Biotin-COG1410 TFA
Description
Properties
CAS No. |
878009-24-6 |
|---|---|
Molecular Formula |
C64H121N21O14 |
Molecular Weight |
1408.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
RPCLHYWMLWFFTE-VKTQGLPSSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
COG-1410; COG 1410; COG1410; |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-COG1410 TFA: A Technical Guide to its Mechanism of Action in Neuroprotection and Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated synthetic peptide that has emerged as a promising therapeutic candidate for a range of neurological disorders, including traumatic brain injury (TBI), ischemic stroke, and Alzheimer's disease. The core active component, COG1410, is an apolipoprotein E (ApoE) mimetic peptide derived from the receptor-binding region of human ApoE. This guide provides a detailed examination of the mechanism of action of this compound, supported by preclinical data and experimental methodologies. The biotin tag serves as a powerful research tool for affinity purification and detection, while the trifluoroacetic acid (TFA) is a residual counterion from the peptide synthesis process.
Core Mechanism of Action: An ApoE Mimetic with Neuroprotective and Anti-inflammatory Properties
COG1410 exerts its therapeutic effects by mimicking the beneficial functions of ApoE, a key protein involved in lipid transport, neuronal repair, and modulation of the immune response in the central nervous system (CNS). The primary mechanism of COG1410 revolves around its ability to suppress neuroinflammation and inhibit apoptosis, thereby protecting neurons from secondary injury cascades.
Anti-inflammatory Effects
A central aspect of COG1410's mechanism is its potent anti-inflammatory activity. In response to injury or disease, microglia, the resident immune cells of the CNS, become activated and release a barrage of pro-inflammatory cytokines that can exacerbate neuronal damage. COG1410 has been shown to attenuate this inflammatory response. In vitro studies using BV2 microglial cells have demonstrated that COG1410, at concentrations ranging from 1 to 25 μM, significantly decreases the production and release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS).[1][2] This suppression of microglial activation is a critical step in reducing the neurotoxic environment that follows acute brain injury and is characteristic of chronic neurodegenerative diseases.
Neuroprotective and Anti-Apoptotic Functions
COG1410 has demonstrated direct neuroprotective effects by inhibiting neuronal apoptosis. In a model of traumatic optic nerve injury, treatment with COG1410 enhanced the survival of retinal ganglion cells by attenuating inflammation and apoptosis.[3] This anti-apoptotic effect is believed to be mediated, in part, through the modulation of key signaling pathways involved in cell survival.
The TREM2/PI3K/Akt Signaling Pathway: A Key Mediator of COG1410's Action
Recent evidence has elucidated a critical signaling pathway through which COG1410 exerts its neuroprotective and anti-inflammatory effects: the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) pathway.[4][5] TREM2 is a receptor primarily expressed on microglia and is known to play a crucial role in regulating microglial function, including phagocytosis and inflammatory responses.
COG1410 acts as an agonist for the TREM2 receptor.[1][6] Activation of TREM2 by COG1410 initiates a downstream signaling cascade involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). The activation of the PI3K/Akt pathway is a well-established pro-survival signal that can inhibit apoptosis and promote cellular repair. In the context of neuroinflammation, this pathway has been shown to suppress the production of pro-inflammatory cytokines. The neuroprotective effects of COG1410 were significantly diminished when TREM2 expression was silenced, confirming the critical role of this receptor in mediating the peptide's therapeutic actions.[1][6]
Preclinical Efficacy: Summary of In Vivo Data
The therapeutic potential of COG1410 has been demonstrated in various preclinical models of neurological disorders. The following tables summarize key quantitative data from these studies.
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Murine | 0.3-0.6 mg/kg; single i.v. injection | Significant improvement in vestibulomotor function and spatial learning and memory. | [1] |
| Traumatic Brain Injury (TBI) | Rat | 0.8 mg/kg; single i.v. injection | Improved vestibulomotor function, decreased post-stroke locomotor asymmetry, and reduced infarct volume. | [1] |
| Cortical Contusion Injury (CCI) | Rat | 0.8 mg/kg; i.v. at 30 min and 24h post-injury | Significantly improved cognitive recovery and reduced lesion size. | [7] |
| Moderate Fluid Percussion Injury (FPI) | Rat | 1.0 mg/kg; i.v. at 2 and 4h, then i.p. at 24, 48, and 72h post-injury | Improved memory retention and reduced cortical tissue loss. | [8][9] |
| Focal Brain Ischemia (MCAO) | Rat | Single i.v. injection 120 min post-MCAO | Improved vestibulomotor function, decreased locomotor asymmetry, and reduced infarct volume. | [10] |
| Alzheimer's Disease (APP/PS1 mice) | Murine | Not specified | Reduced Aβ deposition and improved cognitive function. | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of COG1410.
Microglial Activation Assay
-
Objective: To assess the effect of COG1410 on the inflammatory response of microglia.
-
Cell Line: BV2 microglial cells.
-
Protocol:
-
BV2 cells are cultured in appropriate media.
-
Cells are pre-treated with varying concentrations of COG1410 (e.g., 1-25 μM) for a specified period.
-
Microglial activation is induced by adding lipopolysaccharide (LPS).
-
After a 48-hour incubation, the cell culture supernatant is collected.
-
The levels of nitric oxide (NO) are measured using the Griess reagent.
-
The concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Objective: To detect and quantify apoptosis (programmed cell death) in tissue sections or cell cultures treated with COG1410.
-
Principle: The TUNEL assay identifies DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA with modified nucleotides.
-
Protocol:
-
Tissue sections or cells are fixed and permeabilized.
-
The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP.
-
TdT catalyzes the addition of the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
If biotin-dUTP is used, the signal is detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
The number of TUNEL-positive (apoptotic) cells is then quantified by microscopy.
-
-
Reference: [3]
Morris Water Maze for Cognitive Assessment
-
Objective: To evaluate spatial learning and memory in rodent models of neurological disorders treated with COG1410.
-
Apparatus: A circular pool filled with opaque water, with a submerged escape platform.
-
Protocol:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Reference: [11]
Visualizations
Signaling Pathway of COG1410
Caption: COG1410 activates the TREM2 receptor, initiating the PI3K/Akt signaling cascade.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound Components
Caption: The distinct roles of the components of this compound.
Conclusion
This compound represents a promising, multi-faceted therapeutic agent for neurological disorders. Its core mechanism of action, driven by the COG1410 peptide, centers on mimicking the neuroprotective and anti-inflammatory functions of ApoE. The activation of the TREM2 receptor and the subsequent PI3K/Akt signaling cascade are key to its ability to mitigate neuroinflammation and prevent neuronal apoptosis. The robust preclinical data underscores its potential for clinical development. The biotin tag, while not contributing to the therapeutic effect, is an invaluable tool for ongoing research and development, facilitating a deeper understanding of the peptide's biodistribution and molecular interactions. Further investigation into the long-term efficacy and safety of COG1410 is warranted to translate these promising preclinical findings into effective therapies for patients with debilitating neurological conditions.
References
- 1. TREM2 activation attenuates neuroinflammation and neuronal apoptosis via PI3K/Akt pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qyaobio.com [qyaobio.com]
- 8. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 9. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 11. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
An In-Depth Technical Guide to Biotin-COG1410 TFA: Structure, Sequence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-COG1410 TFA is a biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide COG1410, which has demonstrated significant neuroprotective and anti-inflammatory properties. This document provides a comprehensive overview of this compound, including its detailed structure and sequence, summaries of key quantitative data from preclinical studies, and detailed experimental protocols. Furthermore, it elucidates the proposed signaling pathways through which COG1410 exerts its therapeutic effects, visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neurological disorders.
Structure and Sequence
This compound is a complex molecule comprising a synthetic peptide, a biotin moiety, and a trifluoroacetate (TFA) salt. The core peptide, COG1410, is a 12-amino acid sequence derived from the receptor-binding region of human ApoE (residues 138-149), with specific modifications to enhance its stability and efficacy.
Amino Acid Sequence
The amino acid sequence of the peptide component of this compound is as follows:
Ac-Ala-Ser-{Aib}-Leu-Arg-Lys-Leu-{Aib}-Lys(Biotin)-Arg-Leu-Leu-NH₂
-
Ac: Acetyl group at the N-terminus
-
{Aib}: Aminoisobutyric acid, a non-proteinogenic amino acid, is incorporated at positions 3 and 8 to increase the helical stability of the peptide.
-
Lys(Biotin): The side chain of the lysine residue at position 9 is covalently linked to a biotin molecule.
-
-NH₂: Amide group at the C-terminus
Chemical Structure
The complete chemical structure of this compound is multifaceted. The peptide backbone consists of the aforementioned amino acid sequence. The biotin molecule is attached to the epsilon-amino group of the lysine at position 9 via an amide bond. The trifluoroacetate anion (CF₃COO⁻) acts as a counterion, forming a salt with the positively charged residues of the peptide, a common occurrence during the solid-phase peptide synthesis and purification process.[1][2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of COG1410.
Table 1: In Vivo Neuroprotective Effects of COG1410
| Model | Species | Dosage | Outcome Measure | Result | Citation(s) |
| Traumatic Brain Injury (TBI) | Mouse | 1 mg/kg | Reduction in APP-immunoreactive axonal varicosities (3 days post-injury) | ~31% reduction | [5][6] |
| Traumatic Brain Injury (TBI) | Mouse | 1 mg/kg | Reduction in APP-immunoreactive axonal varicosities (7 days post-injury) | ~36% reduction | [5][6] |
| Traumatic Brain Injury (TBI) | Mouse | 1 mg/kg | Reduction in Iba1-positive activated microglia (24h, 3d, 7d post-injury) | 21-30% reduction | [5][6] |
| Traumatic Optic Nerve Injury (TONI) | Mouse | Not specified | Reduction in Bax protein levels | Significant reversal of TONI-induced increase | [7] |
| Traumatic Optic Nerve Injury (TONI) | Mouse | Not specified | Increase in Bcl2 protein levels | Significant reversal of TONI-induced decrease | [7] |
| Cortical Contusion Injury | Not specified | 0.8 mg/kg | Reduction in Fluoro-Jade positive (dying) neurons | 34% reduction | [8] |
Table 2: In Vitro Anti-inflammatory Effects of COG1410
| Cell Line | Treatment | Outcome Measure | Result | Citation(s) |
| BV2 microglia | COG1410 (1-25 µM; 48 h) | Nitric Oxide (NO) production | Decrease | [9] |
| BV2 microglia | COG1410 (1-25 µM; 48 h) | TNF-α release | Decrease | [9] |
| Ischemic Stroke Model (in vivo) | COG1410 | IL-1β levels | Reduction | [10] |
| Ischemic Stroke Model (in vivo) | COG1410 | COX-2 protein expression | Marked reduction | [10][11] |
| Ischemic Stroke Model (in vitro - OGD/R-treated BV2 cells) | COG1410 | COX-2 protein expression | Significant decrease | [10][11] |
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and key biological experiments involving this compound, synthesized from the available literature.
Synthesis and Purification of this compound
Objective: To synthesize and purify the biotinylated peptide.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[9][12][13]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Aib-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Lys(Biotin)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the deprotected resin using HBTU/HOBt and DIPEA in DMF. Monitor the reaction completion using a ninhydrin test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, introducing Fmoc-Lys(Biotin)-OH at the desired position.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
-
Purification: Dissolve the crude peptide in a water/ACN mixture and purify using reverse-phase HPLC with a gradient of water and ACN, both containing 0.1% TFA.
-
Characterization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.[1]
In Vitro Microglial Activation Assay
Objective: To assess the anti-inflammatory effects of COG1410 on microglia.
Methodology: Measurement of inflammatory mediators in cultured microglia.[14][15][16]
Materials:
-
Primary microglia or BV2 microglial cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
COG1410
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer
-
Protein assay kit
Protocol:
-
Cell Culture: Culture primary microglia or BV2 cells in appropriate culture medium until they reach the desired confluency.[14][17]
-
Treatment: Pre-treat the cells with varying concentrations of COG1410 for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control groups (untreated and LPS-only).
-
Incubation: Incubate the cells for a designated period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant for analysis of secreted inflammatory mediators.
-
Nitric Oxide Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.[18][19][20][21]
-
Data Analysis: Normalize the results to the total protein concentration of the corresponding cell lysates and perform statistical analysis.
In Vivo Traumatic Brain Injury (TBI) Model
Objective: To evaluate the neuroprotective effects of COG1410 in a mouse model of TBI.
Methodology: Controlled cortical impact (CCI) or weight-drop induced TBI.[22][23][24][25]
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device or weight-drop apparatus
-
COG1410 solution (e.g., 1 mg/kg in saline)
-
Vehicle control (saline)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Immunohistochemistry reagents (e.g., anti-Iba1, anti-APP antibodies)
-
Fluoro-Jade stain
Protocol:
-
Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy to expose the dura mater.
-
Induction of TBI: Induce a controlled cortical impact or a weight-drop injury at a defined location and severity. Sham-operated animals undergo the same surgical procedure without the impact.
-
Drug Administration: Administer COG1410 (e.g., 1 mg/kg, intravenously) or vehicle at a specific time point post-injury (e.g., 30 minutes).[5][6]
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.
-
Tissue Collection: At designated time points (e.g., 24 hours, 3 days, 7 days), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Histological Analysis:
-
Microglial Activation: Perform immunohistochemistry on brain sections using an anti-Iba1 antibody to visualize and quantify activated microglia.[5][6][26][27][28]
-
Axonal Injury: Use an anti-APP antibody to stain for amyloid precursor protein accumulation in damaged axons.[5][6]
-
Neuronal Death: Stain brain sections with Fluoro-Jade to identify degenerating neurons.[8]
-
-
Image Analysis and Quantification: Quantify the stained cells or axonal varicosities in specific brain regions using microscopy and image analysis software.
-
Statistical Analysis: Perform statistical analysis to compare the outcomes between the COG1410-treated and vehicle-treated groups.
Signaling Pathways
COG1410 is proposed to exert its neuroprotective and anti-inflammatory effects through multiple signaling pathways. The primary mechanisms involve the activation of TREM2 and modulation of the PI3K/Akt and JNK signaling cascades.
TREM2-PI3K/Akt Signaling Pathway
COG1410, as an ApoE mimetic, is believed to bind to the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which is highly expressed on microglia.[11] This interaction is thought to initiate a signaling cascade that promotes cell survival and reduces inflammation.
Caption: Proposed TREM2-PI3K/Akt signaling pathway activated by COG1410.
This pathway suggests that COG1410 binding to TREM2 leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then suppresses neuroinflammation by reducing the production of pro-inflammatory mediators and inhibits neuronal apoptosis by modulating the expression of Bcl-2 family proteins.[10][11]
JNK Signaling Pathway
COG1410 has also been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in both inflammation and apoptosis.
Caption: Inhibition of the JNK signaling pathway by COG1410.
In response to cellular stress, the JNK pathway is activated, leading to the activation of the transcription factor AP-1, which promotes the expression of genes involved in inflammation and apoptosis. COG1410 is proposed to inhibit the phosphorylation and activation of JNK, thereby downregulating the expression of these detrimental genes and contributing to its neuroprotective effects.[7]
Conclusion
This compound represents a promising therapeutic agent for a range of neurological conditions characterized by neuroinflammation and neuronal death. Its well-defined structure and sequence, coupled with a growing body of preclinical data, support its continued investigation. This technical guide provides a foundational resource for researchers, summarizing the key molecular and biological characteristics of this compound and offering detailed protocols to facilitate further studies into its mechanism of action and therapeutic potential. The elucidation of its signaling pathways through TREM2, PI3K/Akt, and JNK provides a clear basis for understanding its multifaceted neuroprotective effects.
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of COG1410 reduces axonal amyloid precursor protein immunoreactivity and microglial activation after controlled cortical impact in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomatik.com [biomatik.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Primary Microglia Isolation from Postnatal Mouse Brains [jove.com]
- 17. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. diva-portal.org [diva-portal.org]
- 22. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Closed Head Weight Drop model in mice - Whalen Lab [protocols.io]
- 24. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Functional and transcriptional profiling of microglial activation during the chronic phase of TBI identifies an age-related driver of poor outcome in old mice - PMC [pmc.ncbi.nlm.nih.gov]
COG1410 Peptide: A Technical Guide to its Role as an Apoptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COG1410 peptide, a mimetic of apolipoprotein E (ApoE), has emerged as a promising neuroprotective agent with potent anti-apoptotic properties.[1][2][3] Derived from the receptor-binding region of ApoE, this synthetic peptide has demonstrated significant efficacy in various preclinical models of neurological injury, including subarachnoid hemorrhage (SAH), traumatic brain injury (TBI), and traumatic optic nerve injury (TONI).[1][3][4] This technical guide provides an in-depth overview of COG1410's mechanism of action as an apoptosis inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
COG1410 is a 12-amino acid peptide with the sequence acetyl-AS-Aib-LRKL-Aib-KRLL-amide, where aminoisobutyric acid (Aib) substitutions at positions 140 and 145 enhance its stability.[5] Its therapeutic potential lies in its ability to modulate critical intracellular signaling cascades that regulate programmed cell death, thereby preserving neuronal integrity and function following injury.
Mechanism of Action: Inhibition of Apoptosis
COG1410 exerts its anti-apoptotic effects through a multi-faceted mechanism that involves the modulation of key signaling pathways and apoptosis-related proteins. The peptide has been shown to suppress pro-apoptotic factors while simultaneously enhancing pro-survival signals.
Regulation of the Bcl-2 Family Proteins
A central aspect of COG1410's anti-apoptotic activity is its ability to regulate the balance between pro- and anti-apoptotic members of the Bcl-2 protein family. In response to cellular stress and injury, the ratio of these proteins often dictates the cell's fate.
-
Upregulation of Bcl-2: COG1410 treatment has been shown to significantly increase the expression of the anti-apoptotic protein Bcl-2.[1]
-
Downregulation of Bax: Conversely, the peptide leads to a marked decrease in the expression of the pro-apoptotic protein Bax.[1]
By shifting the Bax/Bcl-2 ratio in favor of survival, COG1410 helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.
Modulation of Key Signaling Pathways
COG1410's influence on apoptosis is mediated through its interaction with several critical intracellular signaling pathways:
-
PI3K/Akt Pathway: COG1410 promotes the phosphorylation and activation of Akt, a serine/threonine kinase that is a central node in cell survival signaling.[1] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, thereby inhibiting apoptosis.
-
JNK/c-Jun Pathway: The c-Jun N-terminal kinase (JNK) pathway is a major stress-activated signaling cascade that often promotes apoptosis. COG1410 has been demonstrated to suppress the activation of the JNK/c-Jun pathway, thereby reducing the expression of pro-apoptotic genes.[1][5]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor with a complex role in apoptosis that can be either pro- or anti-apoptotic depending on the cellular context. COG1410 has been shown to suppress the activation of NF-κB in the context of neuroinflammation and apoptosis following SAH.[1]
Inhibition of Caspase Activation
Caspases are a family of proteases that execute the final stages of apoptosis. COG1410 treatment leads to a significant reduction in the cleavage and activation of caspase-3, a key executioner caspase.[1] This inhibition of caspase-3 activity prevents the degradation of essential cellular proteins and preserves cellular function.
Quantitative Data on the Anti-Apoptotic Effects of COG1410
The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of COG1410 as an apoptosis inhibitor.
| Model | Treatment Group | Parameter Measured | Result | Reference |
| Traumatic Optic Nerve Injury (TONI) in mice | TONI + COG1410 (1 mg/kg, i.v.) | TUNEL-positive cells in Ganglion Cell Layer | 61.14% decrease vs. vehicle | [6] |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | Number of apoptotic cells | Significantly decreased vs. vehicle | [1] |
| Traumatic Brain Injury (TBI) in mice | TBI + COG1410 (1 mg/kg, i.v.) | APP-immunoreactive axonal varicosities | 31% reduction at 3 days, 36% reduction at 7 days vs. vehicle | [7] |
| Model | Treatment Group | Protein/Gene | Change in Expression/Activity | Reference |
| Traumatic Optic Nerve Injury (TONI) in mice | TONI + COG1410 (1 mg/kg, i.v.) | Bcl-2 | Significantly increased vs. vehicle | [6] |
| Traumatic Optic Nerve Injury (TONI) in mice | TONI + COG1410 (1 mg/kg, i.v.) | Bax | Significantly decreased vs. vehicle | [6] |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | Cleaved Caspase-3 | Suppressed vs. vehicle | [1] |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | p-Akt | Enhanced activation vs. vehicle | [1] |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | p-JNK/c-Jun | Suppressed activation vs. vehicle | [1] |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | NF-κB | Suppressed activation vs. vehicle | [1] |
| Model | Treatment Group | Pro-inflammatory Cytokine | Change in Level | Reference |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | IL-1β | Attenuated production vs. vehicle | [1] |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | IL-6 | Attenuated production vs. vehicle | [1] |
| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | TNF-α | Attenuated production vs. vehicle | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of COG1410's anti-apoptotic effects.
In Vivo Models
-
Animal Model: C57BL/6J mice are used.
-
Induction of SAH: SAH is induced by endovascular perforation. Mice are anesthetized, and the right carotid artery is exposed. A 5-0 filament is inserted into the external carotid artery to rupture the bifurcation of the internal carotid artery. Sham-operated mice undergo the same procedure without perforation.[8]
-
COG1410 Administration: COG1410 is dissolved in sterile 0.9% saline and administered via intravenous (tail vein) injection at a dose of 2 mg/kg immediately after SAH induction. The vehicle group receives an equal volume of saline.[1][8]
-
Assessment: Neurological scores, mortality rates, and motor function (e.g., rotarod test) are assessed at 24 hours post-SAH. Brain tissue is collected for histological and biochemical analyses.[1]
-
Animal Model: Wild-type C57BL/6J male mice are used.
-
Induction of TONI: The left optic nerve is exposed and crushed for 10 seconds using self-closing forceps at a site 1-2 mm posterior to the globe. The contralateral eye serves as an uninjured control.
-
COG1410 Administration: COG1410 is dissolved in sterile 0.9% saline and injected into the tail vein at a dose of 1 mg/kg immediately after surgery, followed by once-daily injections. The vehicle group receives saline injections.[5]
-
Assessment: Visual function is assessed using Flash Visual Evoked Potentials (F-VEP). Retinal and optic nerve tissues are collected for TUNEL staining and Western blot analysis at specified time points (e.g., Day 7 post-injury).[6]
Biochemical and Histological Assays
-
Protein Extraction: Brain or retinal tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2 (e.g., 1:500 dilution), Bax (e.g., 1:250 dilution), cleaved caspase-3, p-Akt, Akt, p-JNK, JNK, and β-actin (as a loading control).[9]
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[9]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Tissue Preparation: Paraffin-embedded or frozen tissue sections are deparaffinized (if necessary) and rehydrated.
-
Permeabilization: Sections are permeabilized with proteinase K or 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., fluorescein-dUTP), in a humidified chamber at 37°C for 1-2 hours.
-
Visualization: For fluorescent detection, the sections are counterstained with a nuclear stain like DAPI and visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted in specific regions of interest.[10]
-
Sample Preparation: Brain tissue homogenates or plasma samples are prepared.
-
ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
Quantification: The optical density is measured using a microplate reader, and the concentration of the cytokines is determined from a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by COG1410 and a general experimental workflow for its evaluation.
Caption: COG1410 Anti-Apoptotic Signaling Pathways.
Caption: General Experimental Workflow for Evaluating COG1410.
Conclusion
COG1410 is a potent anti-apoptotic peptide that demonstrates significant neuroprotective effects in various models of acute neurological injury. Its mechanism of action is centered on the favorable modulation of the Bax/Bcl-2 ratio, the activation of the pro-survival PI3K/Akt pathway, and the inhibition of the pro-apoptotic JNK/c-Jun and NF-κB signaling cascades. These actions culminate in the suppression of caspase-3 activation and a reduction in programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of COG1410 for conditions characterized by neuronal apoptosis. Further investigation into the clinical applications of this promising peptide is warranted.
References
- 1. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apolipoprotein E-Mimetic Peptide COG1410 Promotes Autophagy by Phosphorylating GSK-3β in Early Brain Injury Following Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Neuroprotective Properties of Apolipoprotein E Mimetic Peptides: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Apolipoprotein E (ApoE) is a critical modulator of lipid transport, neuronal maintenance, and the inflammatory response within the central nervous system (CNS). Its genetic isoforms (ApoE2, ApoE3, ApoE4) differentially affect the risk for neurodegenerative diseases, particularly Alzheimer's disease, establishing ApoE as a key therapeutic target. However, the full-length ApoE protein presents a poor therapeutic candidate due to its large size and inability to efficiently cross the blood-brain barrier (BBB).[1][2] This has driven the development of small, synthetic ApoE mimetic peptides derived from the protein's functional domains. These peptides are designed to replicate the neuroprotective and anti-inflammatory functions of the ApoE holoprotein in a more stable and deliverable form.[3][4] This guide provides a comprehensive overview of the biological functions of leading ApoE mimetic peptides, detailing their mechanisms of action, summarizing key quantitative preclinical and clinical data, outlining relevant experimental protocols, and visualizing their associated signaling pathways.
Core Mechanisms of Action
ApoE mimetic peptides exert their neuroprotective effects through multiple mechanisms, primarily centered on anti-inflammatory activity, modulation of neuronal signaling, and reduction of excitotoxicity.[3][5] They are often derived from the receptor-binding region (e.g., residues 133-149) or the lipid-binding region of the native ApoE protein.[3][6][7]
Key molecular interactions include:
-
Receptor Engagement: Peptides frequently interact with members of the low-density lipoprotein receptor (LDLR) family, particularly the LDLR-related protein 1 (LRP1).[3][8] This binding is fundamental to initiating downstream anti-inflammatory and neuroprotective signaling cascades in neurons and microglia.[3][9]
-
Anti-Inflammatory Signaling: A primary mechanism is the suppression of maladaptive neuroinflammatory responses.[5][10] Peptides like CN-105 have been shown to reduce microglial activation and suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[8][11][12] This is partly achieved through the modulation of pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8]
-
PP2A De-repression: Certain ApoE mimetics, including COG133, can bind to the SET protein (also known as I2PP2A), an inhibitor of protein phosphatase 2A (PP2A).[10][13] By inhibiting SET, the peptides de-repress PP2A, leading to increased phosphatase activity.[8][10][14] Activated PP2A can dephosphorylate key signaling molecules, including those in inflammatory pathways, and has been linked to a reduction in hyperphosphorylated tau, a hallmark of Alzheimer's disease.[10][13][14]
-
Reduction of Excitotoxicity: Peptides derived from the receptor-binding region of ApoE can protect neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[15][16] They have been shown to suppress the neuronal cell death and excessive calcium influx associated with NMDA exposure, a key pathological event in ischemic injury.[16][17]
Below is a diagram illustrating the primary signaling pathways modulated by ApoE mimetic peptides.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative findings from key preclinical and clinical studies, organized by neurological condition.
Table 1: Efficacy in Alzheimer's Disease (AD) Models
| Peptide | Model | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| CN-105 | Murine Model of AD (APOE4 allele) | Chronic subcutaneous administration | Improved learning and memory performance; Attenuated brain pathology. Strong sex effect observed, with females showing more advanced pathology. | [18] |
| ApoE Mimetics | CVND-AD Transgenic Mice | Subcutaneous, 3x/week for 3 months | Significantly improved behavior; Decreased inflammatory cytokine IL-6; Reduced neurofibrillary tangle-like and amyloid plaque-like structures. | [10][14] |
| CS-6253 | E3FAD & E4FAD Mice | Intraperitoneal injection (4 to 8 months of age) | Reduced Aβ pathology and improved memory in male E3FAD mice. | [19][20] |
Table 2: Efficacy in Traumatic Brain Injury (TBI) Models
| Peptide | Model | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| ApoE Mimetic | Repetitive TBI Mouse Model (CTE model) | 0.5 mg/kg, intraperitoneal, at 30 min and 72 hrs after each weekly TBI | Motor performance significantly improved (p=0.015); Significantly less hippocampal microgliosis. | [21] |
| CN-105 | Murine TBI Model | Not specified | Associated with reduced sterile inflammation and improved functional outcomes. | [22][23] |
| ApoE Mimetic | Rat Model of Diffuse Brain Injury | Intravenous injection | Significantly improved memory function and decreased errors; Reduced neurological deficit scores. | [15] |
| ApoE Mimetic | Double-Transgenic Mice (human ApoE + mutated APP) | Not specified | Markedly reduced the development of neurodegenerative pathology post-TBI in ApoE3 and ApoE3/E4 mice. | [24] |
Table 3: Efficacy in Stroke and Hemorrhage Models
| Peptide | Model | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| CN-105 | Murine Model of Ischemic Stroke (tMCAO) | 0.1 mg/kg, intravenous | Improved survival and functional outcomes; Reduced infarct volume and microglial activation. | [11][12] |
| CN-105 | Murine Model of Subarachnoid Hemorrhage (SAH) | Intravenous, every 12 hours for 3 days (first dose at 2 hrs post-injury) | Reduced vasospasm and neuronal injury; Improved long-term behavioral outcomes. | [23][25] |
| COG1410 | Rat Model of Ischemic Stroke (MCAO) | Not specified | Alleviated blood-brain barrier injury and neuroinflammation. | [1] |
Table 4: Clinical Trial and Human Study Data
| Peptide | Study Phase | Population | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| CN-105 | Phase 1 | Healthy Adult Subjects | Single escalating dose and multiple doses | Demonstrated linear pharmacokinetics and a favorable safety profile. | [4][18][22] |
| AEM-28 | Phase 1b/2a | 51 Patients | IV infusion (1 mg/kg to 3.54 mg/kg) | Shown to be safe; Reported to decrease plasma TG and VLDL-C by ~50%. | [6] |
| AEM-28 | Preclinical (Primates) | Cynomolgus Monkeys | Single IV dose (5 mg/kg) | Reduced LDL-C up to 64% in 24 hours. | [6] |
| AEM-28 | Preclinical (Primates) | Normo- & Hypercholesterolemic Cynomolgus Monkeys | IV infusion (3, 6, or 12 mg/kg) | Up to 70% reduction in total cholesterol within 2-24 hours post-infusion. | [26] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the neuroprotective properties of ApoE mimetic peptides.
Protocol 3.1: In Vivo Murine Model of Ischemic Stroke
This protocol is based on the transient middle cerebral artery occlusion (tMCAO) model.[11][12]
-
Animal Model: 10- to 13-week-old male C57/BL6 mice are used.
-
Anesthesia: Anesthetize mice with isoflurane (2% for induction, 1-1.5% for maintenance) in an oxygen/air mixture.
-
Surgical Procedure (tMCAO):
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 6-0 nylon monofilament suture with a silicon-coated tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 9-10 mm past the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Peptide Administration:
-
Randomly assign mice to treatment or vehicle groups.
-
Administer CN-105 (0.1 mg/kg) or vehicle (e.g., saline) in a 100 µL volume via tail vein injection at designated time points post-occlusion (e.g., 2 hours).[11]
-
-
Outcome Assessments:
-
Functional Outcomes: Perform neurological deficit scoring (e.g., Bederson score) and motor function tests (e.g., rotarod, grip strength) at 24, 48, and 72 hours post-injury.
-
Histological Analysis: At a terminal time point (e.g., 72 hours), perfuse the animals with paraformaldehyde.
-
Harvest brains and section them. Perform TTC (2,3,5-triphenyltetrazolium chloride) staining to measure infarct volume.
-
Use immunohistochemistry to assess microglial activation (Iba1 staining) and neuronal survival.
-
Protocol 3.2: In Vitro Microglial Inflammatory Response Assay
This protocol assesses the anti-inflammatory effects of peptides on microglial cells.[11][27]
-
Cell Culture: Culture a murine microglial cell line (e.g., BV2) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 12-well plates at a density that allows for 80-90% confluency at the time of the experiment.
-
Peptide Treatment: Pre-treat the cells with various concentrations of the ApoE mimetic peptide (e.g., CN-105) or vehicle for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 16-24 hours to induce an inflammatory response.
-
Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize cytokine levels to total protein content from the cell lysate.
-
The following diagram provides a generalized workflow for the preclinical evaluation of a novel ApoE mimetic peptide.
Conclusion and Future Directions
Apolipoprotein E mimetic peptides represent a promising therapeutic strategy for a range of acute and chronic neurological disorders. Their ability to cross the blood-brain barrier and engage multiple neuroprotective and anti-inflammatory pathways makes them attractive candidates for clinical development.[4][5][7] Peptides such as CN-105 have already demonstrated safety in early-phase human trials, paving the way for further investigation into their efficacy in conditions like intracerebral hemorrhage, traumatic brain injury, and Alzheimer's disease.[4][18][28]
Future research should focus on optimizing peptide design for enhanced potency and CNS penetration, elucidating the nuanced effects of these peptides in the context of different ApoE genotypes, and conducting robust, placebo-controlled clinical trials to definitively establish their therapeutic benefit in human populations. The "backward translation" approach—harnessing the mechanisms of an endogenous protective protein like ApoE—continues to be a powerful paradigm in the quest for effective neuroprotective therapies.[4]
References
- 1. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Development of Apolipoprotein E Mimetics for Acute Brain Injury: Augmenting Endogenous Responses to Reduce Secondary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ApoE Mimetic Peptides as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apolipoprotein Mimetic Peptides: Potential New Therapies for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ApoE Mimetic Peptides to Improve the Vicious Cycle of Malnutrition and Enteric Infections by Targeting the Intestinal and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. APOE-Mimetic Peptides Reduce Behavioral Deficits, Plaques and Tangles in Alzheimer's Disease Transgenics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apolipoprotein E mimetic peptide, CN-105, improves outcomes in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apolipoprotein E mimetic peptide, CN‐105, improves outcomes in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. APOE-mimetic peptides reduce behavioral deficits, plaques and tangles in Alzheimer's disease transgenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apolipoprotein E mimetic peptide protects against diffuse brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of apolipoprotein E-mimetic peptides on N-methyl-D-aspartate excitotoxicity in primary rat neuronal-glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. curealz.org [curealz.org]
- 19. A novel apoE-mimetic increases brain apoE levels, reduces Aβ pathology and improves memory when treated before onset of pathology in male mice that express APOE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel apoE-mimetic increases brain apoE levels, reduces Aβ pathology and improves memory when treated before onset of pathology in male mice that express APOE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. blastinjuryresearch.health.mil [blastinjuryresearch.health.mil]
- 23. svn.bmj.com [svn.bmj.com]
- 24. Traumatic brain injury exacerbates neurodegenerative pathology: improvement with an apolipoprotein E-based therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apolipoprotein E mimetic peptide CN-105 improves outcome in a murine model of SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. benchchem.com [benchchem.com]
- 28. Can an ApoE Mimetic Peptide Reduce Rates of Secondary Brain Injury? | Duke Health Referring Physicians [physicians.dukehealth.org]
The Anti-inflammatory Effects of COG1410 in Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of COG1410, an apolipoprotein E (ApoE) mimetic peptide, with a specific focus on its action in microglia. The following sections detail the quantitative effects of COG1410 on inflammatory markers, the experimental methodologies used to ascertain these effects, and the signaling pathways through which COG1410 is proposed to act.
Quantitative Data on the Anti-inflammatory Effects of COG1410
The administration of COG1410 has been shown to significantly reduce markers of microglial activation and the production of pro-inflammatory cytokines in various models of central nervous system (CNS) injury. The data below summarizes these quantitative findings.
In Vivo Models
| Model | Marker | Treatment | Time Point | Reduction | Reference |
| Controlled Cortical Impact (CCI) | Iba1-positive activated microglia | 1 mg/kg daily COG1410 | 24h, 3d, 7d | 21-30% | [1][2] |
| Middle Cerebral Artery Occlusion (MCAO) | Iba-1 and CD68-positive cells | COG1410 | 24h | Significant reversal of activation | [3] |
| Middle Cerebral Artery Occlusion (MCAO) | COX-2 protein expression | COG1410 | 24h | Significantly reduced | [3] |
| Controlled Cortical Impact (CCI) | TNF-α and IL-1β expression | COG1410 | 3d | Significantly reduced | [4] |
| Subarachnoid Hemorrhage (SAH) | Activated microglia | 2 mg/kg COG1410 | 24h | Significantly decreased | [5] |
| Subarachnoid Hemorrhage (SAH) | IL-1β, IL-6, and TNF-α | 2 mg/kg COG1410 | 24h | Attenuated production | [5] |
| Traumatic Optic Nerve Injury (TONI) | iNOS and p-JNK expression | COG1410 | 7d | Significantly decreased | [6][7] |
| Chronic Sleep Deprivation | CD86 expression in microglia | COG1410 | - | Reversed increase | [8] |
| Chronic Sleep Deprivation | CD206 expression in microglia | COG1410 | - | Reversed decrease | [8] |
In Vitro Models
| Cell Line | Model | Marker | Treatment | Reduction | Reference |
| BV2 microglia | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | COX-2 protein expression | COG1410 | Significantly decreased | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature on COG1410's anti-inflammatory effects.
Animal Models of CNS Injury
Controlled Cortical Impact (CCI)
-
Animals: Young, wild-type C57BL6/J male mice.[1]
-
Procedure: A controlled cortical impact is delivered to the brain to induce a traumatic brain injury.
-
COG1410 Administration: 1 mg/kg of COG1410 is administered intravenously daily, starting 30 minutes after the CCI injury.[1]
-
Analysis: Brain tissue is collected at 24 hours, 3 days, and 7 days post-injury for immunohistochemical analysis of microglial activation markers (e.g., Iba1).[1][2]
Middle Cerebral Artery Occlusion (MCAO)
-
Animals: Male Sprague-Dawley rats.[3]
-
Procedure: The middle cerebral artery is occluded for 2 hours, followed by 22 hours of reperfusion to model ischemic stroke.[3]
-
COG1410 Administration: The specific dosage and timing of COG1410 administration should be detailed in the primary literature.
-
Analysis: Brain tissue is analyzed for markers of microglial activation (Iba-1, CD68) and inflammatory cytokine expression (COX-2) via immunofluorescence and western blotting.[3]
Subarachnoid Hemorrhage (SAH)
-
Animals: C57BL/6J mice.[5]
-
Procedure: SAH is induced by endovascular perforation.[5]
-
COG1410 Administration: A single intravenous injection of COG1410 (2mg/kg) is administered.[5]
-
Analysis: At 24 hours post-SAH, brain tissue is assessed for microglial activation and the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[5]
In Vitro Microglia Experiments
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in BV2 Cells
-
Cell Line: BV2 microglial cell line.[3]
-
Procedure: Cells are subjected to oxygen-glucose deprivation followed by reoxygenation to mimic ischemic conditions in vitro.[3]
-
COG1410 Treatment: COG1410 is applied to the cell culture.
-
Analysis: The expression of inflammatory proteins, such as COX-2, is measured by western blotting.[3]
Signaling Pathways
COG1410 exerts its anti-inflammatory effects through the modulation of several key signaling pathways in microglia.
Caption: Proposed signaling pathway for the anti-inflammatory effects of COG1410 in microglia.
The binding of COG1410 to the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a key initiating event.[3] This interaction is thought to activate downstream signaling cascades, including the PI3K/AKT pathway.[3] Activation of the PI3K/AKT pathway has been shown to have anti-inflammatory effects.[3] Furthermore, COG1410 has been observed to suppress the activation of the JNK/c-Jun and NF-κB signaling pathways, which are critical drivers of pro-inflammatory gene expression.[5] By inhibiting these pathways, COG1410 reduces the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and iNOS, ultimately leading to a reduction in microglial activation and neuroinflammation.[3][4][5][6][7]
Caption: General experimental workflow for assessing COG1410's anti-inflammatory effects.
This generalized workflow illustrates the common steps taken in the research of COG1410's effects on microglia. It begins with the selection of an appropriate in vivo or in vitro model of neuroinflammation, followed by the administration of COG1410. Subsequent analysis involves the collection of relevant biological samples and the use of techniques such as immunohistochemistry, western blotting, and ELISA to quantify changes in microglial activation and inflammatory cytokine levels. The final step is the analysis of this data to determine the anti-inflammatory efficacy of COG1410.
References
- 1. Administration of COG1410 reduces axonal amyloid precursor protein immunoreactivity and microglial activation after controlled cortical impact in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 8. COG1410 Alleviated Chronic Sleep Deprivation-Induced Memory Loss by Regulating Microglial Phagocytosis and Inhibiting Hippocampal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Biotin-COG1410 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Biotin-COG1410 TFA, a biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide COG1410. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
COG1410 is a synthetic peptide that mimics the receptor-binding region of human apolipoprotein E.[1] It has demonstrated neuroprotective and anti-inflammatory properties in various models of neurological injury. The addition of a biotin tag to the N-terminus of COG1410, creating Biotin-COG1410, facilitates its use in a variety of research applications, including immunoassays, affinity purification, and studies of receptor-ligand interactions. The trifluoroacetic acid (TFA) salt form is a common result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the COG1410 peptide, followed by N-terminal biotinylation, cleavage from the resin, and purification.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
The COG1410 peptide, with the sequence Ac-AS(Aib)LRKL(Aib)KRLL-amide, is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol:
-
Resin Preparation: A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond. This cycle is repeated for each amino acid in the sequence: Leu, Leu, Arg(Pbf), Lys(Boc), Leu(Aib), Lys(Boc), Arg(Pbf), Leu, (Aib), Ser(tBu), Ala.
-
N-terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated on the resin using a solution of acetic anhydride and a base like DIPEA in DMF.[3][4]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
N-terminal Biotinylation
Following the synthesis of the acetylated COG1410 peptide on the solid support, the N-terminal serine residue is biotinylated.
Experimental Protocol:
-
Selective Deprotection: The side-chain protecting group of the N-terminal serine (tBu) is removed.
-
Biotinylation Reaction: A biotinylating agent, such as Biotin-NHS ester, is dissolved in a suitable solvent like DMF and added to the resin. The reaction is allowed to proceed to completion, resulting in the covalent attachment of biotin to the N-terminal amine of the serine.[5][6] Given the presence of a serine at the N-terminus, an alternative method involves oxidation of the 1,2-amino alcohol to an aldehyde with periodate, followed by reaction with a biotin hydrazide.[7]
-
Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove unreacted biotin and other reagents.
Cleavage, Purification, and TFA Salt Formation
The final steps involve cleaving the biotinylated peptide from the resin, removing side-chain protecting groups, and purifying the final product.
Experimental Protocol:
-
Cleavage: The peptide is cleaved from the resin and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane, and thioanisole) to prevent side reactions.[8]
-
Precipitation and Washing: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The precipitate is then washed multiple times with cold ether to remove the scavengers and by-products.
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is used to elute the peptide.[9]
-
Lyophilization and TFA Salt Formation: The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder. The use of TFA in the mobile phase during HPLC results in the formation of the peptide's TFA salt.[8]
Synthesis Workflow Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 7. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
COG1410: In Vitro Neuroprotective and Anti-Inflammatory Effects on Neuronal and Glial Cells
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
COG1410 is a synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE). It has garnered significant interest as a potential therapeutic agent for a variety of neurological disorders due to its demonstrated neuroprotective, anti-inflammatory, and anti-apoptotic properties in numerous preclinical studies.[1][2] This technical guide provides a comprehensive overview of the core in vitro effects of COG1410 on neuronal and glial cells, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and development.
Neuroprotective Effects Against Excitotoxicity
A foundational study by Aono et al. (2003) demonstrated the potent neuroprotective effects of an ApoE mimetic peptide, closely related to COG1410, against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary rat neuronal-glial cultures.[3][4] Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.
Quantitative Data: Neuroprotection Against NMDA-Induced Cell Death
The study found that the ApoE mimetic peptide (residues 133-149) significantly suppressed neuronal cell death and calcium influx associated with NMDA exposure.[3]
| Treatment Condition | Neuronal Viability (% of Control) | Intracellular Ca2+ Influx (Fluorescence Intensity) |
| Control (No NMDA) | 100% | Baseline |
| 100 µM NMDA | ~20% | Significant Increase |
| 100 µM NMDA + ApoE Mimetic Peptide (6 µM) | ~95% | Significantly Suppressed |
| 100 µM NMDA + Scrambled Control Peptide (6 µM) | ~20% | No Significant Suppression |
Table 1: Neuroprotective effect of an ApoE mimetic peptide against NMDA-induced excitotoxicity. Data adapted from Aono et al., 2003.[3][4]
Experimental Protocol: NMDA-Induced Excitotoxicity Assay in Primary Neuronal-Glial Cultures
Cell Culture:
-
Primary mixed neuronal-glial cultures were prepared from the cerebral cortices of fetal Sprague-Dawley rats (embryonic day 18).
-
Cortices were dissected, dissociated, and plated onto poly-D-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells/cm^2.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2 in Neurobasal medium supplemented with B27 and L-glutamine.
Excitotoxicity Assay:
-
After 12-14 days in vitro, the culture medium was replaced with a salt-glucose-glycine solution.
-
COG1410 or a control peptide was added to the wells at the desired concentrations.
-
NMDA was added to a final concentration of 100 µM to induce excitotoxicity.
-
Cultures were incubated for 30 minutes at 37°C.
-
The NMDA-containing medium was then removed and replaced with the original conditioned medium.
-
Cell viability was assessed 24 hours later using the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.
Calcium Influx Measurement:
-
Intracellular calcium levels were measured using the fluorescent calcium indicator Fura-2 AM.
-
Cultured cells were loaded with Fura-2 AM prior to NMDA exposure.
-
Fluorescence was measured during NMDA and peptide co-administration to assess changes in intracellular calcium concentration.
Anti-Inflammatory Effects on Microglia
Neuroinflammation, primarily mediated by microglia, is a critical component of the secondary injury cascade in many neurological disorders. COG1410 has been shown to exert potent anti-inflammatory effects by modulating microglial activation.[5]
Quantitative Data: Inhibition of Pro-inflammatory Markers in BV2 Microglia
A study by Xue et al. (2023) investigated the effects of COG1410 on the BV2 microglial cell line subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemia-reperfusion injury.
| Treatment Condition | COX-2 Protein Expression (relative to control) |
| Control | 1.0 |
| OGD/R + Scrambled Peptide | Significant Increase |
| OGD/R + COG1410 | Significantly Decreased |
Table 2: Anti-inflammatory effect of COG1410 on COX-2 expression in BV2 microglia after OGD/R. Data adapted from Xue et al., 2023.[5]
Experimental Protocol: OGD/R in BV2 Microglial Cell Line
Cell Culture:
-
BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
OGD/R Procedure:
-
For oxygen-glucose deprivation (OGD), the culture medium was replaced with glucose-free DMEM, and the cells were placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration (e.g., 4 hours).
-
For reoxygenation, the OGD medium was replaced with normal culture medium, and the cells were returned to the normoxic incubator for a specified period (e.g., 24 hours).
-
COG1410 or a scrambled control peptide was added to the culture medium during the reoxygenation phase.
Analysis of Inflammatory Markers:
-
Cell lysates were collected after the reoxygenation period.
-
Western blotting was performed to quantify the expression levels of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
The release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) into the culture medium can be measured by ELISA.
Signaling Pathways and Mechanisms of Action
The neuroprotective and anti-inflammatory effects of COG1410 are mediated by its interaction with several key signaling pathways.
BDNF/TrkB Signaling Pathway
COG1410 has been shown to be associated with the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.
Caption: COG1410 stimulates astrocytes to upregulate BDNF, which in turn activates the TrkB receptor on neurons.
JNK Signaling Pathway
COG1410 has been demonstrated to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and inflammation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of apolipoprotein E-mimetic peptides on N-methyl-D-aspartate excitotoxicity in primary rat neuronal-glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Profile of Biotin-COG1410 TFA: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated derivative of COG1410, a synthetic peptide mimic of apolipoprotein E (ApoE). COG1410 is derived from the receptor-binding region of human ApoE (residues 138-149) and has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models of neurological injury and disease.[1][2][3] While specific pharmacokinetic and in vivo stability data for the biotinylated form, this compound, are not extensively available in the public domain, this guide synthesizes the existing knowledge on the parent peptide, COG1410, to provide a comprehensive overview of its biological activity, mechanisms of action, and the experimental frameworks used to evaluate its efficacy. This information serves as a crucial foundation for researchers and drug developers interested in the therapeutic potential of this class of molecules.
COG1410 has been engineered for enhanced stability and potency compared to earlier ApoE-mimetic peptides.[2] Its structure incorporates aminoisobutyric acid (Aib) substitutions, which are known to promote stable helical conformations and increase resistance to proteolytic degradation.[1][4] The peptide's therapeutic effects are attributed to its ability to modulate the neuroinflammatory response, particularly by suppressing microglial activation, and to protect neurons from secondary injury cascades.[2][5][6]
This technical guide will detail the known biological effects of COG1410, summarize its performance in various in vivo models, and provide insights into the experimental protocols used to assess its function. Furthermore, it will illustrate the proposed signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.
Quantitative Data on In Vivo Efficacy of COG1410
While specific data on the in vivo stability and pharmacokinetics of this compound are limited, the following table summarizes the reported in vivo efficacy of the parent peptide, COG1410, in various preclinical models. One study noted that COG1410 is capable of crossing the blood-brain barrier, with its concentration decreasing to half of its maximum within 60 minutes of administration.[5]
| Preclinical Model | Animal Species | Dosage Regimen | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mouse | Single 1.0 mg/kg IV injection at 120 min post-injury | Improved vestibulomotor function and spatial learning; attenuated microglial activation and neuronal death in the hippocampus. | [2] |
| Traumatic Brain Injury (TBI) | Rat | Five doses of 1.0 mg/kg (IV and IP) over 72 hours post-injury | Improved memory retention and vestibulomotor performance; significantly less cortical tissue loss. | [1] |
| Ischemic Stroke (MCAO) | Rat | Single 1.0 mg/kg IV injection post-ischemia | Reduced infarct volume, improved functional outcomes, and preserved blood-brain barrier integrity. | [5] |
| Traumatic Axonal Injury | Mouse | Daily 1.0 mg/kg IV injections starting 30 min post-injury | Reduced amyloid precursor protein immunoreactivity and microglial activation at 3 and 7 days post-injury. | [7] |
| Alzheimer's Disease (APP/PS1) | Mouse | Not specified | Improved spatial learning and memory; reduced Aβ deposition and reverted the ratio of A1/A2 reactive astrocytes. | [8] |
| Traumatic Optic Neuropathy | Mouse | Not specified | Enhanced retinal ganglion cell survival by attenuating inflammation and apoptosis. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the in vivo efficacy of COG1410.
Traumatic Brain Injury (TBI) Model and Functional Assessment
Objective: To assess the neuroprotective effects of COG1410 in a model of traumatic brain injury.
Methodology:
-
Animal Model: Adult male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Injury Induction: A controlled cortical impact (CCI) or fluid percussion injury (FPI) is induced to create a reproducible TBI.[1][9]
-
Peptide Administration: COG1410 is dissolved in sterile saline and administered intravenously (IV) via the tail vein or intraperitoneally (IP) at specified doses and time points post-injury.[1][2]
-
Behavioral Testing:
-
Histological Analysis:
Ischemic Stroke Model and Blood-Brain Barrier Integrity
Objective: To evaluate the therapeutic efficacy of COG1410 in a model of ischemic stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Injury Induction: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.
-
Peptide Administration: A single dose of COG1410 (e.g., 1 mg/kg) is administered intravenously immediately after the ischemic event.[5]
-
Assessment of Blood-Brain Barrier (BBB) Integrity:
-
Evans Blue dye is injected intravenously.
-
The amount of dye extravasation into the brain parenchyma is quantified to measure BBB permeability.[5]
-
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry: Brain sections are stained for markers of inflammation (e.g., COX-2, Iba1) and tight junction proteins to assess the cellular and molecular effects of COG1410.[5]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of COG1410
COG1410 is thought to exert its neuroprotective and anti-inflammatory effects primarily through the modulation of microglial activation. One proposed mechanism involves the interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which is highly expressed on microglia.[5][10] This interaction is hypothesized to suppress the pro-inflammatory cascade, thereby reducing secondary neuronal damage.
References
- 1. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 4. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of COG1410 reduces axonal amyloid precursor protein immunoreactivity and microglial activation after controlled cortical impact in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Biotin-COG1410 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE). COG1410, the core peptide, has demonstrated significant neuroprotective and anti-inflammatory properties in various in vitro and in vivo models of neurological disease.[1][2][3] The addition of a biotin tag allows for sensitive detection, purification, and quantification, making it a valuable tool for cell-based assays.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cultured cells, particularly in the context of neuroinflammation and neuroprotection.
Mechanism of Action: COG1410 exerts its effects through multiple mechanisms, including the suppression of microglial activation and the reduction of pro-inflammatory cytokine production.[1][4][5][6][7] Evidence suggests that COG1410 interacts with cell surface receptors, including the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), to modulate downstream signaling pathways.[4][6][7][8]
Data Presentation
Table 1: Recommended Working Concentrations of this compound for In Vitro Assays
| Cell Type | Application | Concentration Range | Incubation Time | Observed Effect | Reference |
| BV2 Microglia | Anti-inflammatory Assay | 1-25 µM | 48 hours | Decreased production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α). | [1][2] |
| BV2 Microglia | Inhibition of COX-2 Expression | Not Specified | Not Specified | Significantly decreased COX-2 protein expression after OGD/R treatment. | [4] |
| Primary Neurons | Neuroprotection Assay | 1-10 µM (recommended starting range) | 24-72 hours | Expected reduction in apoptosis and enhanced cell viability. | [9] |
| Mixed Glial Cultures | Neuroinflammation Model | 1-25 µM | 24-48 hours | Expected reduction in pro-inflammatory cytokine release (e.g., IL-1β, IL-6, TNF-α). | [9] |
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Effects in BV2 Microglial Cells
This protocol details the procedure to evaluate the ability of this compound to suppress the inflammatory response in a microglial cell line.
1. Cell Culture and Seeding:
- Culture BV2 microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed BV2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
- Prepare a stock solution of this compound in sterile, nuclease-free water or PBS.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
- Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include a vehicle control group (no LPS) and an LPS-only group.
3. Sample Collection and Analysis:
- After 24-48 hours of incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
- Lyse the cells to perform a Griess assay to determine nitric oxide (NO) production or perform a Western blot to analyze the expression of inflammatory markers like COX-2 and iNOS.
Workflow for Anti-Inflammatory Assay
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of COG1410 reduces axonal amyloid precursor protein immunoreactivity and microglial activation after controlled cortical impact in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COG1410 Alleviated Chronic Sleep Deprivation-Induced Memory Loss by Regulating Microglial Phagocytosis and Inhibiting Hippocampal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Biotin-COG1410 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Biotin-COG1410 TFA is a biotinylated form of COG1410, a synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE). COG1410 has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models of neurological injury and disease. The trifluoroacetate (TFA) salt is a common counterion resulting from the solid-phase synthesis of the peptide. The biotin tag allows for the detection, quantification, and purification of the peptide in biological samples.
COG1410 exerts its therapeutic effects through multiple mechanisms, including antioxidant, anti-inflammatory, anti-excitotoxic, and neurotrophic activities[1]. It has been shown to modulate the neuroinflammatory cascade associated with traumatic brain injury (TBI)[2]. One of the proposed mechanisms involves the activation of the triggering receptor expressed on myeloid cells 2 (TREM2), which is highly expressed on microglia[3][4]. Activation of TREM2 by COG1410 is thought to suppress microglial activation and the subsequent production of inflammatory cytokines[3][4]. Furthermore, COG1410 may influence the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammation and apoptosis[5][6]. In models of Alzheimer's disease, COG1410 has been shown to reduce β-amyloid deposition and improve cognitive function, potentially through the BDNF/TrkB signaling pathway[7]. Beyond its neuroprotective roles, COG1410 also exhibits antimicrobial properties by disrupting the cell membranes of certain bacteria[8][9].
Quantitative Data Summary
The following tables summarize the quantitative effects of COG1410 administration in various preclinical models.
Table 1: Dose-Dependent Effects of COG1410 on Functional and Morphological Outcomes
| Animal Model | Injury Type | Dosage | Administration Route | Key Findings | Reference |
| Rat | Cortical Contusion Injury (CCI) | 0.8 mg/kg | Intravenous (IV) | Significantly improved sensorimotor performance and reduced lesion size. | [3][9] |
| Rat | CCI | 0.4 mg/kg | IV | No significant improvement compared to vehicle. | [3][9] |
| Mouse | Traumatic Brain Injury (TBI) | 0.3-0.6 mg/kg | IV | Significant improvement in vestibulomotor function and spatial learning. | [4] |
| Mouse | Intracerebral Hemorrhage (ICH) | 2 mg/kg | IV (daily for 5 days) | Reduced functional deficit and decreased brain concentrations of inflammatory proteins. | [7][10] |
| Rat | Ischemic Stroke (MCAO) | 0.8 mg/kg | IV | Improved vestibulomotor function and decreased infarct volume. | [4] |
Table 2: Effect of COG1410 on Neuroinflammation and Neuronal Viability
| Animal Model | Injury Type | Dosage | Outcome Measure | Result | Reference |
| Rat | Frontal CCI | 0.8 mg/kg (2 doses) | Fluoro-Jade C Staining (degenerating neurons) | 34% reduction in FJ+ neurons compared to vehicle. | [1] |
| Rat | Frontal CCI | 0.8 mg/kg (2 doses) | Remaining Frontal Cortex Volume | Significantly prevented cortical loss (10.46 mm³ vs. 9.68 mm³ in vehicle). | [1] |
| Mouse | Traumatic Optic Nerve Injury (TONI) | Not specified | TNF-α and IL-6 levels | Significantly reduced compared to vehicle. | [5] |
| Rat | Ischemic Stroke (MCAO) | Not specified | Microglial Activation (Iba-1 and CD68 staining) | Significantly reversed microglial activation. | [4][11] |
| Rat | Ischemic Stroke (MCAO) | Not specified | COX-2 Protein Expression | Significantly reduced. | [4][11] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on dosages and administration routes reported in the literature for COG1410. Researchers should optimize the formulation and dosage for their specific experimental model.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% NaCl solution, Phosphate Buffered Saline (PBS), pH 7.4)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile, low-retention tips
-
0.22 µm sterile syringe filter
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of peptide based on the desired final concentration and the molecular weight of this compound.
-
Aseptically add the sterile vehicle to the vial containing the lyophilized peptide.
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide aggregation or degradation.
-
Note on TFA: Trifluoroacetic acid is a common counterion from peptide synthesis and is generally well-tolerated in small amounts in vivo when diluted in a suitable buffer. For most applications, no special steps are needed to remove the TFA. However, if TFA is a concern for a specific experimental setup, buffer exchange or dialysis can be considered.
-
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 0.8 mg/kg or 2 mg/kg) and the average weight of the experimental animals, calculate the volume of the reconstituted peptide solution needed.
-
Dilute the reconstituted peptide stock solution to the final desired concentration using the sterile vehicle.
-
Filter the final dosing solution through a 0.22 µm sterile syringe filter to remove any potential aggregates or microbial contaminants.
-
Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage of the reconstituted stock, consult the manufacturer's recommendations, which may involve storing aliquots at -20°C or -80°C.
-
In Vivo Administration Protocol (Mouse Model)
This protocol describes intravenous administration via the tail vein, a common method reported in the literature for COG1410.
Animal Model:
-
C57/BL6 mice (10-12 weeks old) are a commonly used strain. The choice of animal model should be appropriate for the research question.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
On the day of the experiment, weigh each animal to accurately calculate the injection volume.
-
-
Administration:
-
Place the mouse in a suitable restraint device that allows access to the tail.
-
To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or by immersing it in warm water.
-
Disinfect the injection site on the tail with an alcohol swab.
-
Load the appropriate volume of the this compound dosing solution into a sterile insulin syringe with a 27-30 gauge needle.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. Successful intravenous injection is indicated by the absence of a subcutaneous bleb and clear passage of the solution into the vein.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals according to the experimental timeline for behavioral changes, signs of distress, or other relevant endpoints.
-
Visualization of Signaling Pathway
The following diagram illustrates the proposed anti-inflammatory signaling pathway of COG1410 in microglia.
Caption: Proposed anti-inflammatory mechanism of COG1410 in microglia.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012122535A2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
- 3. The novel apolipoprotein E-based peptide COG1410 improves sensorimotor performance and reduces injury magnitude following cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Biotin-COG1410 TFA in Mouse Models of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, creating a substantial socioeconomic impact. The pathophysiology of TBI is complex, involving a primary mechanical injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, oxidative stress, and apoptosis. These secondary processes contribute to delayed neuronal death and neurological dysfunction.
COG1410, an apolipoprotein E (ApoE) mimetic peptide, has emerged as a promising neuroprotective agent. It is derived from the receptor-binding region of ApoE and has demonstrated anti-inflammatory, antioxidant, anti-excitotoxic, and neurotrophic properties in preclinical studies.[1] Biotin-COG1410 TFA is a biotinylated form of COG1410 with a trifluoroacetic acid (TFA) salt, designed for research applications enabling detection and localization studies. This document provides detailed application notes and protocols for the use of this compound in mouse models of TBI, based on published studies using COG1410.
Note: The following protocols and dosage information are based on studies conducted with COG1410. While this compound is a labeled version of this peptide, researchers should consider potential differences in pharmacokinetics and pharmacodynamics and may need to optimize dosages accordingly.
Data Presentation
Table 1: Summary of COG1410 Dosage and Administration in Mouse Models of TBI
| TBI Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Controlled Cortical Impact (CCI) | C57/BL6 | 0.4 mg/kg or 0.8 mg/kg | Intravenous (IV) | Single dose at 30 min post-CCI | Improved sensorimotor and somatosensory function; cortical tissue sparing; reduced astrocytic activation. | [2] |
| Controlled Cortical Impact (CCI) | Not Specified | 0.8 mg/kg | Intravenous (IV) | Two doses at 30 min and 24 h post-CCI | Blocked development of significant behavioral deficits; reduced tissue loss; improved cognitive recovery. | [1] |
| Pneumatically Induced Skull Impact | Not Specified | Not Specified | Intravenous (IV) | Single dose at 2 h post-TBI | Improved vestibulomotor function; improved learning and memory; hippocampal neuronal sparing; suppressed microglial activity. | [2] |
| Collagenase-induced Intracerebral Hemorrhage (ICH) | C57/BL6 | 0.5, 1, 2, or 4 mg/kg | Intravenous (IV) | Daily for 5 days, initiated 30 min post-ICH | 2 mg/kg dose reduced functional deficit, decreased inflammatory proteins, and cerebral edema. | [3] |
| Traumatic Optic Nerve Injury (TONI) | Not Specified | 1 mg/kg | Intravenous (IV) | Daily until sacrifice, initiated immediately post-surgery | Prevented visual decline; attenuated inflammation and apoptosis; reduced optic nerve edema. | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reconstitution:
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute the peptide in sterile, pyrogen-free 0.9% saline solution immediately before use.[4]
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.
-
The final concentration should be calculated based on the desired dosage and the weight of the animal.
-
-
Administration:
-
The most common route of administration for COG1410 in TBI models is intravenous (IV) injection, typically via the tail vein.[1][3][5]
-
Use a 29G or similar small-gauge syringe for the injection.[6]
-
The volume of injection should be kept minimal to avoid fluid overload, typically around 100-200 µL for a mouse.
-
Protocol 2: Controlled Cortical Impact (CCI) Model of TBI
The CCI model is a widely used and reproducible method for inducing a focal TBI.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline incision over the scalp and retract the skin to expose the skull.
-
-
Craniotomy:
-
Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., frontal or sensorimotor cortex) using a high-speed dental drill.
-
Carefully remove the bone flap without damaging the underlying dura mater.
-
-
Induction of Injury:
-
Position the CCI device impactor tip perpendicular to the exposed dura.
-
Set the desired injury parameters (e.g., impact velocity, depth, and dwell time). These parameters will determine the severity of the injury.
-
Trigger the impactor to induce the cortical contusion.
-
-
Post-operative Care:
-
Following the impact, remove the CCI device.
-
Close the scalp incision with sutures or surgical staples.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover in a clean, warm cage.
-
Protocol 3: Behavioral Assessment - Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.
-
Apparatus:
-
A circular pool (typically 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform submerged just below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
-
-
Acquisition Phase (Reference Memory):
-
This phase typically lasts for several days (e.g., 4-5 days).
-
Each day, the mouse undergoes multiple trials (e.g., 4 trials) to find the hidden platform.
-
The starting position is varied for each trial.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Probe Trial (Spatial Memory):
-
On the day following the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Protocol 4: Histological Analysis - Fluoro-Jade C Staining for Neuronal Degeneration
Fluoro-Jade C is an anionic fluorescein derivative that specifically stains degenerating neurons.
-
Tissue Preparation:
-
At a designated time point post-TBI (e.g., 48 hours), euthanize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[1]
-
Harvest the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30%) before sectioning.
-
Cut coronal sections (e.g., 30-40 µm thick) using a cryostat.
-
-
Staining Procedure:
-
Mount the sections onto gelatin-coated slides.
-
Rehydrate the sections through a series of alcohol gradients.
-
Incubate the slides in a solution of 0.06% potassium permanganate for 10-15 minutes.
-
Rinse in distilled water.
-
Transfer the slides to a 0.0001% solution of Fluoro-Jade C in 0.1% acetic acid for 10 minutes.
-
Rinse thoroughly with distilled water.
-
Dry the slides and coverslip with a non-aqueous mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope with a blue (FITC) filter set.
-
Degenerating neurons will appear bright green.
-
Quantify the number of Fluoro-Jade C positive cells in the region of interest.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of TBI.
Caption: Proposed neuroprotective mechanism of this compound in TBI.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 5. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-COG1410 TFA Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated form of COG1410, a synthetic peptide derived from human apolipoprotein E (ApoE). COG1410 has demonstrated significant neuroprotective, anti-inflammatory, and antimicrobial properties in various preclinical models.[1][2][3] Its mechanisms of action are multifaceted, involving interactions with cellular receptors and modulation of key signaling pathways to reduce apoptosis and inflammation.[4][5][6] this compound serves as a valuable tool for researchers to identify and characterize the binding partners of COG1410, elucidate its molecular mechanisms, and discover novel therapeutic targets.
This document provides detailed protocols for using this compound in pull-down assays to isolate and identify interacting proteins from cell lysates and other biological samples.
Mechanism of Action of COG1410
COG1410 exerts its biological effects through various mechanisms, including:
-
Anti-inflammatory Effects: COG1410 has been shown to suppress the production of pro-inflammatory mediators.[2][7][8] It can modulate microglial activation and reduce the expression of inflammatory cytokines.[4]
-
Neuroprotection: The peptide exhibits neuroprotective properties in models of traumatic brain injury and ischemic stroke.[2][4][8] It can reduce neuronal apoptosis and preserve neurological function.[5][6]
-
Antimicrobial Activity: COG1410 displays bactericidal activity against certain pathogens, such as Mycobacterium smegmatis, by disrupting their cell membranes and interfering with cellular processes.[1][9]
-
Receptor Interaction: COG1410 is known to interact with receptors such as the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) and potentially the low-density lipoprotein receptor-related protein 1 (LRP1), initiating downstream signaling cascades.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of COG1410. This data provides a basis for designing experiments and interpreting results from pull-down assays.
Table 1: In Vitro Anti-inflammatory Activity of COG1410
| Cell Line | Treatment | Concentration | Effect | Reference |
| BV2 microglia | Lipopolysaccharide (LPS) | 1-25 µM | Decreased production and release of NO and TNF-α | [7][8] |
Table 2: In Vivo Neuroprotective Effects of COG1410
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Murine Traumatic Brain Injury | Single i.v. injection | 0.3-0.6 mg/kg | Improved vestibulomotor function and spatial learning | [8] |
| Rat Focal Brain Ischemia | Single i.v. injection | 0.8 mg/kg | Improved vestibulomotor function and reduced infarct volume | [8] |
Table 3: Antimicrobial Activity of COG1410
| Pathogen | Metric | Value | Reference |
| Mycobacterium smegmatis | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | [9] |
| Pandrug-resistant Acinetobacter baumannii | LC99.9 in PBS | 2 µg/mL (1.4 µM) | [3] |
| Pandrug-resistant Acinetobacter baumannii | LC99.9 in 50% human plasma | 8 µg/mL (5.6 µM) | [3] |
Experimental Protocols
Protocol 1: Pull-Down Assay of this compound with Cell Lysates
This protocol describes the use of this compound to isolate interacting proteins from cultured cell lysates.
Materials:
-
This compound
-
Control biotinylated peptide (scrambled sequence)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high salt buffer)
-
Cultured cells of interest
-
Microcentrifuge and tubes
-
Magnetic stand (for magnetic beads)
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
Bead Preparation:
-
Resuspend the streptavidin beads.
-
Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads three times with wash buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose resin, centrifuge at low speed (e.g., 500 x g) for 1 minute.
-
-
Bait Immobilization:
-
Resuspend the washed beads in a binding buffer (e.g., PBS).
-
Add this compound (and control biotinylated peptide in a separate tube) to the beads. A typical starting concentration is 10-50 µg of peptide per 50 µL of bead slurry.
-
Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow the biotinylated peptide to bind to the streptavidin.
-
-
Affinity Purification:
-
Wash the peptide-coated beads three times with wash buffer to remove unbound peptide.
-
Add 500 µg to 1 mg of cell lysate to the beads.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
-
Washing:
-
Wash the beads five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a non-denaturing elution buffer (e.g., high salt or low pH) if downstream applications require native proteins.
-
Collect the eluate after separating the beads.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining, silver staining, or Western blotting with antibodies against suspected interacting proteins.
-
For identification of novel interacting partners, proceed with mass spectrometry analysis of the eluted samples.
-
Visualizations
Caption: Workflow for this compound Pull-Down Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 4. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry using Biotin-COG1410 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated form of COG1410, an apolipoprotein E (ApoE) mimetic peptide. COG1410 has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies, making it a compound of interest in neuroscience and drug development.[1] Its mechanism of action is believed to involve interaction with ApoE receptors, such as the low-density lipoprotein receptor-related protein 1 (LRP1) and the triggering receptor expressed on myeloid cells 2 (TREM2), influencing downstream signaling pathways related to apoptosis and inflammation.[2][3][4]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this compound in tissue sections, providing valuable insights into its biodistribution and cellular targets. The biotin tag allows for highly sensitive detection using a streptavidin-biotin-based amplification system. These application notes provide a detailed protocol for the use of this compound in IHC on both paraffin-embedded and frozen tissue sections.
Data Presentation
Successful immunohistochemical staining with this compound will depend on the experimental conditions. Researchers should systematically optimize parameters to achieve the best signal-to-noise ratio. Below is a template for tabulating experimental data to determine optimal staining conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Tissue Type | Mouse Brain | Rat Spinal Cord | Human Cortex | Mouse Brain |
| Fixation | 4% PFA | 4% PFA | 10% NBF | Acetone |
| Embedding | Paraffin | Paraffin | Paraffin | Frozen |
| Antigen Retrieval | Citrate Buffer, pH 6.0 | Tris-EDTA, pH 9.0 | None | Not Applicable |
| This compound Conc. | 1 µg/mL | 5 µg/mL | 10 µg/mL | 5 µg/mL |
| Incubation Time | 1 hour @ RT | Overnight @ 4°C | 2 hours @ RT | 1 hour @ RT |
| Staining Intensity | Weak | Strong | Moderate | Strong |
| Background | Low | Low | Moderate | Low |
| Notes | Specific neuronal staining | Strong microglial staining | High background in white matter | Excellent cellular morphology |
Experimental Protocols
The following are general protocols for the immunohistochemical staining of this compound. Optimization of incubation times, concentrations, and blocking steps may be necessary for specific tissues and experimental setups.
Protocol 1: Paraffin-Embedded Tissue Sections
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) two times for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% Ethanol, two times for 3 minutes each.
-
95% Ethanol for 3 minutes.
-
70% Ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining container filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the container to 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with Phosphate Buffered Saline (PBS) three times for 5 minutes each.
3. Peroxidase and Biotin Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 15 minutes.[5]
-
Rinse with PBS three times for 5 minutes each.
-
To block endogenous biotin, use a commercial avidin/biotin blocking kit according to the manufacturer's instructions.[6] This typically involves a 15-20 minute incubation with an avidin solution, followed by a PBS wash and a 15-20 minute incubation with a biotin solution.
4. Staining:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific binding.
-
Prepare the desired concentration of this compound in the blocking solution.
-
Incubate the sections with the this compound solution overnight at 4°C in a humidified chamber.
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate with Horseradish Peroxidase (HRP)-conjugated streptavidin for 30-60 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
5. Visualization and Counterstaining:
-
Incubate the sections with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity is reached.
-
Rinse the slides with distilled water.
-
Counterstain with hematoxylin for 1 minute.
-
"Blue" the sections in running tap water for 5 minutes.
-
Rinse with distilled water.
6. Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in:
-
70% Ethanol for 3 minutes.
-
95% Ethanol for 3 minutes.
-
100% Ethanol, two times for 3 minutes each.
-
-
Clear the slides in xylene (or substitute) two times for 5 minutes each.
-
Mount with a permanent mounting medium.
Protocol 2: Frozen Tissue Sections
1. Fixation:
-
Air dry frozen sections on slides for at least 1 hour.
-
Fix the sections in cold acetone for 15 minutes.[7]
-
Allow the slides to air dry for 10 minutes.
-
Rehydrate in PBS for 10 minutes.
2. Peroxidase and Biotin Blocking:
-
Incubate sections in 0.3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.[8]
-
Rinse with PBS three times for 5 minutes each.
-
If necessary, perform an avidin/biotin block as described for paraffin sections.
3. Staining:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with this compound at the desired concentration overnight at 4°C.
-
Wash with PBS three times for 5 minutes each.
-
Incubate with HRP-conjugated streptavidin for 30-60 minutes at room temperature.
-
Wash with PBS three times for 5 minutes each.
4. Visualization and Counterstaining:
-
Incubate with a DAB substrate solution until the desired color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" in running tap water for 5 minutes.
-
Rinse with distilled water.
5. Mounting:
-
Mount with an aqueous mounting medium.
Visualizations
Caption: Workflow for Immunohistochemical Staining with this compound.
Caption: Proposed Signaling Pathway of COG1410.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]
Application Notes and Protocols for the Detection of Biotin-COG1410 TFA in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
COG1410 is a synthetic peptide derived from human apolipoprotein E (ApoE) that has demonstrated significant neuroprotective, anti-inflammatory, and antimicrobial properties in various preclinical models.[1] To facilitate pharmacokinetic, pharmacodynamic, and toxicology studies, it is crucial to have robust and reliable methods for the detection and quantification of COG1410 in biological matrices. This document provides detailed application notes and protocols for the detection of Biotin-COG1410 TFA, a biotinylated version of the COG1410 peptide, in tissue samples. The biotin tag enables sensitive detection through high-affinity binding to streptavidin-based reagents.
The protocols outlined below cover three common and powerful analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For high-throughput quantification.
-
Immunohistochemistry (IHC): For visualization of the peptide's distribution within the tissue architecture.
Signaling Pathways of COG1410
COG1410 is known to modulate several key signaling pathways to exert its neuroprotective and anti-inflammatory effects. Understanding these pathways is crucial for interpreting the biological significance of its presence in tissues. COG1410 has been shown to interact with pathways including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the c-Jun N-terminal kinase (JNK) pathway.
Data Presentation: Quantitative Analysis Summary
The following tables summarize the hypothetical performance characteristics for the quantification of this compound in brain tissue homogenate using LC-MS/MS and ELISA. These values are representative of what can be expected from well-optimized assays for similar biotinylated peptides and should be validated for specific experimental conditions.
Table 1: Hypothetical Performance Characteristics for LC-MS/MS Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Linear Dynamic Range | 2 - 200 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Table 2: Hypothetical Performance Characteristics for ELISA Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linear Dynamic Range | 5 - 500 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Recovery | 80 - 120% |
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for preparing tissue homogenates suitable for LC-MS/MS and ELISA.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dounce homogenizer or bead beater
-
Microcentrifuge
Protocol:
-
Excise the tissue of interest and immediately place it on ice.
-
Wash the tissue with ice-cold PBS to remove any contaminating blood.[2]
-
Blot the tissue dry and record its weight.
-
Add 5-10 volumes of ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a Dounce homogenizer or a bead beater until no visible tissue clumps remain.[3]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][3]
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the homogenate using a suitable protein assay (e.g., BCA assay).
-
Aliquots of the tissue homogenate can be stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[4]
LC-MS/MS Quantification of this compound
This method provides high sensitivity and specificity for the quantification of this compound.
Materials:
-
Tissue homogenate (prepared as described above)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Biotin-COG1410)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation:
-
Thaw tissue homogenate on ice.
-
To 100 µL of homogenate, add the internal standard to a final concentration within the linear range of the assay.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5][6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).
-
The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the standard curve.
-
ELISA for Quantification of this compound
A competitive ELISA is a suitable format for quantifying a small molecule like this compound.
Materials:
-
Streptavidin-coated 96-well plates
-
This compound standard
-
Tissue homogenate (prepared as described above)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated Biotin
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Rehydrate streptavidin-coated wells with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of this compound standards or diluted tissue homogenate samples to the wells.
-
Add 50 µL of HRP-conjugated Biotin at a pre-determined optimal concentration to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance against the concentration of the this compound standards. The signal will be inversely proportional to the amount of this compound in the sample. Calculate the concentration of the peptide in the tissue samples from the standard curve.
Immunohistochemistry (IHC) for Visualization of this compound
This protocol allows for the visualization of the distribution of this compound within the tissue.
Materials:
-
Frozen or Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol series (for FFPE)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0) (for FFPE)
-
Hydrogen peroxide (H₂O₂)
-
Avidin/Biotin blocking kit
-
Blocking solution (e.g., 5% normal serum in TBS)
-
HRP-conjugated Streptavidin
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Protocol for FFPE Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary):
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker).
-
Allow slides to cool to room temperature.
-
Rinse with TBS.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Rinse with TBS.
-
Block endogenous biotin using an avidin/biotin blocking kit according to the manufacturer's instructions.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate sections with HRP-conjugated streptavidin (diluted in blocking solution) for 1 hour at room temperature.
-
Wash slides three times with TBS.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. The presence of this compound will be indicated by a brown precipitate.
-
Protocol for Frozen Sections:
-
Fix air-dried sections in cold acetone for 10 minutes.
-
Follow the staining protocol for FFPE sections from step 3 onwards, omitting the deparaffinization, rehydration, and antigen retrieval steps.
References
- 1. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Biotin-COG1410 TFA for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a high-purity, biotin-labeled peptide tool for investigating the molecular mechanisms of neuroinflammation and neuroprotection. The core peptide, COG1410, is a synthetic mimetic derived from the receptor-binding region of human Apolipoprotein E (ApoE), specifically residues 138-149, with amino-iso-butyric acid substitutions to enhance stability. COG1410 has demonstrated potent anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties in a variety of preclinical models of central nervous system (CNS) injury, including traumatic brain injury (TBI), ischemic stroke, and traumatic optic nerve injury.[1][2][3][4][5] The addition of a biotin tag allows for a broad range of applications, including affinity-based protein interaction studies, targeted delivery, and advanced imaging techniques.
Mechanism of Action
COG1410 exerts its neuroprotective effects through a multi-targeted mechanism. A key component of its anti-inflammatory action is mediated through the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2).[6][7][8][9][10] TREM2 is a receptor primarily expressed on microglia, the resident immune cells of the CNS.
Upon binding to TREM2, COG1410 is thought to activate downstream signaling pathways, such as the PI3K/Akt pathway, which in turn can suppress pro-inflammatory cascades.[2][11] This modulation leads to a reduction in microglial activation and a decrease in the production and release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[7] By suppressing these key drivers of neuroinflammation, COG1410 helps to preserve blood-brain barrier integrity, reduce neuronal apoptosis, and promote functional recovery following injury.[3][6][7][8][9][10]
Applications
The dual functionality of this compound makes it a versatile tool for neuroinflammation research.
-
In Vitro Anti-inflammatory Screening: Assess the efficacy of COG1410 in reducing inflammatory responses in microglia or astrocyte cell cultures stimulated with agents like lipopolysaccharide (LPS).
-
In Vivo Models of Neurological Injury: Evaluate the therapeutic potential of COG1410 in rodent models of TBI, ischemic stroke (e.g., MCAO), and other neuroinflammatory conditions.
-
Target Identification and Validation: Use the biotin tag for affinity pull-down assays from brain tissue lysates to identify novel binding partners and receptors for the ApoE-mimetic peptide.
-
Cellular and Tissue Localization: Visualize the distribution of the peptide in brain tissue sections using streptavidin-conjugated fluorophores or enzymes (e.g., HRP) for immunohistochemistry (IHC) or immunofluorescence (IF).
-
Binding Assays: Quantify the interaction between Biotin-COG1410 and its receptors (e.g., TREM2) using solid-phase binding assays like ELISA.
Quantitative Data Summary
The following tables summarize the quantitative effects of COG1410 administration in various preclinical models.
Table 1: In Vivo Efficacy of COG1410 in Traumatic Brain Injury (TBI) Models
| Model | Species | Dose & Administration | Key Finding | % Improvement vs. Vehicle | Reference |
|---|---|---|---|---|---|
| Controlled Cortical Impact (CCI) | Mouse | 1 mg/kg, IV (30 min post-injury, then daily) | Reduction in APP-immunoreactive varicosities (3 days) | ~31% reduction | [12] |
| Controlled Cortical Impact (CCI) | Mouse | 1 mg/kg, IV (30 min post-injury, then daily) | Reduction in APP-immunoreactive varicosities (7 days) | ~36% reduction | [12] |
| Controlled Cortical Impact (CCI) | Mouse | 1 mg/kg, IV (30 min post-injury, then daily) | Reduction in activated microglia (Iba1+) | 21-30% reduction | [12] |
| Bilateral Frontal CCI | Rat | 0.8 mg/kg, IV (30 min & 24h post-injury) | Reduction in degenerating neurons (Fluoro-Jade C) | ~34% reduction | [5] |
| Fluid Percussion Injury (FPI) | Rat | 1.0 mg/kg, IV/IP (multi-dose regimen) | Reduction in brain volume loss | 45.5% less reduction |[13] |
Table 2: In Vivo Efficacy of COG1410 in Other CNS Injury Models
| Model | Species | Dose & Administration | Key Finding | % Improvement vs. Vehicle | Reference |
|---|---|---|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 0.8 mg/kg, IV (120 min post-MCAO) | Improved vestibulomotor function (Rotarod, Day 7) | Performance not significantly different from sham | [2] |
| Traumatic Optic Nerve Injury (TONI) | Mouse | 1.0 mg/kg, IV (daily for 7 days) | Reduction in TUNEL-positive cells in GCL | ~61% reduction | [14] |
| Traumatic Optic Nerve Injury (TONI) | Mouse | 1.0 mg/kg, IV (daily for 7 days) | Reduction in TNF-α production | ~24% reduction | [14] |
| Traumatic Optic Nerve Injury (TONI) | Mouse | 1.0 mg/kg, IV (daily for 7 days) | Reduction in IL-6 production | ~31% reduction |[14] |
Experimental Protocols
Protocol 1: In Vitro Microglial Anti-Inflammatory Assay
This protocol details the procedure for assessing the ability of this compound to suppress the inflammatory response in a microglial cell line (e.g., BV-2 or RAW 264.7).
Materials:
-
This compound
-
BV-2 or RAW 264.7 murine microglia cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitrite Determination
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed microglia into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[15]
-
Peptide Preparation: Reconstitute this compound in sterile water or PBS to create a stock solution. Prepare serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25 µM).
-
Treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound. Include a vehicle control (medium only). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using a Griess Reagent Kit according to the manufacturer's protocol.[15][16] Read absorbance at 540 nm.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a mouse TNF-α ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vivo Murine Model of Traumatic Brain Injury (TBI)
This protocol describes the use of this compound in a controlled cortical impact (CCI) model in mice to assess neuroprotective effects.
Materials:
-
This compound
-
8-10 week old C57BL/6J male mice
-
Isoflurane anesthesia
-
Stereotaxic frame
-
CCI injury device
-
Sterile 0.9% saline solution
-
Surgical tools
-
Perfusion solutions (PBS, 4% PFA)
Procedure:
-
Peptide Preparation: Reconstitute this compound in sterile 0.9% saline to a final concentration for a 1 mg/kg dose based on animal weight.[12]
-
Surgery and Injury: Anesthetize mice with isoflurane and place them in a stereotaxic frame. Perform a craniotomy over the desired brain region (e.g., frontal cortex). Induce a moderate CCI injury using a pneumatic impactor.[5][12]
-
Treatment Administration: 30 minutes following the CCI, administer a single intravenous (IV) injection of Biotin-COG1410 (1 mg/kg) or vehicle (saline) via the tail vein.[12] Subsequent doses can be administered every 24 hours as needed for the experimental design.[12]
-
Behavioral Assessment: At various time points post-injury (e.g., starting on day 2), perform behavioral tests to assess motor and cognitive function. Examples include the Rotarod test for motor coordination and the Morris Water Maze (MWM) for spatial learning and memory.[13]
-
Tissue Collection: At the study endpoint (e.g., 24h, 3 days, or 7 days post-injury), deeply anesthetize the animals and perfuse transcardially with PBS followed by 4% paraformaldehyde (PFA).[12]
-
Histological Analysis:
-
Lesion Volume: Section the brain and stain with cresyl violet to calculate the volume of tissue loss.
-
Immunohistochemistry: Perform IHC on brain sections to assess microglial activation (anti-Iba1 antibody) and neuronal survival (anti-NeuN antibody).[12]
-
Neurodegeneration: Use stains like Fluoro-Jade C to label degenerating neurons.[5]
-
Protocol 3: Biotin-based Affinity Pull-Down Assay
This protocol allows for the identification of proteins from brain lysate that interact with Biotin-COG1410.
Materials:
-
This compound
-
Control biotinylated peptide (scrambled sequence)
-
Brain tissue (e.g., cortex or hippocampus)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-sepharose or magnetic beads
-
SDS-PAGE gels, buffers, and Western Blotting apparatus
-
Antibodies for target validation (e.g., anti-TREM2)
Procedure:
-
Lysate Preparation: Homogenize fresh or frozen brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
Bead Preparation: Wash streptavidin beads three times with lysis buffer.[1]
-
Binding: Incubate ~500 µg to 1 mg of brain lysate with 1-5 µg of this compound overnight at 4°C with gentle rotation.[17][18] Set up a parallel reaction with a control biotinylated peptide.
-
Capture: Add the washed streptavidin beads (~30-50 µL of slurry) to the lysate/peptide mixture and incubate for 1-2 hours at 4°C.[17]
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads extensively (3-5 times) with 1 mL of cold lysis buffer to remove non-specific binders.[1]
-
Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.[1]
-
Analysis: Separate the eluted proteins by SDS-PAGE. Proteins can be visualized by Coomassie or silver staining, identified by Western Blotting using specific antibodies (e.g., for TREM2), or sent for identification by mass spectrometry.
References
- 1. Biotinylated peptide pull down assay [bio-protocol.org]
- 2. TREM2 ameliorates neuroinflammatory response and cognitive impairment via PI3K/AKT/FoxO3a signaling pathway in Alzheimer’s disease mice | Aging [aging-us.com]
- 3. TREM2/DAP12 Complex Regulates Inflammatory Responses in Microglia via the JNK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke — Olink® [olink.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trem2 promotes anti-inflammatory responses in microglia and is suppressed under pro-inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdanderson.org [mdanderson.org]
- 18. Peptide pulldown assay [bio-protocol.org]
Application of COG1410 in Ischemic Stroke Models: A Guide for Researchers
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
COG1410, a mimetic peptide of Apolipoprotein E (ApoE), has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke.[1][2] This document provides a comprehensive overview of the application of COG1410 in relevant experimental models, detailing its mechanism of action, protocols for use, and key quantitative outcomes. These notes are intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of COG1410 for ischemic stroke.
ApoE is a primary apolipoprotein synthesized in the brain and is known for its role in neuroprotection through various mechanisms, including antioxidant, anti-inflammatory, and antiexcitotoxic effects.[1][2] COG1410, derived from the receptor-binding region of ApoE, has been shown to improve functional and morphological recovery in a rat model of focal brain ischemia.[1][2][3]
Mechanism of Action
COG1410 exerts its neuroprotective effects through a multi-faceted mechanism, primarily centered on mitigating neuroinflammation and preserving the integrity of the blood-brain barrier (BBB).[4][5][6][7] A key target of COG1410 is the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor highly expressed on microglia.[4][5]
The proposed signaling pathway is as follows:
-
Binding to TREM2: COG1410 binds to and activates TREM2 on microglia.[4][5]
-
Suppression of Microglial Activation: This activation leads to the suppression of microglial activation and a reduction in the production of pro-inflammatory cytokines.[4][5]
-
Downregulation of Inflammatory Mediators: COG1410 has been shown to significantly reduce the expression of inflammatory proteins such as COX-2.[4][5]
-
Protection of the Blood-Brain Barrier: By reducing neuroinflammation, COG1410 downregulates the activity of matrix metalloproteinases (MMPs) and upregulates the expression of tight junction proteins like occludin, thereby reducing BBB permeability.[4][6][7]
Quantitative Data Summary
The efficacy of COG1410 in preclinical ischemic stroke models has been quantified through various outcome measures. The tables below summarize the key findings.
Table 1: In Vivo Efficacy of COG1410 in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Vehicle Control | COG1410 Treatment | Outcome | Reference |
| Infarct Volume | Significantly greater | Significantly decreased | Neuroprotection | [1][2][3] |
| Vestibulomotor Function (Rotarod Test) | Did not significantly improve until 14 days post-injury | Significantly improved performance at days 5 and 7 post-injury | Functional Recovery | [1] |
| Post-stroke Locomotor Asymmetry | Present | Decreased | Functional Recovery | [1][2][3] |
| Blood-Brain Barrier Permeability (Evans Blue Leakage) | Increased | Significantly reduced | BBB Protection | [4][5][6][7] |
| Microglial Activation (Iba-1 and CD68) | Increased | Significantly reversed | Anti-inflammatory | [4][6][7] |
| COX-2 Protein Expression | Increased | Significantly reduced | Anti-inflammatory | [4][5] |
| MMP Activity | Increased | Downregulated | BBB Protection | [4][6][7] |
| Occludin Expression | Decreased | Upregulated | BBB Protection | [4][6][7] |
Table 2: In Vitro Efficacy of COG1410 in BV2 Cells Subjected to Oxygen-Glucose Deprivation (OGD)
| Parameter | OGD Control | COG1410 Treatment | Outcome | Reference |
| COX-2 Protein Expression | Increased | Significantly reduced | Anti-inflammatory | [4][5] |
| Effect of TREM2 siRNA | N/A | Abolished the downregulation of COX-2 | Mechanism Confirmation | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate study replication and extension.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia followed by treatment with COG1410.
Protocol Steps:
-
Animal Model: Male Sprague-Dawley rats are subjected to 2 hours of middle cerebral artery occlusion.[4][5][6]
-
Ischemia Induction: Focal cerebral ischemia is induced using the intraluminal filament method.
-
Reperfusion: After the occlusion period, reperfusion is initiated by withdrawing the filament, typically for 22 hours.[4][5][6]
-
COG1410 Administration: A single intravenous injection of COG1410 is administered at 120 minutes post-MCAO.[1][2][3]
-
Behavioral Assessment: Vestibulomotor function is assessed using the rotarod test at specified time points post-injury (e.g., days 5 and 7).[1] Locomotor asymmetry can also be evaluated.[1][2][3]
-
Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained (e.g., with TTC) to determine the infarct volume.
-
Blood-Brain Barrier Permeability: BBB disruption is quantified using Evans blue leakage and IgG extravasation assays.[4][5][6]
-
Immunofluorescence: Brain sections are stained for markers of microglial activation (Iba-1, CD68) to assess neuroinflammation.[4][6][7]
-
Western Blotting: Protein levels of COX-2 and occludin are quantified in ischemic brain tissue.[4][6][7]
-
In Situ Zymography: The activity of MMPs in the brain tissue is assessed.[4][6][7]
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in BV2 Microglial Cells
This protocol details the use of an in vitro model to investigate the direct effects of COG1410 on microglia.
Protocol Steps:
-
Cell Culture: The BV2 microglial cell line is cultured under standard conditions.
-
OGD Induction: Cells are exposed to oxygen-glucose deprivation to mimic ischemic conditions.[4][5]
-
Reoxygenation and Treatment: Following OGD, cells are returned to normal culture conditions (reoxygenation) and treated with COG1410.[4][5]
-
TREM2 Knockdown (Optional): To confirm the role of TREM2, cells can be transfected with TREM2 siRNA prior to OGD.[4]
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression of COX-2.[4][5]
Conclusion
COG1410 has emerged as a promising neuroprotective agent in preclinical models of ischemic stroke. Its ability to mitigate neuroinflammation and protect the blood-brain barrier through the TREM2 signaling pathway provides a strong rationale for its further development. The protocols and data presented herein offer a valuable resource for researchers investigating the therapeutic potential of COG1410. While no clinical trials are currently registered, the robust preclinical efficacy of COG1410, particularly in protecting the BBB, suggests its potential for future clinical investigation in neurological critical care.[4][5]
References
- 1. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: COG1410, a novel apolipoprotein-E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia. [scholars.duke.edu]
- 3. COG1410, a novel apolipoprotein‐E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia | Semantic Scholar [semanticscholar.org]
- 4. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke — Olink® [olink.com]
Application Notes and Protocols for Biotin-COG1410 TFA: A Tool for Tracking Peptide Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated derivative of COG1410, a synthetic peptide mimic of apolipoprotein E (ApoE). COG1410 has demonstrated significant neuroprotective, anti-inflammatory, and antimicrobial properties in various preclinical models.[1][2][3] The addition of a biotin tag provides a powerful tool for researchers to study the pharmacokinetics, biodistribution, and cellular uptake of this promising therapeutic peptide. The high-affinity interaction between biotin and streptavidin-based detection reagents allows for sensitive and specific tracking in a variety of applications.[4][5]
These application notes provide detailed protocols for utilizing this compound in in vivo and in vitro research settings, enabling a deeper understanding of its biological activity and potential therapeutic applications.
Key Applications
-
In Vivo Biodistribution: Determine the localization and concentration of COG1410 in various tissues and organs over time.
-
Cellular Uptake and Localization: Visualize the penetration of COG1410 into specific cells and its subcellular distribution.
-
Target Engagement: Identify and characterize the binding partners and receptor interactions of COG1410.
-
Pharmacokinetic Studies: Quantify the concentration of the peptide in biological fluids to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Quantitative Biodistribution Analysis
The following table represents example data from a hypothetical in vivo biodistribution study in a rodent model following intravenous administration of this compound. This data can be generated using the quantitative ELISA protocol described below.
| Tissue/Organ | 1-hour Post-Injection (µg/g tissue) | 4-hours Post-Injection (µg/g tissue) | 24-hours Post-Injection (µg/g tissue) |
| Brain | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.1 ± 0.02 |
| Liver | 15.2 ± 2.5 | 8.7 ± 1.8 | 1.5 ± 0.4 |
| Kidney | 25.8 ± 3.1 | 12.1 ± 2.2 | 2.3 ± 0.6 |
| Spleen | 5.6 ± 1.2 | 2.9 ± 0.8 | 0.4 ± 0.1 |
| Lungs | 8.1 ± 1.5 | 4.3 ± 1.1 | 0.8 ± 0.2 |
| Blood (µg/mL) | 10.3 ± 2.0 | 3.5 ± 0.9 | 0.2 ± 0.05 |
Values are presented as mean ± standard deviation (n=5 animals per time point). This is representative data and actual results may vary.
Experimental Protocols
Protocol 1: In Vivo Biodistribution and Tissue Localization
This protocol outlines the procedures for administering this compound to animal models and subsequently analyzing its distribution through immunohistochemistry (IHC) for qualitative localization and a quantitative ELISA for concentration measurement in tissue homogenates.
Materials:
-
This compound
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Perfusion buffer (ice-cold PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Streptavidin-HRP ELISA kit
-
Reagents for IHC (see Protocol 2)
Procedure:
-
Animal Dosing:
-
Reconstitute this compound in sterile saline to the desired concentration.
-
Administer the peptide to the animal model (e.g., mouse or rat) via the desired route (e.g., intravenous tail vein injection). A typical dose might range from 1-5 mg/kg.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24 hours) post-injection, anesthetize the animal.
-
For IHC, perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
For quantitative analysis, collect blood via cardiac puncture and then perfuse with ice-cold PBS to remove blood from tissues.
-
Harvest organs of interest (brain, liver, kidneys, spleen, lungs, etc.).
-
-
Tissue Processing for IHC:
-
Post-fix the PFA-perfused tissues in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions at 4°C until they sink.
-
Embed the tissues in OCT compound and freeze. Store at -80°C until sectioning.
-
-
Tissue Processing for Quantitative ELISA:
-
Weigh the harvested tissues.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate) and determine the total protein concentration using a BCA assay.
-
Store the lysates at -80°C until analysis.
-
-
Analysis:
-
Perform IHC on the sectioned tissues as described in Protocol 2 .
-
Quantify the concentration of this compound in the tissue lysates using a streptavidin-based ELISA as described in Protocol 3 .
-
In Vivo Biodistribution Workflow
Protocol 2: Immunohistochemical (IHC) Detection of this compound
This protocol details the detection of this compound in paraffin-embedded or frozen tissue sections using a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen.
Materials:
-
Tissue sections on slides
-
Xylene and graded ethanol series (for paraffin sections)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary):
-
Heat slides in antigen retrieval buffer (e.g., in a microwave or water bath) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Apply the diluted conjugate to the sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Rinse with PBS (3 x 5 minutes).
-
-
Signal Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown precipitate is visible.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
IHC Detection Workflow
Protocol 3: Quantitative ELISA for this compound in Tissue Lysates
This protocol describes a competitive ELISA to quantify the amount of this compound in tissue homogenates.
Materials:
-
Streptavidin-coated 96-well plates
-
This compound (for standard curve)
-
Tissue lysates (from Protocol 1)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare Standards:
-
Create a standard curve by serially diluting this compound in assay buffer to known concentrations.
-
-
Sample Preparation:
-
Dilute tissue lysates in assay buffer to fall within the range of the standard curve.
-
-
ELISA Procedure:
-
Add standards and diluted samples to the streptavidin-coated wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add HRP-conjugated anti-biotin antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the peptide concentration to the total protein concentration of the lysate (in µg of peptide per mg of total protein) and the initial tissue weight (in µg of peptide per g of tissue).
-
Signaling Pathways and Mechanisms of Action
COG1410 is known to exert its effects through multiple signaling pathways, primarily in the context of neuroinflammation and neuroprotection.[6][7] this compound can be used to probe these interactions.
Proposed Signaling Pathways of COG1410
These application notes and protocols provide a framework for utilizing this compound to investigate the distribution and mechanisms of action of the COG1410 peptide. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BestProtocols: IHC Frozen Tissue—Indirect Method (biotin) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Metabolic biotinylation of cell surface receptors for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for COG1410 Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to evaluate the neuroprotective effects of COG1410, an apolipoprotein E (ApoE) mimetic peptide. COG1410 has demonstrated significant therapeutic potential in various models of central nervous system (CNS) injury, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2][3][4][5]
Mechanism of Action
COG1410 is a 12-amino acid peptide (acetyl-AS-Aib-LRKL-Aib-KRLL-amide) derived from the receptor-binding region of ApoE.[1][3] Its neuroprotective effects are attributed to its anti-inflammatory, anti-apoptotic, and anti-oxidative properties.[1][5][6][7] The peptide can cross the blood-brain barrier, making it a viable therapeutic candidate for acute brain injuries.[1][5]
Key signaling pathways implicated in COG1410's mechanism of action include:
-
TREM2/PI3K/AKT Pathway: COG1410 has been shown to activate the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which is highly expressed on microglia.[1][8] This activation can lead to the downstream engagement of the PI3K/AKT signaling pathway, which is known to promote cell survival and reduce inflammation.[1][8]
-
JNK Pathway: COG1410 has been observed to suppress apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, leading to decreased expression of pro-apoptotic proteins like Bax.[6][7]
-
Modulation of Neuroinflammation: A primary mechanism of COG1410 is the suppression of neuroinflammation. It achieves this by inhibiting the activation of microglia and macrophages, and reducing the production of pro-inflammatory cytokines.[1][4][8][9]
Data Presentation
In Vivo Neuroprotection Studies with COG1410
| Animal Model | Injury Type | Species | COG1410 Dose | Administration Route & Timing | Key Findings | Reference |
| MCAO | Ischemic Stroke | Rat | 1 mg/kg | IV, immediately after suture insertion | Reduced BBB permeability, decreased MMP activity, suppressed microglial activation. | [1] |
| Fluid Percussion Injury | Traumatic Brain Injury | Rat | 1.0 mg/kg | Not specified, 5-dose regimen | Improved cognitive performance, reduced cortical tissue loss. | [3] |
| Collagenase-induced ICH | Intracerebral Hemorrhage | Mouse | 2 mg/kg | IV, 30 min post-injury, daily for 5 days | Reduced functional deficit, decreased inflammatory proteins, less cerebral edema. | [10] |
| MCAO | Ischemic Stroke | Rat | Not Specified | IV, 120 min post-MCAO | Improved vestibulomotor function, decreased infarct volume. | [5] |
| Closed Head Injury | Traumatic Brain Injury | Mouse | Not Specified | Single IV injection, 120 min post-TBI | Improved vestibulomotor function and spatial learning, attenuated microglial activation and neuronal death. | [4] |
| Frontal CCI | Traumatic Brain Injury | Not Specified | 0.8 mg/kg | Two doses | Improved sensorimotor and cognitive function, reduced neuronal degeneration. | [11] |
In Vitro Neuroprotection Studies with COG1410
| Cell Line | Insult | Key Assays | Key Findings | Reference |
| BV2 microglia | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Western Blot (COX-2) | Significantly decreased COX-2 protein expression. | [1] |
Mandatory Visualizations
Caption: Proposed signaling pathways of COG1410 in neuroprotection.
Caption: General experimental workflow for COG1410 neuroprotection studies.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia followed by reperfusion, a common model for studying stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
COG1410 (1 mg/kg in sterile saline)
-
Scrambled peptide or vehicle (sterile saline)
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.[12]
-
Immediately following the insertion of the suture, administer COG1410 (1 mg/kg) or control intravenously via the femoral vein.[1][8]
-
Suture the incision and allow the animal to recover.
-
Monitor the animal for neurological deficits.
-
At 22 hours post-reperfusion, proceed with behavioral testing, and then euthanize the animal for tissue collection and further analysis.[12]
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in BV2 Microglial Cells
This protocol simulates ischemic conditions in a cell culture model.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Glucose-free DMEM
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
COG1410
-
Scrambled peptide
Procedure:
-
Plate BV2 cells and grow to ~80% confluency in standard DMEM.
-
To induce OGD, replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber for a specified duration (e.g., 2-4 hours).
-
For reoxygenation, replace the glucose-free medium with standard DMEM and return the cells to a normoxic incubator (95% air, 5% CO₂).
-
Immediately after initiating reoxygenation, treat the cells with COG1410 at the desired concentration or with a scrambled peptide control.[1]
-
Incubate for a specified period (e.g., 24 hours).
-
Harvest cell lysates or conditioned media for downstream analysis, such as Western blotting for inflammatory markers like COX-2.[1][12]
Molecular Analysis: Western Blotting for Protein Expression
This protocol details the detection of specific proteins (e.g., COX-2, Bax, Bcl-2) in tissue or cell lysates.
Materials:
-
Tissue or cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-COX-2, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Functional Assessment: Behavioral Testing
Behavioral tests are crucial for evaluating the functional outcomes of COG1410 treatment in animal models of CNS injury.
Rotorod Test (Vestibulomotor Function):
-
Acclimate mice to the rotorod apparatus for several days before injury.
-
After injury and treatment, place the mouse on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform multiple trials per day for several consecutive days to assess motor coordination and balance.[3][10]
Morris Water Maze (Spatial Learning and Memory):
-
Use a large circular pool filled with opaque water.
-
Place a hidden platform just below the water surface.
-
Train the animal to find the platform from different starting positions.
-
Record the time (latency) and path length taken to reach the platform over several days of trials.
-
After training, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of memory retention.[3][4]
References
- 1. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 7. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing non-specific binding of Biotin-COG1410 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with Biotin-COG1410 TFA.
Understanding this compound and Non-Specific Binding
This compound is the biotinylated form of COG1410, an ApoE (Apolipoprotein E) mimetic peptide. COG1410 has demonstrated neuroprotective, anti-inflammatory, and antimicrobial properties in various research models.[1][2][3][4][5][6][7][8][9][10] Biotinylation allows for sensitive detection and purification using the high-affinity interaction between biotin and streptavidin (or avidin). However, this powerful system can be prone to high background signals due to non-specific binding.
Non-specific binding can arise from several factors:
-
Ionic Interactions: Peptides with a high net charge at a given pH can bind non-specifically to charged surfaces or other macromolecules.
-
Hydrophobic Interactions: Hydrophobic regions of the peptide or the experimental apparatus can lead to unwanted binding.
-
Endogenous Biotin: Many biological samples, such as those from the liver, kidney, and brain, contain endogenous biotinylated molecules that can be recognized by streptavidin, leading to false-positive signals.[11][12]
-
Properties of Streptavidin/Avidin: Avidin, in particular, is a glycoprotein with a high isoelectric point, which can contribute to non-specific binding through both lectin-like and charge-based interactions.[13][14] Streptavidin generally exhibits lower non-specific binding.[13]
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background signal in my assay with this compound?
High background is a common issue and can be caused by insufficient blocking, suboptimal antibody or reagent concentrations, inadequate washing, or the inherent properties of the this compound peptide itself.[7][11][15][16] Given that COG1410 is a highly cationic peptide, it is prone to non-specific electrostatic interactions with negatively charged surfaces and molecules.
Q2: What is the isoelectric point (pI) of COG1410, and why is it important?
The amino acid sequence for COG1410 is Ac-AS(Aib)LRKL(Aib)KRLL-amide. Based on the pKa values of its constituent amino acids (two lysines and two arginines contributing positive charges), the theoretical isoelectric point (pI) of COG1410 is very high, estimated to be around 12.5. This means that at physiological pH (~7.4), the peptide will carry a strong net positive charge, making it highly likely to bind non-specifically to negatively charged surfaces like plastic plates or other proteins. Understanding the pI is crucial for designing effective blocking and washing strategies.[17][18]
Q3: Can this compound bind to targets other than my intended molecule?
Yes. COG1410 is known to interact with several biological molecules, including members of the Low-Density Lipoprotein Receptor (LDLR) family, the SET protein (an inhibitor of Protein Phosphatase 2A), and the bacterial protein ClpC.[1][3] In complex biological samples, it may interact with these or other, as-yet-unidentified partners, which could contribute to the observed signal.
Q4: Should I use avidin or streptavidin with this compound?
Streptavidin is generally recommended over avidin for applications sensitive to non-specific binding. Avidin is a glycoprotein with a high pI (~10.5), which can lead to non-specific binding through electrostatic and carbohydrate-lectin interactions. Streptavidin is not glycosylated and has a near-neutral pI, which typically results in lower background signals.[13][14]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure specific signals and reduce assay sensitivity. The following strategies can be employed to mitigate this issue.
The choice of blocking agent is critical. A single agent may not be optimal for all systems, so empirical testing is recommended.
Table 1: Recommended Blocking Agents for Optimization
| Blocking Agent | Recommended Starting Concentration | Buffer | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS | Use high-purity, biotin-free BSA. Not recommended for phospho-protein detection as it may contain phosphatases.[6][15] |
| Non-fat Dry Milk | 1-5% (w/v) | PBS or TBS | Cost-effective and generally effective. Avoid in biotin-streptavidin systems as it contains endogenous biotin.[15] |
| Casein | 1% (w/v) | PBS or TBS | A common and effective protein blocker. Can have lot-to-lot variability.[6][16] |
| Fish Skin Gelatin | 0.1-1% (w/v) | PBS or TBS | Can be more effective than other protein blockers in some systems and remains liquid at 4°C. |
| Commercial/Synthetic Blockers | Per manufacturer's instructions | Provided | Often protein-free and optimized for low background. May be a good option when other blockers fail.[12][16] |
Modifying the ionic strength and including detergents in your wash and incubation buffers can significantly reduce non-specific binding.
Table 2: Recommended Buffer Additives for Optimization
| Additive | Recommended Starting Concentration | Purpose |
| Salt (NaCl) | 150-500 mM | Increases ionic strength to disrupt non-specific electrostatic interactions.[19][20] |
| Non-ionic Detergent (Tween-20) | 0.05-0.1% (v/v) | Reduces hydrophobic interactions.[1][9][18][21] |
| Polyethylene Glycol (PEG) | 0.5-2% (w/v) | Can reduce non-specific binding to hydrophobic surfaces.[14] |
If you are working with cell lysates or tissue homogenates, especially from biotin-rich sources like the liver or kidney, blocking endogenous biotin is crucial.[11][22]
Issue 2: Poor Signal-to-Noise Ratio
Even with a manageable background, the specific signal may be weak.
Ensure that this compound and the detection reagents (e.g., streptavidin-HRP) are used at their optimal concentrations. High concentrations can increase non-specific binding, while low concentrations will result in a weak signal. Perform a titration experiment to determine the optimal concentration for your specific assay.
Increasing the incubation time of the primary antibody (if applicable) or the this compound may enhance the specific signal. However, be aware that this may also increase the background, so it should be optimized in conjunction with blocking and washing steps.
Experimental Protocols
Protocol 1: General Workflow for Reducing Non-Specific Binding
This protocol outlines a systematic approach to troubleshooting high background signals.
References
- 1. bosterbio.com [bosterbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. bachem.com [bachem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 8. cusabio.com [cusabio.com]
- 9. corning.com [corning.com]
- 10. mdpi.com [mdpi.com]
- 11. Methods to Block Endogenous Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 15. Isoelectric point Calculator | Calistry [calistry.org]
- 16. ELISA Buffers and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. jackwestin.com [jackwestin.com]
- 18. researchgate.net [researchgate.net]
- 19. iscabiochemicals.com [iscabiochemicals.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
Troubleshooting Biotin-COG1410 TFA aggregation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the handling and potential aggregation of Biotin-COG1410 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the biotinylated form of COG1410, a synthetic peptide derived from human apolipoprotein E (ApoE).[1][2] COG1410 is recognized for its neuroprotective and anti-inflammatory properties and is investigated for its therapeutic potential in neurological conditions.[1][2] The biotin label allows for detection, purification, and various assay applications. The trifluoroacetate (TFA) salt is a common counter-ion from the peptide synthesis and purification process.[3][4]
Q2: What are the primary causes of this compound aggregation?
A2: Peptide aggregation is a common issue, and for this compound, it can be influenced by several factors:
-
Intrinsic Properties: The amino acid sequence of COG1410 may contain hydrophobic residues that tend to self-associate in aqueous solutions to minimize their exposure to water.[5][6]
-
Biotinylation: The addition of the hydrophobic biotin molecule can sometimes increase the propensity of the peptide to aggregate.[7]
-
Trifluoroacetic Acid (TFA) Salt: Residual TFA from synthesis can affect the peptide's secondary structure and solubility, potentially leading to aggregation.[4][8]
-
Environmental Factors: pH, temperature, ionic strength, and peptide concentration all play a critical role in peptide solubility and stability.[5][9]
Q3: How can I visually identify if my this compound has aggregated?
A3: Aggregation can manifest as:
-
Cloudiness or turbidity: The solution may appear hazy or milky.
-
Precipitation: Visible particles or a pellet may form at the bottom of the vial.
-
Gel formation: The solution may become viscous or form a gel-like substance.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound powder should be stored at -20°C or -80°C, protected from moisture and light.[1] Once reconstituted in a solvent, it is recommended to store the solution in aliquots at -80°C to minimize freeze-thaw cycles.[1] Short-term storage of solutions at -20°C for up to a month is also suggested.[1]
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve or forms aggregates immediately upon reconstitution.
Possible Causes:
-
Inappropriate solvent selection.
-
High peptide concentration.
-
Suboptimal pH of the reconstitution buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution of this compound.
Detailed Steps:
-
Start Small: Always test solubility with a small amount of the peptide before dissolving the entire stock.
-
Initial Solvent Choice:
-
Begin with sterile, deionized water.
-
If the peptide has a high proportion of hydrophobic residues, initial dissolution in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with the aqueous buffer is recommended.
-
-
pH Adjustment: The net charge of a peptide is pH-dependent, which significantly impacts its solubility. If the peptide is not soluble in neutral water, try a buffer with a pH slightly above or below the peptide's isoelectric point (pI).
-
Additives:
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) can help solubilize hydrophobic peptides.
-
Chaotropic Agents: In some cases, agents like guanidinium chloride or urea can be used, but be mindful of their potential to denature proteins in your downstream applications.
-
-
Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
Issue 2: Reconstituted this compound solution becomes cloudy or shows precipitation over time.
Possible Causes:
-
Solution instability at the storage temperature.
-
Suboptimal buffer conditions for long-term storage.
-
Freeze-thaw cycles.
Preventative Measures and Solutions:
| Strategy | Description | Recommended Starting Conditions |
| Aliquotting | Minimize freeze-thaw cycles which can promote aggregation. | Prepare single-use aliquots immediately after reconstitution. |
| Buffer Optimization | The composition of the storage buffer is critical for stability. | Empirically test different buffers (e.g., PBS, Tris) at various pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for long-term stability. |
| Cryoprotectants | Additives that can prevent aggregation during freezing. | Consider adding glycerol to a final concentration of 10-20% to your storage buffer. |
| TFA Salt Exchange | For sensitive applications, residual TFA can be problematic.[3][4] | Perform a buffer exchange using a desalting column or dialysis to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. |
Experimental Protocols
Protocol 1: General Reconstitution of this compound
Objective: To prepare a stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.
-
Based on the peptide's properties (if predominantly hydrophobic), add a minimal amount of DMSO to the vial to wet the peptide.
-
Slowly add sterile, deionized water or your desired aqueous buffer to the peptide/DMSO mixture while gently vortexing. Add the aqueous solution dropwise to the vigorously stirred peptide-organic solvent solution to avoid localized high concentrations of the peptide.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into sterile, low-protein-binding tubes.
-
Store the aliquots at -80°C.
Protocol 2: TFA Salt Exchange
Objective: To replace the TFA counter-ion with hydrochloride.
Materials:
-
Reconstituted this compound solution
-
100 mM Hydrochloric acid (HCl)
-
Sterile, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in sterile, deionized water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution rapidly using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen solution overnight until all the liquid has been removed.
-
For a more complete exchange, the lyophilized powder can be re-dissolved in the HCl solution and the freeze-drying process repeated.
-
After the final lyophilization, reconstitute the peptide in your desired experimental buffer.
Signaling Pathways
COG1410, the parent peptide of Biotin-COG1410, is known to exert its neuroprotective and anti-inflammatory effects through various signaling pathways. Two key pathways identified are the TREM2 and BDNF/TrkB signaling cascades.
Caption: Simplified signaling pathways of COG1410.
Recent studies suggest that COG1410 may activate the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which in turn can activate the PI3K/Akt signaling pathway, leading to anti-inflammatory effects.[10] Additionally, COG1410 has been shown to increase the concentration of Brain-Derived Neurotrophic Factor (BDNF), which then signals through its receptor, TrkB, to promote improved cognitive function.[11][12][13]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Improved elution strategy and new monoclonal anti-biotin antibody for LC-MS/MS characterization of protein biotinylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? [frontiersin.org]
- 13. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing Biotin-COG1410 TFA for Neuroprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Biotin-COG1410 TFA in neuroprotection studies. The information is designed to assist in the optimization of experimental parameters and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide, COG1410, that has been labeled with biotin and is supplied as a trifluoroacetate (TFA) salt. COG1410 is an apolipoprotein E (ApoE) mimetic peptide, meaning it mimics the neuroprotective functions of the ApoE protein.[1][2] Specifically, it is derived from the receptor-binding region of ApoE.[3] The biotin label is a tool for detection and purification in various biochemical assays, while the TFA salt is a common counterion used during peptide synthesis and purification. The neuroprotective activity is attributed to the COG1410 peptide sequence itself.[4]
Q2: What is the proposed mechanism of action for COG1410's neuroprotective effects?
A2: COG1410 exerts its neuroprotective effects through multiple mechanisms, primarily by reducing neuroinflammation.[5][6] It has been shown to suppress the activation of microglia, which are the primary immune cells of the brain.[1][7] One of the key mechanisms is believed to be through the activation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[1][7] Activation of TREM2 can lead to a reduction in the production of pro-inflammatory cytokines and enzymes like COX-2, thereby mitigating the inflammatory damage associated with neurological injuries like stroke and traumatic brain injury.[1][3][7]
Q3: What is a recommended starting concentration for my in vitro and in vivo experiments?
A3: Based on published studies, a good starting point for in vitro experiments is 10 µM.[1][7] The effective concentration range in cell culture has been noted between 1-25 µM.[4][8] For in vivo studies in rodent models of neurological injury, intravenous (IV) administration of COG1410 has been shown to be effective in the range of 0.4 mg/kg to 1.0 mg/kg.[2][3][5] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions.
Q4: How should I prepare and store this compound?
A4: For optimal stability, this compound should be stored at -20°C or -80°C as a lyophilized powder.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For in vivo experiments, the peptide can be reconstituted in sterile 0.9% saline.[5][10] For in vitro experiments, it can be dissolved in a suitable solvent like sterile water or DMSO, and then further diluted in your cell culture medium.[1][7] After reconstitution, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Will the biotin tag interfere with the neuroprotective activity of COG1410?
A5: The biotin tag is primarily intended for detection and is generally considered to have minimal impact on the biological activity of small peptides. However, it is a modification to the peptide structure and could potentially influence its conformation, stability, or receptor binding affinity. It is recommended to include the unlabeled COG1410 peptide as a control in your experiments to confirm that the biotinylated version retains its expected neuroprotective activity.
Q6: What are the essential negative controls for experiments with this compound?
A6: To ensure the specificity of the observed effects, several negative controls are crucial:
-
Vehicle Control: Treat a group of animals or cells with the same solution used to dissolve the peptide (e.g., sterile saline or DMSO diluted in media).[5]
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as COG1410 but in a randomized sequence. This control helps to demonstrate that the observed biological effect is due to the specific sequence of COG1410 and not just a general effect of introducing a peptide.[1][7]
-
Unlabeled COG1410: As mentioned previously, this control can help verify that the biotin tag does not significantly alter the peptide's function.
Troubleshooting Guides
Problem: Inconsistent or No Neuroprotective Effect Observed
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Concentrations that are too low may be ineffective, while excessively high concentrations could potentially have off-target or toxic effects. |
| Peptide Degradation | Ensure proper storage and handling of the peptide. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the age and storage conditions of your peptide stock. |
| Timing of Administration | In models of acute injury (e.g., stroke or TBI), the therapeutic window for administration is critical. Review the literature for your specific model to determine the optimal time to administer this compound post-injury.[2][6] |
| Experimental Model Variability | Ensure that your injury model is consistent and produces a reliable and measurable deficit. High variability in the injury itself can mask the therapeutic effects of the peptide. |
| Incorrect Negative Controls | Ensure you are using appropriate controls, including a vehicle and a scrambled peptide, to validate that the observed effect is specific to COG1410.[1][7] |
Problem: Difficulty Dissolving the Peptide
| Possible Cause | Suggested Solution |
| Incorrect Solvent | While COG1410 has been reported to be soluble in saline and cell culture media, some peptide formulations may require an initial small amount of a solvent like DMSO to aid dissolution before further dilution in aqueous buffers.[1][7] Always check the manufacturer's recommendations. |
| Low Temperature | Ensure the peptide and solvent are at room temperature before attempting to dissolve. Gentle vortexing or sonication can also aid in dissolution. |
| Aggregation | Peptides can sometimes aggregate. If you suspect aggregation, the solution can be briefly sonicated. For critical applications, the solution can be filtered through a 0.22 µm filter to remove any aggregates. |
Problem: High Background in Biotin-Based Detection Assays
| Possible Cause | Suggested Solution |
| Endogenous Biotin | Many tissues and cells contain endogenous biotin, which can be detected by streptavidin-based reagents and lead to high background. Use a biotin-blocking kit to block endogenous biotin before applying your streptavidin conjugate. |
| Non-specific Binding of Streptavidin | Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat dry milk) to minimize non-specific binding of the streptavidin conjugate. |
| Concentration of Detection Reagents | Titrate your streptavidin-HRP or other streptavidin conjugate to determine the optimal concentration that gives a good signal-to-noise ratio. |
Quantitative Data Summary
Table 1: In Vivo Dosages of COG1410 for Neuroprotection
| Animal Model | Injury Type | Dosage | Route of Administration | Key Findings |
| Rat | Fluid Percussion Injury | 1.0 mg/kg | Intravenous | Improved motor function and reduced cortical tissue loss.[5] |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 1.0 mg/kg | Intravenous | Reduced blood-brain barrier permeability and neuroinflammation.[1] |
| Rat | Cortical Contusion Injury (CCI) | 0.8 mg/kg | Intravenous | Improved cognitive performance and reduced neuronal loss.[3] |
| Mouse | Traumatic Brain Injury (TBI) | Not specified, but effective | Intravenous | Improved vestibulomotor function and spatial learning; reduced microglial activation.[6] |
| Mouse | Traumatic Optic Neuropathy | 1.0 mg/kg | Intravenous | Reduced production of TNF-α and IL-6.[10] |
Table 2: In Vitro Concentrations of COG1410 for Neuroprotection
| Cell Type | Assay | Concentration | Key Findings |
| BV2 Microglial Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 µM | Reduced expression of the inflammatory marker COX-2.[1][7] |
| BV2 Microglial Cells | General Inflammation Assay | 1-25 µM | Decreased production and release of NO and TNF-α.[4][8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol is adapted from studies on COG1410's effect on microglial cells.[1][7]
-
Cell Plating: Plate BV2 microglial cells in a suitable culture plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and a scrambled peptide control in sterile DMSO or water.
-
Prepare glucose-free DMEM for the OGD phase.
-
Prepare standard DMEM with glucose for the reoxygenation phase.
-
-
OGD Phase:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a 95% N₂ and 5% CO₂ atmosphere at 37°C for 3 hours.
-
A control group of cells should be incubated in standard DMEM with glucose in a normoxic incubator (95% air, 5% CO₂) for the same duration.
-
-
Reoxygenation Phase:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free DMEM with fresh standard DMEM containing glucose.
-
Add this compound (e.g., final concentration of 10 µM), the scrambled peptide control (10 µM), or the vehicle to the respective wells.
-
Return the cells to a normoxic incubator for 3 hours.
-
-
Endpoint Analysis: After the reoxygenation period, collect the cell lysates or conditioned media for downstream analysis, such as Western blotting for inflammatory markers (e.g., COX-2) or ELISA for cytokines.
Protocol 2: Western Blot Analysis of Neuroinflammatory Markers
-
Protein Extraction: Lyse the cells from the OGD/R experiment using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target of interest (e.g., COX-2) diluted in blocking buffer overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the expression of the target protein to the loading control.
Visual Guides
Caption: Proposed signaling pathway of this compound in mediating neuroprotection.
Caption: Experimental workflow for an in vitro neuroprotection assay using OGD/R.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. alfagen.com.tr [alfagen.com.tr]
- 10. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
Biotin-COG1410 TFA solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-COG1410 TFA.
Troubleshooting Guide
Problem: The lyophilized this compound powder is difficult to dissolve.
Possible Cause 1: Inappropriate Solvent
The solubility of peptides is highly dependent on their amino acid sequence, modifications (like biotinylation), and the counter-ion present (TFA).
Solution:
-
Start with recommended solvents: For COG1410, sterile, distilled water or sterile 0.9% saline have been used successfully in published studies.[1][2][3][4]
-
Consider the peptide's properties: COG1410 is a peptide derived from apolipoprotein E.[1][2][5] The biotin modification can also influence solubility.
-
For persistent issues, try alternative solvents: If water or saline fail, a sequential approach is recommended. Only a small amount of the peptide should be used for solubility testing.[6]
Recommended Solvent Exploration Workflow:
A stepwise workflow for troubleshooting this compound solubility.
Possible Cause 2: Presence of Trifluoroacetate (TFA) Salt
Synthetic peptides are often supplied as TFA salts, which can impact their solubility and conformation.[7][8] TFA can bind to positively charged residues, potentially leading to aggregation.[7]
Solution:
-
pH adjustment: For peptides with a net positive charge, dissolving in a slightly acidic buffer can improve solubility. Conversely, for peptides with a net negative charge, a slightly basic buffer may be beneficial.
-
TFA removal (if necessary): For sensitive applications where TFA might interfere, counter-ion exchange (e.g., to acetate or hydrochloride) is an option, though it requires specific protocols.[7]
Possible Cause 3: Improper Reconstitution Technique
The method of adding the solvent and mixing can significantly affect the dissolution of a lyophilized peptide.
Solution:
-
Gentle is key: Do not directly blast the lyophilized powder with the solvent. Instead, add the solvent slowly down the side of the vial.[9]
-
Avoid vigorous mixing: Do not vortex or shake vigorously, as this can cause aggregation.[9][10] Gently swirl or roll the vial to dissolve the peptide.[9] Patience is crucial; some peptides may take time to fully dissolve.[9][10]
-
Sonication: If gentle mixing is insufficient, brief sonication in a water bath can help break up aggregates.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide. COG1410 is an apolipoprotein E (ApoE) mimetic peptide that has demonstrated neuroprotective and anti-inflammatory effects in preclinical studies.[2][5][11] The "Biotin" indicates it has been labeled with biotin, which is useful for detection and purification via avidin or streptavidin binding.[12] The "TFA" signifies that it is a trifluoroacetate salt, a common counter-ion from the peptide synthesis and purification process.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Lyophilized powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C, protected from light and moisture.[13][14] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6]
-
In solution: Peptide solutions are less stable than the lyophilized powder.[6] For short-term storage, refrigerate at 4°C. For longer-term storage, aliquot the solution into single-use volumes and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q3: Can the TFA counter-ion affect my experiments?
A3: Yes, residual TFA can have several effects:
-
Biological activity: TFA can be cytotoxic at certain concentrations and may interfere with cell-based assays.[7][15]
-
Peptide structure: TFA can bind to the peptide and alter its secondary structure, potentially leading to reduced solubility or aggregation.[7]
-
pH: The presence of acidic TFA can lower the pH of the reconstituted solution.
For most in vitro and in vivo studies where the final concentration of the peptide is low, the effect of TFA is often negligible. However, for highly sensitive assays, you may need to consider TFA removal.[7]
Q4: What is the mechanism of action of COG1410?
A4: COG1410 exerts its effects through multiple pathways:
-
Anti-inflammatory: It can decrease the production of inflammatory mediators like nitric oxide (NO) and TNF-α.[11][13]
-
Anti-apoptotic: COG1410 has been shown to suppress apoptosis.[1][16]
-
Signaling Pathways: It is known to be involved with the BDNF/TrkB signaling pathway.[5] It may also modulate the JNK signaling pathway, which is involved in inflammation and apoptosis.[1][16] In some contexts, it may act through the TREM2/PI3K/AKT pathway.[17]
Signaling Pathway of COG1410 in Neuroprotection:
Proposed signaling pathways for the neuroprotective effects of COG1410.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 15-20 minutes. This prevents water condensation on the cold peptide.[6]
-
Solvent Selection: Based on your experimental needs, choose an appropriate sterile solvent. For initial attempts, sterile distilled water or 0.9% sterile saline are recommended.[1][3][4]
-
Solvent Addition: Using a sterile pipette, slowly add the calculated volume of solvent down the inner wall of the vial. Avoid squirting the solvent directly onto the peptide pellet.[9]
-
Dissolution: Gently swirl the vial or roll it between your fingers.[9] Avoid vigorous shaking.[9][10] If the peptide does not dissolve immediately, allow it to sit at room temperature for a few minutes with occasional gentle agitation.
-
Verification: A fully dissolved peptide solution should be clear. Visually inspect for any particulate matter.[10]
-
Storage: If not for immediate use, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: General Workflow for a Cell-Based Assay
A general experimental workflow for using this compound in cell-based assays.
Data Presentation
Table 1: Recommended Solvents for Peptide Dissolution
| Solvent | Recommended Use | Notes |
| Sterile, distilled water | First choice for hydrophilic peptides.[3][9] | If solubility is poor, the peptide may be hydrophobic or require a different pH. |
| Sterile 0.9% Saline | Commonly used for in vivo studies.[1][2][4] | A good starting point for many peptides. |
| 0.1% Acetic Acid (in water) | For basic peptides (net positive charge).[18] | Volatile and can be removed by lyophilization if needed.[6] |
| 0.1% Ammonium Bicarbonate (in water) | For acidic peptides (net negative charge).[14] | Also volatile. |
| Dimethyl sulfoxide (DMSO) | For very hydrophobic peptides.[14][18] | Use a minimal amount to dissolve, then slowly dilute with aqueous buffer.[9] Can be toxic to cells at higher concentrations. |
| Acetonitrile (ACN) / Water | For hydrophobic peptides. | Use a low percentage of ACN initially (e.g., 10-30%). |
Table 2: Properties of this compound
| Property | Description | Reference |
| Core Peptide | COG1410, an apolipoprotein E (ApoE) mimetic peptide. | [5][11] |
| Modification | Biotinylated for detection and affinity purification. | [11][12] |
| Counter-ion | Trifluoroacetate (TFA) salt. | [7][19] |
| Biological Activity | Neuroprotective, anti-inflammatory, anti-apoptotic. | [5][11][16] |
| Mechanism of Action | Modulates BDNF/TrkB, JNK, and TREM2/PI3K/AKT signaling pathways. | [5][16][17] |
References
- 1. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 5. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. lifetein.com [lifetein.com]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. jpt.com [jpt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biotinylation Reagents [sigmaaldrich.cn]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. peptide.com [peptide.com]
- 15. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. alfagen.com.tr [alfagen.com.tr]
Blocking endogenous biotin in tissues for Biotin-COG1410 TFA studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-COG1410 TFA. The following information is designed to help you effectively block endogenous biotin in tissue samples to ensure accurate and specific detection of the biotinylated COG1410 peptide.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why is it a problem in this compound studies?
Endogenous biotin, also known as vitamin B7, is a naturally occurring vitamin found in all living cells and is particularly abundant in tissues like the liver, kidney, spleen, and brain.[1][2] In immunohistochemistry (IHC) and other biotin-based detection systems, the high affinity of avidin or streptavidin for biotin is utilized for signal amplification. However, these detection reagents can also bind to endogenous biotin within the tissue, leading to high background staining and potentially false-positive results.[3][4][5] This non-specific binding can obscure the true signal from your this compound probe, making it difficult to accurately determine its localization and abundance.
Q2: How does the endogenous biotin blocking procedure work?
The standard method for blocking endogenous biotin is a two-step process:[3]
-
Avidin/Streptavidin Incubation: The tissue is first incubated with an excess of unlabeled avidin or streptavidin. These molecules bind to the endogenous biotin present in the tissue.
-
Biotin Incubation: Subsequently, the tissue is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin or streptavidin molecules that were introduced in the first step.
This ensures that all endogenous biotin is masked and the blocking reagents themselves are neutralized, preventing them from binding to your this compound.[3]
Q3: When should I perform the endogenous biotin blocking step?
The endogenous biotin blocking steps should be performed after tissue rehydration and any antigen retrieval steps, but before the application of your this compound probe.[1][6] It is also recommended to perform this blocking after any initial protein blocking steps (e.g., with normal serum or BSA).[1]
Q4: Which tissues are known to have high levels of endogenous biotin?
Tissues such as the kidney, liver, spleen, pancreas, brain, and mammary gland are known to have high concentrations of endogenous biotin.[1][2][5][7] It is highly recommended to perform an endogenous biotin blocking step when working with these tissues. For other tissues, it is good practice to run a control slide without the this compound probe to assess the level of background staining due to endogenous biotin.
Experimental Protocols
Standard Endogenous Biotin Blocking Protocol
This protocol is a general guideline and may require optimization for your specific tissue type and experimental conditions.
Reagents and Materials:
-
Avidin Solution
-
Biotin Solution
-
Wash Buffer (e.g., PBS or TBS)
-
Protein-based blocker (e.g., normal serum or BSA)
Protocol Steps:
-
Protein Block: After deparaffinization, rehydration, and antigen retrieval, incubate the tissue sections with a protein-based blocker for at least 10-30 minutes to minimize non-specific protein binding.
-
Avidin Incubation: Gently blot the excess blocking solution and apply the Avidin Solution to the tissue, ensuring complete coverage. Incubate for 10-20 minutes at room temperature.
-
Wash: Rinse the slides thoroughly with wash buffer. Perform 2-3 washes of 2-5 minutes each to remove unbound avidin.
-
Biotin Incubation: Apply the Biotin Solution to the tissue sections and incubate for 10-20 minutes at room temperature. This step blocks the remaining biotin-binding sites on the avidin molecules.
-
Final Wash: Rinse the slides thoroughly with wash buffer (2-3 times, 2-5 minutes each).
-
Proceed with Staining: The tissue is now ready for incubation with the this compound probe.
Reagent Concentration and Incubation Times
The following table summarizes typical reagent concentrations and incubation times for endogenous biotin blocking.
| Reagent | Concentration | Incubation Time | Temperature |
| Avidin | Varies by manufacturer (often ready-to-use) | 10-20 minutes | Room Temperature |
| Biotin | Varies by manufacturer (often ready-to-use) | 10-20 minutes | Room Temperature |
Note: Always refer to the manufacturer's instructions for commercially available kits for optimal concentrations and incubation times.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | Incomplete blocking of endogenous biotin. | - Increase the incubation time for both the avidin and biotin steps to 20-30 minutes.- Ensure complete coverage of the tissue with the blocking reagents.- Use fresh blocking reagents as their efficacy can diminish over time. |
| Non-specific binding of avidin/streptavidin. | - Use streptavidin instead of avidin, as it is not glycosylated and has a lower isoelectric point, reducing non-specific binding.[8]- Ensure adequate protein blocking before the avidin/biotin blocking steps. | |
| Presence of biotin in blocking buffers. | - Avoid using non-fat dry milk or certain grades of BSA for blocking as they can contain biotin.[8] Use high-purity, biotin-free BSA or commercial blocking solutions specifically designed for IHC. | |
| Weak or No Signal from this compound | Over-blocking or interference with peptide binding. | - While unlikely with standard protocols, consider slightly reducing the incubation times of the avidin and biotin blocking steps if you suspect the blocking reagents are sterically hindering the access of the small this compound peptide to its target. |
| Degradation of this compound. | - Ensure proper storage and handling of the biotinylated peptide. Prepare fresh dilutions before use. | |
| Low abundance of the target. | - Consider using a more sensitive detection system, such as a tyramide signal amplification (TSA) system, following the binding of a streptavidin-HRP conjugate to the this compound. | |
| Uneven or Patchy Staining | Incomplete deparaffinization or rehydration. | - Ensure complete removal of paraffin using fresh xylene and a graded series of ethanol.[7] |
| Tissue drying out during the procedure. | - Keep slides in a humidified chamber during incubations and do not allow the tissue to dry out at any step. |
Visual Guides
Experimental Workflow
The following diagram illustrates the key steps in an IHC experiment for the detection of this compound, including the endogenous biotin blocking procedure.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biossusa.com [biossusa.com]
- 5. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
Technical Support Center: Optimizing Experiments with Biotin-COG1410 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing Biotin-COG1410 TFA.
Understanding this compound
This compound is a biotinylated form of COG1410, a synthetic peptide derived from human apolipoprotein E (ApoE).[1][2][3] COG1410 exhibits neuroprotective and anti-inflammatory properties by inhibiting apoptosis and reducing the production of pro-inflammatory cytokines.[3][4][5][6][7] Its mechanism of action involves the modulation of key signaling pathways, including the suppression of caspase-3 cleavage, regulation of the Bax/Bcl-2 balance, and attenuation of the JNK/c-Jun and NF-κB pathways.[4][5]
The biotin tag allows for highly sensitive detection and purification using streptavidin-based systems. However, optimizing the signal-to-noise ratio is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
A1: this compound is frequently used in a variety of binding and functional assays, including:
-
Pull-down assays: to identify and isolate interacting proteins from cell lysates or other complex mixtures.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): for the detection and quantification of binding partners.
-
Western blotting: for the detection of interacting proteins after pull-down experiments.
-
Surface Plasmon Resonance (SPR): to study the kinetics of binding interactions in real-time.
Q2: I am observing a high background in my experiment. What are the likely causes?
A2: High background in biotin-based assays can stem from several factors:
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells, beads) is a common cause.
-
Non-specific binding of reagents: The this compound peptide, streptavidin conjugates, or detection antibodies may bind non-specifically to surfaces or other proteins.
-
Endogenous biotin: Some cell lysates, tissues, or media components (like milk-based blockers) contain endogenous biotin, which can be detected by streptavidin conjugates.
-
Inadequate washing: Insufficient washing between steps can leave behind unbound reagents, contributing to background signal.[8]
-
Concentration of reagents: Using excessively high concentrations of this compound or detection reagents can increase non-specific binding.
Q3: My signal is very weak or absent. What should I check?
A3: A weak or non-existent signal can be due to:
-
Suboptimal reagent concentrations: The concentration of this compound, the target protein, or the detection reagents may be too low.
-
Inefficient binding: Incubation times may be too short, or the binding buffer conditions (pH, salt concentration) may not be optimal.
-
Degradation of reagents: Ensure that this compound and other biological reagents have been stored correctly and have not degraded.
-
Ineffective detection: The detection enzyme (e.g., HRP) may have lost activity, or the substrate may be old or improperly prepared.
-
Over-washing: While essential, excessive washing can also lead to the dissociation of bound complexes.
Troubleshooting Guides
This section provides specific troubleshooting advice for common experimental setups using this compound.
Pull-Down Assays
| Problem | Possible Cause | Recommended Solution |
| High Background (Non-specific protein binding) | Insufficient blocking of streptavidin beads. | Use a high-quality blocking buffer such as 1-5% BSA in your binding buffer. Avoid milk-based blockers due to endogenous biotin.[9] Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. |
| Non-specific binding of the peptide or proteins to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the this compound. Increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.05-0.1% Tween-20) or increasing the salt concentration.[10] | |
| Viscous samples due to DNA. | Sonicate the cell lysate to shear DNA, which can cause non-specific aggregation and trapping of proteins.[11] | |
| Low Yield of Target Protein | Inefficient binding of this compound to beads. | Ensure the peptide is properly dissolved and at an optimal concentration. Titrate the amount of this compound used. |
| Low abundance of the target protein. | Increase the amount of cell lysate used for the pull-down. | |
| Inefficient elution. | If using competitive elution with free biotin, ensure the biotin concentration is sufficient and the incubation time is adequate. For harsher elution, boiling in SDS-PAGE sample buffer is effective. |
ELISA
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking of microplate wells. | Block wells with 1-5% BSA in PBS or TBS for at least 1-2 hours at room temperature or overnight at 4°C. |
| Non-specific binding of streptavidin-HRP. | Optimize the concentration of the streptavidin-HRP conjugate by performing a titration. Include a mild detergent like 0.05% Tween-20 in your wash and antibody dilution buffers. | |
| Cross-reactivity of antibodies. | If using a secondary antibody, ensure it is pre-adsorbed against the species of your sample to minimize cross-reactivity. | |
| Over-development of the substrate. | Reduce the incubation time with the substrate or dilute the substrate. Read the plate immediately after adding the stop solution.[12] | |
| Weak or No Signal | Low concentration of coating antigen or this compound. | Increase the concentration of the coating antigen or the biotinylated peptide. Ensure efficient immobilization. |
| Insufficient incubation times. | Increase incubation times for each step to allow for optimal binding. | |
| Inactive enzyme conjugate. | Use fresh or properly stored streptavidin-HRP and substrate. |
Experimental Protocols
General Recommendations for Handling this compound
-
Reconstitution: Reconstitute the lyophilized peptide in a suitable solvent, such as sterile water or PBS, to a stock concentration of 1-10 mg/mL. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
Concentration: The optimal concentration of this compound will vary depending on the application. It is recommended to perform a titration to determine the ideal concentration for your specific experiment.
Protocol 1: Biotinylated Peptide Pull-Down Assay
This protocol outlines a general procedure for using this compound to pull down interacting proteins from a cell lysate.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Binding/Wash Buffer with 3% BSA)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer.
-
Blocking: Resuspend the beads in Blocking Buffer and incubate for 1 hour at room temperature with gentle rotation.
-
Binding of this compound: Pellet the beads and resuspend them in Binding/Wash Buffer containing the desired concentration of this compound. Incubate for 1 hour at room temperature.
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove unbound peptide.
-
Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (at least 3-5 times) with Binding/Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using your chosen elution method. For analysis by Western blot, resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blot or mass spectrometry.
Protocol 2: Biotin-Streptavidin ELISA
This protocol describes a direct ELISA to detect the binding of this compound to an immobilized protein.
Materials:
-
This compound
-
Target protein for coating
-
96-well ELISA plate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., PBS with 3% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of the ELISA plate with the target protein diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Binding of this compound: Add serial dilutions of this compound to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times. Note: These are general guidelines and should be optimized for your specific experimental system.
Table 1: Recommended Reagent Concentrations for Pull-Down Assays
| Reagent | Starting Concentration Range |
| This compound | 1-10 µg per pull-down |
| Cell Lysate | 0.5-2 mg total protein |
| Streptavidin Beads | 20-50 µL of slurry |
Table 2: Recommended Incubation Times and Temperatures
| Step | Time | Temperature |
| Blocking | 1-2 hours or overnight | Room Temperature or 4°C |
| Binding | 2-4 hours or overnight | 4°C |
| Washing | 5 minutes per wash (3-5 washes) | Room Temperature |
| Elution (with free biotin) | 30-60 minutes | Room Temperature |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Pull-Down Assay
Caption: Workflow for a pull-down assay using this compound.
Signaling Pathway of COG1410 in Neuroprotection
Caption: COG1410's role in inhibiting inflammation and apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Challenges with Biotin-COG1410 TFA delivery across the blood-brain barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Biotin-COG1410 TFA, particularly focusing on the challenges associated with its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a biotinylated form of COG1410, an apolipoprotein E (ApoE) mimetic peptide. COG1410 has demonstrated neuroprotective and anti-inflammatory properties in preclinical models of neurological injury.[1][2] The trifluoroacetate (TFA) salt is a common counterion resulting from the peptide synthesis and purification process.
2. What is the proposed mechanism of action for COG1410?
COG1410 is believed to exert its neuroprotective effects through multiple pathways. It may interact with members of the low-density lipoprotein (LDL) receptor family and the triggering receptor expressed on myeloid cells 2 (TREM2).[3][4][5][6] This interaction can modulate signaling cascades such as the Brain-Derived Neurotrophic Factor (BDNF)/TrkB and PI3K/AKT pathways, ultimately leading to reduced inflammation and apoptosis.[3]
3. Why is COG1410 biotinylated?
Biotinylation is a common technique used to label and trace molecules in biological systems. The high-affinity interaction between biotin and streptavidin/avidin allows for sensitive detection in various assays, such as ELISA, Western blotting, and immunohistochemistry.[7] In the context of this compound, the biotin tag is intended to facilitate its quantification and visualization in experimental models.
4. How is this compound expected to cross the blood-brain barrier?
The transport of this compound across the BBB is hypothesized to occur via two potential mechanisms:
-
Transport of the COG1410 peptide: As an ApoE mimetic, COG1410 may be transported via receptor-mediated transcytosis through interactions with LDL receptors expressed on brain endothelial cells.[3][4][5][6]
-
Transport via the biotin tag: Biotin is known to be transported across the BBB by the sodium-dependent multivitamin transporter (SMVT).[8] It is plausible that the biotin moiety of this compound could engage this transporter.
It is currently unknown which of these pathways is dominant or if they act synergistically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in brain tissue | 1. Poor BBB penetration: The biotin tag may alter the transport properties of COG1410. 2. Peptide degradation: The peptide may be degraded by proteases in the blood or brain. 3. Instability of the biotin-lysine bond: The linkage between biotin and the peptide may be unstable in plasma.[9][10][11] 4. Insufficient dose or exposure time. | 1. Optimize dosing and administration route: Refer to published in vivo data for COG1410 and consider a dose-response study.[2] 2. Assess peptide stability: Perform in vitro stability assays in plasma and brain homogenate. 3. Use protease inhibitors: Include protease inhibitors during tissue processing. 4. Consider alternative delivery strategies: For initial studies, direct intracranial injection can bypass the BBB to confirm the peptide's biological activity in the CNS. |
| High background signal in detection assays (ELISA, IHC, Western Blot) | 1. Endogenous biotin: Brain tissue has significant levels of endogenous biotin, which can be detected by streptavidin/avidin-based reagents, leading to false positives.[12][13][14] 2. Non-specific binding of antibodies or streptavidin conjugates. 3. Inadequate blocking. | 1. Block endogenous biotin: Use a commercially available avidin/biotin blocking kit prior to incubation with your detection reagents.[15][16][17][18][19] 2. Optimize blocking conditions: Increase the concentration or duration of your blocking step. Use a serum from the same species as your secondary antibody. 3. Run appropriate controls: Include a negative control where the primary antibody or biotinylated peptide is omitted to assess background from the detection system. 4. Consider a non-biotin-based detection method: If background persists, use a directly conjugated primary antibody or a polymer-based detection system.[18] |
| Inconsistent results between experiments | 1. Variability in peptide stability and solubility: The TFA counterion can affect the solubility and stability of the peptide. 2. Animal-to-animal variability in BBB transport. 3. Inconsistent tissue processing and extraction. | 1. Standardize peptide preparation: Prepare fresh solutions of this compound for each experiment and ensure complete solubilization. 2. Increase sample size: Use a sufficient number of animals per group to account for biological variability. 3. Standardize tissue collection and processing protocols: Ensure consistent timing of tissue collection and use a standardized homogenization and extraction procedure. |
| Difficulty in quantifying this compound by LC-MS/MS | 1. Poor ionization or chromatographic separation of the biotinylated peptide. [20] 2. Low abundance in brain tissue. 3. Matrix effects from brain homogenate. | 1. Optimize LC-MS/MS parameters: Develop a specific method for this compound, including optimization of the mobile phase gradient to account for the increased hydrophobicity from the biotin tag.[20][21] 2. Use a suitable internal standard: A stable isotope-labeled version of the peptide is ideal. 3. Optimize sample preparation: Use solid-phase extraction (SPE) to clean up the brain homogenate and concentrate the peptide. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of COG1410 (Non-Biotinylated)
| Model | Species | Dose | Administration Route | Key Findings | Reference |
| Cortical Contusion Injury | Rat | 0.8 mg/kg | Intravenous | Significantly improved sensorimotor performance and reduced injury volume. | [2] |
Table 2: Biotin Transport across the Blood-Brain Barrier
| Parameter | Value | Model System | Reference |
| Transport Mechanism | Saturable, Na+-dependent | In situ rat brain perfusion | [8] |
| Half-saturation concentration (Km) | ~100 µM | In situ rat brain perfusion | [8] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Penetration Assay
This protocol describes a transwell assay to assess the permeability of this compound across a monolayer of brain endothelial cells.
1. Cell Culture: a. Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated transwell inserts (0.4 µm pore size). b. Grow cells to confluence to form a tight monolayer, confirmed by measuring transendothelial electrical resistance (TEER).
2. Permeability Assay: a. To the apical (upper) chamber, add this compound at the desired concentration in assay buffer. b. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. c. Analyze the concentration of this compound in the basolateral samples using a sensitive quantification method (e.g., ELISA or LC-MS/MS).
3. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: In Situ Brain Perfusion
This in vivo technique allows for the measurement of BBB transport in a controlled manner.[22][23][24][25]
1. Surgical Preparation: a. Anesthetize the animal (e.g., rat) and expose the common carotid artery. b. Catheterize the external carotid artery in a retrograde manner.
2. Perfusion: a. Perfuse the brain with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose). b. After a short perfusion period (e.g., 1-5 minutes), stop the perfusion and collect the brain.
3. Sample Processing: a. Homogenize the brain tissue. b. Analyze the concentration of this compound and the vascular marker in the brain homogenate.
4. Data Analysis: a. Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product to determine the rate of BBB transport.
Protocol 3: Quantification of this compound in Brain Homogenate by LC-MS/MS
1. Brain Tissue Homogenization: a. Homogenize the brain tissue in a suitable buffer (e.g., RIPA buffer with protease inhibitors). b. Determine the total protein concentration of the homogenate.
2. Protein Precipitation and Extraction: a. Add a cold organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins.[26][27] b. Centrifuge to pellet the precipitated proteins. c. Collect the supernatant containing the peptide.
3. Solid-Phase Extraction (SPE): a. Use a C18 SPE cartridge to further purify and concentrate the peptide from the supernatant. b. Elute the peptide with an appropriate solvent mixture (e.g., acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis: a. Inject the purified sample onto a reverse-phase HPLC column coupled to a tandem mass spectrometer. b. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and an appropriate internal standard.[20][21]
Visualizations
Caption: Proposed signaling pathway for the neuroprotective effects of COG1410.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Troubleshooting logic for low brain signal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The novel apolipoprotein E-based peptide COG1410 improves sensorimotor performance and reduces injury magnitude following cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Versatility in ligand recognition by LDL receptor family proteins: advances and frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Roles of the Interaction of APP and Lipoprotein Receptors [frontiersin.org]
- 6. The LDL receptor-related protein (LRP) family: an old family of proteins with new physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Biotin transport through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on the biotin-binding site of avidin. Lysine residues involved in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endogenous biotin in rat brain: implications for false-positive results with avidin-biotin and streptavidin-biotin techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of endogenous biotin in various tissues: novel functions in the hippocampus and implications for its use in avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. CNS Delivery of Peptides Across the BBB Using the Dual-Artery In Situ Brain Perfusion Model | Springer Nature Experiments [experiments.springernature.com]
- 23. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Impact of Peptide Transport and Memory Function in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
Stability of Biotin-COG1410 TFA in different buffers
Welcome to the technical support center for Biotin-COG1410 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C.[1] Once reconstituted in a buffer, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can degrade the peptide.[2]
Q2: How stable is this compound in aqueous solutions?
Peptides in solution are generally more susceptible to degradation than in their lyophilized form.[1][2] The stability of this compound in a specific buffer will depend on several factors including pH, temperature, and the presence of proteases or other reactive species.[3][4] It is advisable to use freshly prepared solutions for experiments whenever possible.
Q3: What factors can affect the stability of this compound in my buffer?
Several factors can influence peptide stability:
-
pH: Extreme pH levels can lead to hydrolysis or other chemical modifications of the peptide.[1][4] Generally, a neutral pH (around 7.0) is preferred for peptide stability.[1]
-
Temperature: Higher temperatures accelerate degradation processes.[1][5] It is recommended to keep peptide solutions on ice during experiments.
-
Oxidation: The presence of certain amino acids can make a peptide susceptible to oxidation.[1][2] Minimizing exposure to atmospheric oxygen is good practice.[2]
-
Enzymatic Degradation: If working with biological samples such as plasma or cell culture supernatants, proteases can degrade the peptide.[6]
-
Biotin Moiety Stability: While the biotin-protein bond is generally stable, some biotinylating agents can create bonds susceptible to cleavage in human plasma.[7] Bacterial degradation of biotin can also occur under certain conditions.[8]
Q4: Are there any specific amino acids in COG1410 that are particularly sensitive to degradation?
The sequence of COG1410 (acetyl-AS-Aib-LRKL-Aib-KRLL-amide) does not contain methionine or cysteine, which are highly susceptible to oxidation.[9][10] However, like any peptide, it can be subject to hydrolysis, particularly at aspartic acid (D) residues if present, though COG1410's sequence does not contain aspartic acid. General peptide degradation pathways like deamidation (of asparagine or glutamine) and racemization should still be considered as potential, albeit less common, issues.[2]
Troubleshooting Guide
Problem: I am seeing a loss of activity of this compound in my experiments.
This could be due to peptide degradation. Here are some steps to troubleshoot this issue:
-
Assess Peptide Integrity: The most direct way to determine if the peptide is degrading is to analyze its purity over time in your experimental buffer. High-Performance Liquid Chromatography (HPLC) is a standard method for this.[6][11][12][13]
-
Optimize Buffer Conditions:
-
pH: If your buffer has an acidic or basic pH, consider if a neutral pH buffer could be used for your experiment.
-
Additives: For buffers used in cell culture or with biological samples, the addition of protease inhibitors may be necessary to prevent enzymatic degradation.
-
-
Review Handling and Storage Procedures:
-
Ensure the peptide is stored correctly in its lyophilized form.
-
When in solution, minimize the number of freeze-thaw cycles by using single-use aliquots.
-
Keep the peptide solution on ice during experimental setup.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound using RP-HPLC
This protocol outlines a general method to determine the stability of this compound in a buffer of your choice.
Objective: To quantify the amount of intact this compound over time in a specific buffer.
Materials:
-
This compound
-
Your buffer of interest (e.g., PBS, Tris-HCl)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Thermostated incubator or water bath
Methodology:
-
Preparation of Peptide Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or a buffer compatible with your experiment) to create a concentrated stock solution.
-
Incubation: Dilute the peptide stock solution to the final experimental concentration in your buffer of interest. Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the peptide solution. Immediately stop any potential degradation by freezing the sample at -80°C or by adding a quenching solution if necessary.
-
RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard amount of each sample into the RP-HPLC system.
-
Separate the peptide from its potential degradation products using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
Detect the peptide using UV absorbance, typically at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the t=0 sample.
-
Measure the area under the curve (AUC) for the intact peptide peak at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the stability profile. The half-life (t½) of the peptide in that buffer can be calculated from this data.[6]
-
Data Presentation
Once you have collected stability data, it can be summarized in a table for easy comparison across different buffer conditions.
Table 1: Illustrative Example of this compound Stability Data
| Buffer System | pH | Temperature (°C) | Half-life (t½) in hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | User-determined value |
| Tris-HCl | 8.0 | 37 | User-determined value |
| Citrate Buffer | 6.0 | 37 | User-determined value |
| PBS | 7.4 | 25 | User-determined value |
| PBS | 7.4 | 4 | User-determined value |
Visualizations
Signaling Pathway
COG1410, an apolipoprotein E (ApoE) mimetic peptide, is known to exert neuroprotective and anti-inflammatory effects.[9][10][14][15][16] One of its proposed mechanisms involves the activation of the TREM2 receptor, which can lead to the suppression of neuroinflammation.[14] It has also been shown to reduce apoptosis by inhibiting the JNK signaling pathway.[9][10]
Caption: Proposed signaling pathway of COG1410.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound.
References
- 1. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 10. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijsra.net [ijsra.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Optimizing incubation times for Biotin-COG1410 TFA experiments
Welcome to the technical support center for Biotin-COG1410 TFA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize experiments involving this biotinylated apolipoprotein E-derived peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the biotin-labeled version of COG1410, an apolipoprotein E (ApoE) mimetic peptide. COG1410 is recognized for its neuroprotective and anti-inflammatory properties, primarily functioning as an inhibitor of apoptosis.[1][2][3] Its biotin label allows for detection, purification, and quantification in various experimental setups. The mechanism of action for the underlying peptide, COG1410, involves the modulation of several key signaling pathways to exert its protective effects.
Q2: Which signaling pathways are modulated by COG1410?
COG1410 has been shown to influence multiple signaling cascades critical to cell survival and inflammation. These include:
-
BDNF/TrkB Signaling: This pathway is associated with promoting neuronal survival and synaptic plasticity.
-
JNK Signaling: COG1410 can decrease the phosphorylation of JNK, which is involved in apoptotic and inflammatory pathways.[4][5]
-
PI3K/AKT Signaling: Activation of this pathway through the TREM2 receptor is another mechanism by which COG1410 is thought to exert its anti-inflammatory and anti-apoptotic effects.[2][6]
Q3: What are the recommended starting incubation times for experiments with this compound?
Optimal incubation times are application-dependent and should be empirically determined. However, the following table provides recommended starting points based on common uses for biotinylated peptides.
| Experimental Application | Recommended Incubation Time | Temperature | Notes |
| Streptavidin Pull-Down Assay | 4 hours to overnight | 4°C | Longer incubations can increase yield but may also increase non-specific binding. |
| Cell-Based Binding Assays | 30 minutes to 2 hours | 4°C or Room Temp | Shorter times are often sufficient for cell surface binding. |
| Immunohistochemistry (IHC) | 30 minutes to 1 hour | Room Temperature | For detection with streptavidin-HRP/AP conjugates. |
| In Vitro Bioactivity Assays | Up to 48 hours | 37°C | Based on protocols for the non-biotinylated COG1410 to observe its biological effects.[1][3] |
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Excessive Incubation Time: Prolonged incubation can lead to non-specific binding of the biotinylated peptide or detection reagents. - Inadequate Washing: Insufficient washing steps fail to remove unbound peptide and reagents. - Endogenous Biotin: Some tissues (e.g., kidney, liver) have high levels of endogenous biotin, leading to false positives. | - Optimize Incubation Time: Perform a time-course experiment to find the shortest incubation time that yields a robust signal. - Increase Wash Steps: Add more wash steps with an appropriate buffer (e.g., PBS with 0.05% Tween-20). - Block Endogenous Biotin: Use an avidin/biotin blocking kit before applying the primary antibody or biotinylated peptide. |
| Low or No Signal | - Insufficient Incubation Time: The incubation period may be too short for adequate binding. - Suboptimal Peptide Concentration: The concentration of this compound may be too low. - Degradation of Peptide: Improper storage or handling can lead to peptide degradation. | - Increase Incubation Time: Try a longer incubation period, such as overnight at 4°C for pull-down assays. - Titrate Peptide Concentration: Perform a concentration-response experiment to determine the optimal peptide concentration. - Ensure Proper Storage: Store the peptide as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
| Inconsistent Results | - Variability in Incubation Times: Inconsistent timing between experiments can lead to variable results. - Pipetting Errors: Inaccurate pipetting of the peptide or reagents. | - Standardize Protocols: Ensure all experimental parameters, especially incubation times and temperatures, are kept consistent. - Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. |
Experimental Protocols & Visualizations
Signaling Pathways of COG1410
The following diagrams illustrate the key signaling pathways influenced by COG1410.
Caption: COG1410 signaling pathways leading to neuroprotection.
Experimental Workflow: Streptavidin Pull-Down Assay
This workflow outlines the key steps for using this compound to identify interacting proteins from a cell lysate.
Caption: Workflow for a streptavidin pull-down assay with this compound.
Detailed Protocol: Streptavidin Pull-Down Assay
Objective: To isolate proteins that interact with COG1410 from a cell lysate.
Materials:
-
This compound
-
Cell lysate from the model system of interest
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare a cell lysate according to your standard protocol. Ensure the lysis buffer is compatible with protein-protein interactions.
-
Binding of Bait to Prey: Incubate the cell lysate with an optimized concentration of this compound. A common starting point is 4 hours to overnight at 4°C with gentle rotation.
-
Bead Preparation: While the lysate and peptide are incubating, wash the streptavidin beads with wash buffer to remove any preservatives.
-
Capture of Bait-Prey Complex: Add the equilibrated streptavidin beads to the lysate-peptide mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry for proteomic identification.
References
How to validate the bioactivity of Biotin-COG1410 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the bioactivity of Biotin-COG1410 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected bioactivity?
A1: this compound is a synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE), specifically corresponding to amino acids 138-149 with aminoisobutyric acid (Aib) substitutions at positions 140 and 145.[1][2][3] The "Biotin" indicates that the peptide is labeled with a biotin molecule, facilitating detection, immobilization, or purification using streptavidin-based reagents. The "TFA" (trifluoroacetic acid) is a counterion from the peptide synthesis and purification process.
The unmodified COG1410 peptide is known to possess several biological activities, including:
-
Neuroprotection and Anti-Inflammatory Effects: It has been shown to be effective in models of traumatic brain injury, ischemic stroke, and neuroinflammation.[2][3][4][5]
-
Antimicrobial Properties: It exhibits bactericidal activity against certain microbes, such as Mycobacterium smegmatis, by disrupting the cell membrane.[1][6]
It is expected that this compound will retain these bioactivities, although the biotin tag could potentially influence its potency or introduce steric hindrance in some assays.
Q2: How should I reconstitute and store this compound?
A2: For optimal performance, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to create a stock solution. To prevent repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. For short-term storage, a refrigerated solution at 4°C may be stable for a few days, but it is best to consult the manufacturer's specific instructions.
Q3: Will the biotin tag interfere with the bioactivity of COG1410?
A3: While biotinylation is a common and generally well-tolerated modification, it is possible that the biotin tag could sterically hinder the peptide's interaction with its biological targets. The impact of the biotin tag should be assessed on a case-by-case basis for each bioactivity assay. It is advisable to include the unmodified COG1410 peptide as a control in your experiments to directly compare the activity of the biotinylated and non-biotinylated forms.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to validate the bioactivity of this compound, along with troubleshooting guides in a question-and-answer format.
Validation of Anti-Neuroinflammatory Activity in BV2 Microglial Cells
This experiment assesses the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated BV2 microglial cells by measuring the release of Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocol
-
Cell Culture: Culture BV2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed BV2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: The following day, replace the medium with fresh, serum-free DMEM. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) to the wells. Include a vehicle control (the solvent used to dissolve the peptide) and an unmodified COG1410 control. Incubate for 1 hour.
-
LPS Stimulation: After the pre-incubation period, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the EC50 value (the concentration of the peptide that causes 50% of the maximal inhibitory response).
Troubleshooting Guide
Q: I am observing high background in my TNF-α ELISA. What could be the cause?
A: High background in an ELISA can be due to several factors:
-
Insufficient Washing: Ensure that the washing steps are performed thoroughly as per the kit protocol to remove all unbound reagents.
-
Contaminated Reagents: Use fresh, sterile reagents. Contamination can lead to non-specific signals.
-
Cross-reactivity: The detection antibody may be cross-reacting with other components in the sample. Ensure you are using a specific antibody pair for your ELISA.
-
Extended Incubation Times or High Temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol.
Q: The inhibitory effect of this compound is much lower than expected compared to the unmodified peptide. Why?
A: A reduced effect of the biotinylated peptide could be due to:
-
Steric Hindrance: The biotin tag may be interfering with the peptide's binding to its target receptor on the BV2 cells. Consider using a biotinylated peptide with a longer spacer arm between the peptide and the biotin moiety to reduce this effect.
-
Peptide Aggregation: Biotinylated peptides can sometimes be more prone to aggregation. Ensure the peptide is fully solubilized and vortexed before use. You can also visually inspect the solution for any precipitates.
-
Incorrect Concentration: Verify the concentration of your this compound stock solution.
Q: I am seeing a lot of variability between my replicate wells. How can I improve consistency?
A: High variability can be caused by:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
Pipetting Errors: Be precise and consistent when adding reagents, especially small volumes.
-
Edge Effects: The outer wells of a 96-well plate can be prone to evaporation, leading to changes in reagent concentration. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
Validation of Antimicrobial Activity against Mycobacterium smegmatis
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against the non-pathogenic mycobacterium, M. smegmatis.
Experimental Protocol
-
Bacterial Culture: Inoculate M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) and grow to mid-log phase at 37°C with shaking.
-
Peptide Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using 7H9 broth. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).[6]
-
Inoculum Preparation: Dilute the mid-log phase culture of M. smegmatis to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Add the bacterial inoculum to each well containing the serially diluted peptide. Include a positive control well (bacteria without peptide) and a negative control well (broth only). Seal the plate and incubate at 37°C for 48 hours.[6]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. You can also measure the optical density at 600 nm (OD600) using a microplate reader.[6]
Troubleshooting Guide
Q: I am not seeing any inhibition of bacterial growth, even at the highest concentration of this compound.
A: This could be due to several reasons:
-
Inactive Peptide: Ensure the peptide has been stored correctly and has not degraded. If possible, test a new vial of the peptide.
-
Resistant Bacterial Strain: While unlikely if using a standard strain, it's worth confirming the identity and expected susceptibility of your M. smegmatis strain.
-
High Inoculum Density: An overly dense bacterial inoculum can overwhelm the antimicrobial effect of the peptide. Ensure your inoculum is prepared to the recommended density.
-
Biotin Interference: It is possible that components in the culture medium could interfere with the biotinylated peptide. Running the unmodified COG1410 as a control is crucial.
Q: The MIC value I obtained is significantly higher than the reported value for the unmodified COG1410 (16 µg/mL).[1]
A: A higher MIC for the biotinylated version could be due to:
-
Reduced Bioactivity: The biotin tag may be reducing the peptide's ability to disrupt the bacterial cell membrane.
-
Peptide Adsorption: Peptides can sometimes adsorb to the surface of the plastic microtiter plate. Using low-adsorption plates may help.
-
Experimental Variability: Ensure all steps of the protocol, especially the preparation of serial dilutions and the bacterial inoculum, are performed accurately.
Q: There is growth in my negative control well.
A: Growth in the negative control well indicates contamination of the culture medium or the plate. Use sterile techniques throughout the experiment and ensure all reagents and materials are sterile.
Validation of JNK Phosphorylation Inhibition
This experiment uses Western blotting to determine if this compound can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key signaling molecule in inflammatory pathways, in LPS-stimulated BV2 cells.
Experimental Protocol
-
Cell Culture and Treatment: Culture and seed BV2 cells in a 6-well plate as described in the anti-neuroinflammatory activity protocol. Treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total JNK (t-JNK) and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-JNK to t-JNK for each condition to determine the effect of this compound on JNK phosphorylation.
Troubleshooting Guide
Q: I am getting a weak or no signal for p-JNK.
A: A weak signal can be due to:
-
Suboptimal Antibody Concentration: Optimize the dilution of your primary and secondary antibodies.
-
Inefficient Protein Transfer: Ensure the transfer was successful by staining the membrane with Ponceau S after transfer.
-
Low Protein Expression: The level of p-JNK may be low. Ensure your LPS stimulation is effective and consider increasing the amount of protein loaded onto the gel.
-
Phosphatase Activity: Ensure that phosphatase inhibitors were included in the lysis buffer to preserve the phosphorylation state of the proteins.
Q: I am observing high background on my Western blot.
A: High background can be caused by:
-
Insufficient Blocking: Increase the blocking time or try a different blocking agent. Note that milk should be avoided when using biotin-streptavidin systems as it contains endogenous biotin.[7]
-
Antibody Concentration is Too High: Reduce the concentration of the primary or secondary antibody.
-
Inadequate Washing: Increase the number and duration of washes with TBST.
Q: I am detecting non-specific bands.
A: Non-specific bands can result from:
-
Antibody Cross-reactivity: Use a highly specific primary antibody.
-
Protein Degradation: Ensure protease inhibitors are included in the lysis buffer and keep samples on ice.
-
Biotin-Streptavidin Interference: If you are using a biotinylated secondary antibody and streptavidin-HRP, be aware that cell lysates contain endogenous biotinylated proteins which can cause background bands.[8]
Quantitative Data Summary
The following tables summarize known quantitative data for the unmodified COG1410 peptide. Researchers should aim to generate similar data for this compound to validate its bioactivity.
Table 1: Antimicrobial Activity of COG1410
| Microorganism | Assay | Result | Reference |
| Mycobacterium smegmatis | MIC | 16 µg/mL | [1][6] |
Table 2: Neuroprotective/Anti-inflammatory Activity of COG1410 (Illustrative Data)
| Cell Line | Assay | Readout | EC50/IC50 |
| BV2 Microglia | TNF-α Inhibition | ELISA | Data to be determined |
| BV2 Microglia | JNK Phosphorylation | Western Blot | Data to be determined |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the anti-neuroinflammatory effects of this compound.
Experimental Workflow
Caption: Experimental workflow for validating anti-neuroinflammatory activity using a TNF-α ELISA.
Troubleshooting Logic
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
Validation & Comparative
Navigating In Vivo Studies: A Comparative Guide to Biotinylated vs. Non-Biotinylated COG1410
A critical review of available literature reveals a significant gap in direct comparative studies for Biotin-COG1410 TFA versus its non-biotinylated counterpart in vivo. While extensive research highlights the therapeutic potential of non-biotinylated COG1410 in various neurological and antimicrobial applications, data directly comparing the in vivo performance of these two forms is not publicly available. This guide, therefore, aims to provide a comprehensive overview of the known in vivo effects of non-biotinylated COG1410, alongside a discussion of the potential implications of biotinylation for in vivo research, drawing from established principles of biotin-streptavidin technology.
Non-Biotinylated COG1410: A Profile of In Vivo Efficacy
COG1410, an apolipoprotein E (ApoE) mimetic peptide, has demonstrated significant therapeutic potential in preclinical in vivo models of acute neurological injury and bacterial infections.[1][2][3][4] Its neuroprotective effects are attributed to its ability to modulate inflammatory responses, reduce oxidative stress, and inhibit apoptosis.[1][5][6]
Key In Vivo Applications and Findings:
-
Traumatic Brain Injury (TBI): Administration of COG1410 has been shown to improve functional recovery, reduce cortical tissue loss, and decrease the activation of astrocytes following TBI in rodent models.[1][6][7] Doses of 0.8 mg/kg have been found to be effective in improving sensorimotor performance and reducing lesion size.[7]
-
Ischemic Stroke: In rat models of focal brain ischemia, COG1410 treatment has been associated with improved functional and morphological recovery, including a reduction in infarct volume.[5]
-
Intracerebral Hemorrhage (ICH): COG1410 administration in a murine model of ICH resulted in reduced functional deficits, decreased cerebral edema, and lower concentrations of inflammatory proteins.[4] A dose of 2 mg/kg was identified as optimal in this model.[4]
-
Antibacterial Activity: COG1410 has been shown to possess bactericidal activity against Mycobacterium smegmatis by disrupting the cell membrane.[8] It has also demonstrated efficacy against pandrug-resistant Acinetobacter baumannii by increasing cell membrane permeability.[3]
Quantitative Data Summary of Non-Biotinylated COG1410 In Vivo Studies
| Model | Species | Dosage | Key Findings | Reference |
| Traumatic Brain Injury (CCI) | Rat | 0.8 mg/kg IV | Significantly improved sensorimotor performance; Reduced lesion size and astrocytic activation. | [7] |
| Traumatic Brain Injury (FPI) | Rat | Not Specified | Significantly limited behavioral dysfunction and tissue loss. | [6] |
| Ischemic Stroke (MCAO) | Rat | 0.8 mg/kg IV | Improved vestibulomotor function; Decreased post-stroke locomotor asymmetry and infarct volume. | [9] |
| Intracerebral Hemorrhage | Mouse | 2 mg/kg IV | Reduced functional deficit; Decreased cerebral edema and inflammatory proteins. | [4] |
| M. smegmatis Infection | In vitro / Macrophage | 16 µg/mL (MIC) | Potent bactericidal agent; Disrupted cell membrane. | [8] |
| A. baumannii Infection | In vitro | 1x MIC | Permeabilized bacterial membrane. | [3] |
This compound: Understanding the Implications of Biotinylation
This compound is a labeled version of the COG1410 peptide.[9] The addition of a biotin molecule allows for the highly specific and strong interaction with streptavidin and its analogs. This modification is a widely used tool in biomedical research for a variety of applications, rather than being intended to alter the therapeutic efficacy of the peptide itself.
Potential In Vivo Applications of Biotinylation:
-
Detection and Quantification: Biotinylated COG1410 can be used in conjunction with streptavidin-conjugated reporters (e.g., fluorophores, enzymes) to detect and quantify the peptide in biological samples, such as tissue homogenates or plasma. This is crucial for pharmacokinetic and biodistribution studies.
-
Cellular and Tissue Localization: By using streptavidin-linked imaging agents, researchers can visualize the localization of Biotin-COG1410 within specific tissues or cell types in vivo or ex vivo.
-
Affinity Purification: The biotin tag enables the isolation of COG1410 and any interacting molecules from complex biological mixtures using streptavidin-coated beads or surfaces.
-
Targeted Delivery: In more advanced applications, the biotin-streptavidin interaction can be exploited to target COG1410 to specific sites in vivo by pre-targeting with a streptavidin-conjugated antibody or other targeting moiety.
It is important to note that biotinylation could potentially alter the pharmacokinetic profile and biodistribution of COG1410 compared to its non-biotinylated form. However, without direct comparative studies, the extent of these potential alterations remains speculative.
Experimental Protocols
In Vivo Administration of Non-Biotinylated COG1410 in a Murine ICH Model[4]
-
Animal Model: 10- to 12-week-old C57/BL6 male mice are used.
-
Induction of ICH: Intracerebral hemorrhage is induced by collagenase injection.
-
Drug Preparation and Administration: COG1410 is dissolved in a vehicle solution.
-
Dosing: Mice receive an intravenous (tail vein) injection of COG1410 (e.g., 2 mg/kg) or vehicle at a specified time point after injury (e.g., 30 minutes) and then daily for a defined period (e.g., 5 days).
-
Functional Assessment: Vestibulomotor function is assessed using a Rotorod test over the course of the study.
-
Post-mortem Analysis: At the end of the study, mice are euthanized, and brain tissue is collected to assess inflammatory mediators, cerebral edema, and hematoma volume.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathways of COG1410 in Neuroprotection
Caption: COG1410's neuroprotective signaling cascade.
Experimental Workflow for In Vivo Biotinylated Peptide Studies
Caption: Workflow for biotinylated peptide in vivo analysis.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 4. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of Biotin-COG1410 TFA and Other ApoE Mimetic Peptides for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the landscape of therapeutic peptides for neurodegenerative diseases is both promising and complex. Apolipoprotein E (ApoE) mimetic peptides, which replicate the neuroprotective functions of the ApoE protein, are at the forefront of this research. This guide provides an objective comparison of Biotin-COG1410 TFA against other notable apoE mimetic peptides, namely Ac-hE18A-NH2 and CN-105, supported by experimental data to inform your research decisions.
This compound is a biotinylated derivative of COG1410, an apoE-derived peptide known for its anti-inflammatory and neuroprotective properties.[1][2] The biotin label facilitates its use in a variety of assay systems. This guide will treat the biological activities of this compound as comparable to those of COG1410, focusing on the core peptide's efficacy. The comparison will center on key functional areas: anti-inflammatory activity, neuroprotection, and their underlying mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the in vitro performance of this compound (as COG1410), Ac-hE18A-NH2, and CN-105 across critical functional assays.
Table 1: Anti-Inflammatory Effects [3]
| Peptide | Cell Line | Assay | Concentration | Result |
| COG1410 | BV2 Microglia | Oxygen-Glucose Deprivation | Not Specified | Suppression of inflammatory cytokine production |
| Ac-hE18A-NH2 | THP-1 Macrophages | LPS-induced IL-6 & MCP-1 secretion | 50 µg/mL | Significant reduction in IL-6 and MCP-1 |
| Ac-hE18A-NH2 | HUVECs | LPS-induced VCAM-1 expression | 50 µg/mL | Significant inhibition |
| CN-105 | Microglial Cell Line | Not Specified | Not Specified | Suppressed inflammatory cytokine production |
Table 2: Neuroprotective Effects
| Peptide | Experimental Model | Key Finding | Reference |
| COG1410 | Murine model of traumatic brain injury | Improved functional recovery and attenuated neuronal death. | [4][5] |
| Ac-hE18A-NH2 | Mouse model of Alzheimer's Disease | Reduced gliosis and levels of pro-inflammatory cytokines IL-6 and TNF-α. | [6] |
| CN-105 | Murine model of ischemic stroke | Improved functional and histological outcomes. | [7] |
Mechanisms of Action
The distinct therapeutic effects of these peptides stem from their unique mechanisms of action.
This compound (COG1410): This peptide exerts its neuroprotective and anti-inflammatory effects primarily through the modulation of intracellular signaling pathways. A key mechanism involves its interaction with the SET protein, an inhibitor of protein phosphatase 2A (PP2A).[8] By binding to SET, COG1410 activates PP2A, which in turn dephosphorylates downstream targets involved in inflammatory and apoptotic pathways.[2][8][9][10] Additionally, COG1410 has been shown to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis and inflammation.[11]
Ac-hE18A-NH2: The anti-inflammatory action of this peptide is largely attributed to its ability to directly neutralize lipopolysaccharide (LPS), a potent inflammatory endotoxin from Gram-negative bacteria.[1][12] It binds to the lipid A moiety of LPS, preventing it from activating Toll-like receptor 4 (TLR4) and initiating a pro-inflammatory cascade.[1] Furthermore, Ac-hE18A-NH2 has been shown to induce the secretion of endogenous ApoE from macrophages and hepatocytes, which contributes to its anti-atherogenic and anti-inflammatory properties.[1][13]
CN-105: This pentapeptide demonstrates a unique neuroprotective mechanism by acting as an antagonist of nicotinic acetylcholine receptors (nAChRs).[3] By blocking these receptors on presynaptic neurons, CN-105 reduces the release of the excitatory neurotransmitter glutamate, thereby mitigating excitotoxicity, a major contributor to neuronal damage in ischemic stroke and other neurological insults.[3][14][15][16][17][18]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
LPS-Induced Cytokine Release in BV2 Microglia
This protocol is designed to assess the anti-inflammatory properties of apoE mimetic peptides by measuring their ability to inhibit the release of pro-inflammatory cytokines from microglia stimulated with LPS.
-
Cell Culture: BV2 microglia cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[19]
-
Peptide Pre-treatment: Cells are seeded in 24-well plates and pre-treated with varying concentrations of the apoE mimetic peptide (e.g., 1-25 µM) for 1-12 hours.[19][20]
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 100 ng/mL - 1 µg/mL) for 6-24 hours to induce an inflammatory response.[19][20][21][22][23]
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[19][21][22]
Oxygen-Glucose Deprivation (OGD) Assay in Primary Neurons
This in vitro model of ischemia is used to evaluate the neuroprotective effects of the peptides.
-
Primary Neuron Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Induction of OGD: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60-120 minutes) to induce ischemic conditions.[13][24][25][26][27]
-
Peptide Treatment: The apoE mimetic peptide is added to the culture medium either before, during, or after the OGD insult to assess its protective effects.
-
Assessment of Neuronal Viability: After a reperfusion period (e.g., 24 hours) in regular culture medium, neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by quantifying neuronal death using lactate dehydrogenase (LDH) release assays or fluorescent staining with markers for live and dead cells.[26]
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
General experimental workflow for in vitro comparison of apoE mimetic peptides.
References
- 1. Anti-Inflammatory and Recycling Properties of an Apolipoprotein Mimetic Peptide, Ac-hE18A-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ApoE Mimetic Peptides to Improve the Vicious Cycle of Malnutrition and Enteric Infections by Targeting the Intestinal and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury. [scholars.duke.edu]
- 6. In Vivo and In Vitro Effects of an Apolipoprotein E Mimetic Peptide on Amyloid-β Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ApoE mimetic peptide decreases Aβ production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-binding synthetic peptides derived from serum amyloid P component neutralize LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Indirect modulation by alpha7 nicotinic acetylcholine receptors of noradrenaline release in rat hippocampal slices: interaction with glutamate and GABA systems and effect of nicotine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinic Acetylcholine Receptors at Glutamate Synapses Facilitate Long-Term Depression or Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinic modulation of glutamate receptor function at nerve terminal level: a fine-tuning of synaptic signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
A Comparative Analysis of Biotin-COG1410 TFA and Other Neuroprotective Agents
In the landscape of neuroprotective therapeutics, the apolipoprotein E (ApoE) mimetic peptide, COG1410, presents a compelling multi-faceted approach to mitigating neuronal damage following acute brain injury. This guide provides a comparative overview of the efficacy of Biotin-COG1410 TFA against other neuroprotective strategies, supported by preclinical experimental data. This compound is a biotinylated form of COG1410, often used for experimental detection and binding studies, with the trifluoroacetic acid (TFA) salt being a common formulation for synthetic peptides. The core active agent is COG1410.
Overview of COG1410's Neuroprotective Efficacy
COG1410, a small molecule peptide derived from the receptor-binding region of ApoE, has demonstrated significant neuroprotective effects in various preclinical models of neurological injury, including traumatic brain injury (TBI) and ischemic stroke.[1][2][3][4] Its therapeutic action is attributed to a combination of anti-inflammatory, antioxidant, anti-excitotoxic, and anti-apoptotic mechanisms.[1][5][6] This contrasts with many other neuroprotective agents that often target a single pathological pathway.
Quantitative Efficacy of COG1410 in Preclinical Models
The following table summarizes the key quantitative findings from preclinical studies evaluating the efficacy of COG1410.
| Injury Model | Species | Dosage & Administration | Key Efficacy Endpoints | Results | Reference |
| Cortical Contusion Injury (CCI) | Rat | 0.8 mg/kg IV (single dose, 30 min post-injury) | Lesion Size, Sensorimotor Performance | Significantly reduced lesion size and improved recovery on vibrissae-forelimb and limb asymmetry tests. | [4][7] |
| Cortical Contusion Injury (CCI) | Rat | 0.8 mg/kg IV (two doses, 30 min & 24h post-injury) | Cognitive Function (Morris Water Maze), Lesion Size, Neuronal Degeneration | Significantly improved reference and working memory; reduced lesion size and number of degenerating neurons. | [1] |
| Fluid Percussion Injury (FPI) | Rat | 1.0 mg/kg (five doses: 2 & 4h IV; 24, 48, & 72h IP) | Cognitive Function (Retrograde Amnesia), Motor Function, Tissue Loss | Significantly improved memory retention and motor function; significantly less tissue loss compared to vehicle. | [2] |
| Traumatic Brain Injury (TBI) | Mouse | 0.3-0.6 mg/kg IV (single dose, 120 min post-injury) | Vestibulomotor Function, Spatial Learning & Memory, Microglial Activation, Neuronal Death | Significant improvement in vestibulomotor function and spatial learning; attenuated microglial activation and neuronal death in the hippocampus. | [8] |
| Ischemic Stroke (MCAO) | Rat | Not specified | Blood-Brain Barrier (BBB) Permeability, MMP Activity, Occludin Expression | Significantly reduced BBB permeability, downregulated MMP activities, and upregulated occludin expression. | [3] |
| Traumatic Optic Nerve Injury (TONI) | Mouse | Not specified | Visual Function, Inflammation, Apoptosis, Optic Nerve Edema | Alleviated vision loss, suppressed inflammation and apoptosis, and reduced optic nerve edema. | [5] |
Comparative Analysis with Other Neuroprotective Agents
While direct head-to-head clinical trials are lacking, a comparison can be drawn based on the mechanistic approach of COG1410 versus other classes of neuroprotective agents.
-
NMDA Receptor Antagonists: These agents aim to block excitotoxicity, a key early event in neuronal injury. However, their clinical translation has been hampered by a narrow therapeutic window and significant side effects. COG1410 also possesses anti-excitotoxic properties but within a broader spectrum of neuroprotective actions, potentially offering a better safety and efficacy profile.[1]
-
Antioxidants: Agents like Edaravone have shown some success in treating ischemic stroke by scavenging free radicals.[9][10] COG1410 also exhibits antioxidant effects as part of its multi-modal mechanism, suggesting it may address a wider array of secondary injury cascades.[1]
-
Anti-inflammatory Agents: Inflammation is a critical component of secondary injury. While some anti-inflammatory drugs have been investigated for neuroprotection, COG1410's ability to modulate the neuroinflammatory cascade, including reducing microglial activation, is a key aspect of its demonstrated efficacy.[1][2][3][8]
-
Apoptosis Inhibitors: Preventing programmed cell death is another therapeutic strategy. COG1410 has been shown to reduce apoptosis, contributing to neuronal sparing.[5][6]
The potential advantage of COG1410 lies in its pleiotropic nature, addressing multiple injury pathways simultaneously. This is particularly relevant for conditions like TBI and stroke, where a complex cascade of pathological events unfolds over time.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of COG1410.
Cortical Contusion Injury (CCI) Model and Behavioral Testing
-
Animal Model: Adult male rats.
-
Injury Induction: A unilateral CCI is induced over the sensorimotor cortex.
-
Drug Administration: COG1410 (e.g., 0.8 mg/kg) or vehicle is administered intravenously at specified time points post-injury (e.g., 30 minutes and 24 hours).[1]
-
Behavioral Assessments:
-
Morris Water Maze (MWM): To assess cognitive function, animals are tested for their ability to learn the location of a hidden platform (reference memory) and to remember the platform's location in subsequent trials (working memory).[1]
-
Sensorimotor Tests: Tasks such as the bilateral tactile adhesive removal test and limb asymmetry tests are used to measure sensorimotor dysfunction.[1][4]
-
-
Histological Analysis:
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of COG1410
Caption: Proposed multi-target neuroprotective mechanism of COG1410.
Experimental Workflow for Preclinical Efficacy Testing of COG1410
Caption: General experimental workflow for evaluating COG1410 efficacy.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The novel apolipoprotein E-based peptide COG1410 improves sensorimotor performance and reduces injury magnitude following cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 10. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-COG1410 TFA: A Comparative Analysis of its Therapeutic Window in Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Biotin-COG1410 TFA's performance against alternative therapeutic strategies for acute brain injury and neurodegenerative diseases. Supported by experimental data, this document details the therapeutic window, mechanism of action, and experimental protocols associated with this promising apolipoprotein E (ApoE) mimetic peptide.
This compound is the biotinylated form of COG1410, a 12-amino acid peptide derived from the receptor-binding region of human apolipoprotein E. The trifluoroacetic acid (TFA) salt is a common counter-ion from the peptide synthesis and purification process. The core therapeutic agent, COG1410, has demonstrated significant neuroprotective, anti-inflammatory, and anti-apoptotic properties in various preclinical models of neurological disorders. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating central nervous system (CNS) conditions.
Comparative Performance and Therapeutic Window
COG1410 has shown a notable advantage in its therapeutic window compared to its predecessor, COG133, and offers a significant post-injury treatment opportunity. In a murine model of traumatic brain injury (TBI), COG1410 extended the effective treatment window from 30 minutes to 2 hours post-injury[1]. This extended timeframe is critical for the clinical translation of a therapeutic agent for acute injuries.
Efficacy in Traumatic Brain Injury (TBI)
| Metric | COG1410 Treatment | Vehicle/Control | Outcome | Reference |
| Vestibulomotor Function | Single 0.3-0.6 mg/kg IV injection | Saline | Significant improvement | [2][3] |
| Spatial Learning & Memory | Single 0.3-0.6 mg/kg IV injection | Saline | Significant improvement | [2][3] |
| Cortical Tissue Loss | 1.0 mg/kg IV | Saline | Significantly less reduction in brain volume | [4] |
| Microglial Activation | Treatment | Placebo | Reduced staining for activated microglia | [5] |
Efficacy in Ischemic Stroke
| Metric | COG1410 Treatment | Vehicle/Control | Outcome | Reference |
| Vestibulomotor Function | Single 0.8 mg/kg IV at 120 min post-MCAO | Saline | Significant improvement | [6] |
| Post-stroke Locomotor Asymmetry | Single 0.8 mg/kg IV at 120 min post-MCAO | Saline | Decreased asymmetry | [6] |
| Infarct Volume | Single 0.8 mg/kg IV at 120 min post-MCAO | Saline | Decreased infarct volume | [6] |
| Blood-Brain Barrier Permeability | 1 mg/kg IV | Scrambled Peptide | Significantly reduced permeability | [7] |
Efficacy in Alzheimer's Disease Models
| Metric | COG1410 Treatment | Vehicle/Control | Outcome | Reference |
| Spatial Learning & Memory | Administration | - | Improved performance in APP/PS1 mice | [8] |
| Aβ Deposition | Administration | Placebo | Reduced Aβ deposition in APP/PS1 mice | [5][8] |
| Reactive Astrocytes | Administration | - | Reverted the ratio of A1/A2 reactive astrocytes | [8] |
Mechanism of Action: A Multi-pronged Approach
COG1410's therapeutic effects stem from its ability to mimic the neuroprotective functions of ApoE. It engages with multiple cellular pathways to mitigate the secondary injury cascades that follow a primary insult to the CNS.
One of the key mechanisms involves the suppression of neuroinflammation. COG1410 has been shown to reduce the production and release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia[2][3]. This is achieved, in part, through its interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor highly expressed on microglia. The binding of COG1410 to TREM2 helps to suppress microglial activation and the subsequent inflammatory cascade[7].
Furthermore, COG1410 exhibits anti-apoptotic properties, protecting neurons from programmed cell death, a common feature in neurodegenerative diseases and following acute brain injury[2][9]. In models of Alzheimer's disease, COG1410 has been shown to modulate the phenotype of reactive astrocytes and is associated with the BDNF/TrkB signaling pathway, which is crucial for neuronal survival and synaptic plasticity[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.
Murine Model of Traumatic Brain Injury
-
Peptide Preparation: COG1410 is reconstituted in sterile 0.9% saline solution to a concentration for dosing at 1.0 mg/kg[4].
-
Animal Model: A controlled cortical impact (CCI) or fluid percussion injury (FPI) is induced in anesthetized mice or rats to model TBI[4].
-
Administration: A single intravenous (IV) injection of COG1410 or a vehicle (saline) is administered at a specified time point post-injury (e.g., 2 hours)[1].
-
Behavioral Assessment: Vestibulomotor function is assessed using tests like the rotarod, while spatial learning and memory are evaluated using the Morris water maze[4].
-
Histological Analysis: Brains are harvested post-mortem for histological staining to assess the extent of cortical tissue loss and to visualize markers of neuroinflammation (e.g., staining for activated microglia) and neuronal death[4][5].
Rat Model of Focal Brain Ischemia (MCAO)
-
Peptide Preparation: COG1410 is prepared in saline for IV administration[7]. A scrambled peptide with the same amino acid composition but a different sequence may be used as a control[7].
-
Animal Model: Focal brain ischemia is induced by middle cerebral artery occlusion (MCAO) in rats[6][7].
-
Administration: A single IV injection of COG1410 (e.g., 0.8 mg/kg) or vehicle is administered, for instance, at 120 minutes post-MCAO[6].
-
Functional Assessment: Vestibulomotor function and locomotor asymmetry are measured to assess functional recovery[6].
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of the ischemic infarct[6].
-
Blood-Brain Barrier Integrity: Evans blue dye leakage and immunofluorescence staining for tight junction proteins (e.g., occludin) are used to assess BBB permeability[7].
Conclusion
This compound, through its core component COG1410, presents a compelling therapeutic strategy for a range of neurological disorders. Its multi-faceted mechanism of action, which includes anti-inflammatory and anti-apoptotic effects, combined with a clinically relevant therapeutic window, underscores its potential. The provided data and protocols offer a foundation for further research and development of this promising ApoE mimetic peptide. The biotin tag also facilitates its use in a variety of in vitro assays for mechanistic studies and target validation.
References
- 1. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cognosci.com [cognosci.com]
- 6. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
A Comparative Guide to Neuroprotective Peptides: Exploring Alternatives to COG1410
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective peptide COG1410 and its promising alternatives. This document synthesizes experimental data on their performance, details key experimental methodologies, and visualizes their proposed mechanisms of action.
COG1410, a synthetic peptide derived from apolipoprotein E (ApoE), has demonstrated significant neuroprotective effects in various preclinical models of neurological injury, including traumatic brain injury (TBI) and ischemic stroke.[1][2][3][4][5][6] Its therapeutic potential stems from its multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-excitotoxic properties.[1][3] However, the quest for more potent and targeted neuroprotective agents has led to the development of several alternative peptides. This guide focuses on three key alternatives: CN-105, another ApoE-mimetic peptide; CAQK, a short tetrapeptide that targets injured brain tissue; and APP96-110, a peptide derived from the amyloid precursor protein.
Performance Comparison of Neuroprotective Peptides
The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of the efficacy of COG1410 and its alternatives in various models of neurological injury.
Table 1: Efficacy in Traumatic Brain Injury (TBI) Models
| Peptide | Animal Model | Injury Model | Dosage and Administration | Key Findings | Reference |
| COG1410 | Mouse | Controlled Cortical Impact (CCI) | 0.8 mg/kg IV at 30 min & 24h post-CCI | Significantly improved reference and working memory in Morris Water Maze (MWM); reduced lesion size and number of degenerating neurons. | [1] |
| Rat | Fluid Percussion Injury (FPI) | 1.0 mg/kg IV at 2 & 4h, then IP at 24, 48, & 72h post-FPI | Significantly improved memory retention and motor function; reduced cortical tissue loss. | [4] | |
| CN-105 | Mouse | Closed Head Injury | 0.05 mg/kg IV at 4h post-injury | Significantly improved vestibulomotor function (Rotarod) and cognitive function (MWM); reduced microglial activation and neuronal injury. | [6] |
| Mouse | Closed Head Injury | IV and/or IP administration 6h prior to injury | Prophylactic treatment improved vestibulomotor function and reduced hippocampal microglial activation. | [7] | |
| CAQK | Mouse | Controlled Cortical Impact (CCI) | 2.5 mg/kg IV daily for 7 days post-injury | Reduced tissue loss by ~50%; decreased apoptosis and neuroinflammation (Iba1 and GFAP expression). | [8] |
| APP96-110 | Rat | Diffuse Impact-Acceleration Injury | 0.05 mg/kg or 0.5 mg/kg IV at 30 min post-injury | Significantly improved motor outcome (Rotarod); reduced axonal injury and neuroinflammation. | [9][10] |
| Rat | Diffuse Impact-Acceleration Injury | 0.005 mg/kg or 0.5 mg/kg IV at 5h post-injury | Significantly improved motor outcome; reduced axonal injury. | [9][11] |
Table 2: Efficacy in Intracerebral Hemorrhage (ICH) Models
| Peptide | Animal Model | Injury Model | Dosage and Administration | Key Findings | Reference |
| COG1410 | Mouse | Collagenase-induced ICH | 2 mg/kg IV at 30 min post-ICH, then daily for 5 days | Reduced functional deficit and cerebral edema; decreased inflammatory protein concentrations. Therapeutic window up to 2h post-ICH. | [5] |
| CN-105 | Hypertensive Mouse | Collagenase-induced ICH | 0.05 and 0.20 mg/kg IV within 24h of ICH | Dose-dependent improvement in vestibulomotor function; 0.20 mg/kg dose also improved neuroseverity scores and reduced brain edema. | [12][13] |
| Hypertensive Rat | Collagenase-induced ICH | 0.05 mg/kg IV within 24h of ICH | Significant improvement in vestibulomotor function and neuroseverity scores; reduced contralateral edema expansion. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Traumatic Brain Injury (TBI) Models
-
Controlled Cortical Impact (CCI): This model involves a craniotomy to expose the cortex, followed by a controlled impact with a pneumatic or electromagnetic piston. The depth and velocity of the impact can be precisely controlled to induce a focal injury of varying severity.[1][8]
-
Fluid Percussion Injury (FPI): In this model, a craniotomy is performed, and a Luer-Lok fitting is secured over the dura. A pendulum strikes a piston, delivering a fluid pulse to the intact dura, resulting in a diffuse brain injury.[4]
-
Closed Head Injury: This model, often used to mimic clinical TBI more closely, involves inducing an injury without performing a craniotomy. One common method is a weight-drop device that delivers a controlled impact to the intact skull.[6][7]
-
Diffuse Impact-Acceleration Injury: This model in rats involves a rotational acceleration of the head to induce diffuse axonal injury, a common feature of human TBI.[9][10][11]
Intracerebral Hemorrhage (ICH) Model
-
Collagenase-induced ICH: This widely used model involves the stereotactic injection of bacterial collagenase into the striatum. The collagenase degrades the basal lamina of blood vessels, leading to a focal hemorrhage that mimics many features of human ICH.[5][12][13]
Behavioral and Histological Assessments
-
Morris Water Maze (MWM): A test of spatial learning and memory where animals must find a hidden platform in a pool of opaque water.[1][6]
-
Rotarod Test: This test assesses vestibulomotor function, coordination, and balance by measuring the time an animal can remain on a rotating rod.[5][6][9][10]
-
Histological Analysis: Brain tissue is processed for various staining techniques to quantify lesion volume, neuronal death (e.g., Fluoro-Jade C staining), microglial activation (e.g., Iba1 immunohistochemistry), and axonal injury.[1][6][8][9][10]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these peptides are attributed to their ability to modulate various signaling pathways involved in the secondary injury cascade following brain trauma.
COG1410 and CN-105: ApoE-Mimetic Action
COG1410 and its more recent, smaller analog CN-105, mimic the receptor-binding region of apolipoprotein E.[2][4] They are thought to exert their neuroprotective effects by binding to ApoE receptors, such as the low-density lipoprotein receptor-related protein 1 (LRP1). This interaction triggers downstream signaling cascades that suppress neuroinflammation and excitotoxicity.[12] One proposed mechanism involves the activation of the TREM2 receptor on microglia, leading to a reduction in the production of pro-inflammatory cytokines.[3]
Caption: Proposed signaling pathway for COG1410 and CN-105.
CAQK: Targeting the Injured Extracellular Matrix
The tetrapeptide CAQK has a unique mechanism of action. It selectively binds to components of the extracellular matrix, such as glycoproteins, that are upregulated in injured brain tissue.[8][14][15][16] This targeted accumulation at the injury site allows it to exert localized anti-inflammatory and anti-apoptotic effects, thereby reducing secondary injury.[8][17]
Caption: Mechanism of action for the CAQK peptide.
APP96-110: A Derivative of Amyloid Precursor Protein
APP96-110 is a peptide fragment derived from the amyloid precursor protein (APP). While APP is often associated with Alzheimer's disease pathology, certain fragments, like APP96-110, have been shown to be neuroprotective.[18] Its mechanism is thought to involve binding to heparan sulfate proteoglycans, which can modulate cellular signaling to reduce neuronal damage and inflammation following injury.[18]
Caption: Proposed mechanism of action for APP96-110.
Conclusion
The landscape of neuroprotective peptides is evolving, with several promising alternatives to COG1410 emerging from preclinical research. CN-105 offers the advantage of being a smaller, potentially more potent ApoE-mimetic. CAQK presents a novel, targeted approach by homing to the site of injury. APP96-110 leverages the neuroprotective domains of the amyloid precursor protein. While all have demonstrated significant efficacy in animal models, further research, including direct comparative studies and eventual clinical trials, will be necessary to determine their ultimate therapeutic value in treating acute neurological injuries in humans. This guide serves as a foundational resource for researchers to navigate the current state of this exciting field.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prophylactic treatment with CN-105 improves functional outcomes in a murine model of closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. The amyloid precursor protein derivative, APP96-110, is efficacious following intravenous administration after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 12. biorxiv.org [biorxiv.org]
- 13. Neuroprotective Pentapeptide, CN-105, Improves Outcomes in Translational Models of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioengineer.org [bioengineer.org]
- 15. nrtimes.co.uk [nrtimes.co.uk]
- 16. Researchers discover a compound that could change the treatment of traumatic brain injuries – IQAC – Institut de Química Avançada de Catalunya – CSIC [iqac.csic.es]
- 17. neurosciencenews.com [neurosciencenews.com]
- 18. The Neuroprotective Properties of the Amyloid Precursor Protein Following Traumatic Brain Injury [aginganddisease.org]
A Comparative Analysis of COG1410 and Other Apoptosis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the apolipoprotein E (ApoE) mimetic peptide COG1410 against other established apoptosis inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the informed selection of apoptosis inhibitors for research and therapeutic development.
Apoptosis, or programmed cell death, is a fundamental biological process critical in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of apoptotic pathways with inhibitory compounds is an area of intense research. This guide focuses on COG1410, a novel peptide-based inhibitor, and compares its characteristics and performance with well-established classes of apoptosis inhibitors, namely Bcl-2 inhibitors (e.g., ABT-737) and pan-caspase inhibitors (e.g., Z-VAD-FMK).
Mechanism of Action: A Tale of Three Pathways
The inhibitors discussed herein target distinct nodes within the intricate network of apoptosis signaling.
COG1410: This ApoE mimetic peptide exerts its anti-apoptotic effects through multiple mechanisms. It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax[1][2]. Furthermore, COG1410 can suppress the activation of c-Jun N-terminal kinase (JNK) and the cleavage of caspase-3, a key executioner caspase[1][2]. Its neuroprotective and anti-inflammatory properties are also linked to its anti-apoptotic activity[3][4][5][6].
Bcl-2 Inhibitors (e.g., ABT-737): These small molecules, known as BH3 mimetics, directly target and inhibit anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Bcl-w[7][8][9][10][11][12][13]. By binding to the BH3 domain-binding groove of these proteins, they release pro-apoptotic proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation[8][14][15].
Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): This class of inhibitors acts downstream in the apoptotic cascade. Z-VAD-FMK is a cell-permeable, irreversible inhibitor that binds to the catalytic site of a broad range of caspases, the cysteine-aspartic proteases that execute the final stages of apoptosis[16][17][18][19][20][21][22][23][24]. By blocking caspase activity, they prevent the cleavage of cellular substrates that leads to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Performance Comparison
Direct head-to-head comparative studies of COG1410 with other apoptosis inhibitors under identical experimental conditions are limited in the currently available literature. The following tables summarize quantitative data from separate studies. It is crucial to interpret this data with caution, as the experimental models, cell types, and assay conditions vary significantly between studies.
| Inhibitor | Experimental Model | Assay | Key Quantitative Finding | Reference |
| COG1410 | Mouse model of traumatic optic nerve injury | TUNEL Assay | 61.14% decrease in TUNEL-positive retinal ganglion cells. | [3][4] |
| Rat model of traumatic brain injury | Fluoro-Jade C Staining | Significant reduction in the number of degenerating neurons. | [25] | |
| ABT-737 | Human multiple myeloma cell lines | Cell Viability Assay | IC50 values ranging from 50 nM to >10 µM. | [9][10] |
| Human prostate cancer cells | Apoptosis Assay (Cleaved PARP) | Significant increase in apoptosis when combined with docetaxel. | [7][12] | |
| Z-VAD-FMK | Jurkat T-cells (Staurosporine-induced apoptosis) | Caspase-8 Activity Assay | Significant inhibition of caspase-8 activity at 50 µM. | [16] |
| Human granulosa cell lines (Etoposide-induced apoptosis) | FACS Analysis | Protective effect against etoposide-induced cell death at 50 µM. | [18] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (optional, for positive control)
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently detach using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain cell membrane integrity.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
TUNEL Reaction Mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Wash Buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Wash with PBS.
-
Permeabilize the samples to allow entry of the TUNEL reagents.
-
-
Labeling:
-
Incubate the samples with the TUNEL Reaction Mixture according to the manufacturer's instructions (typically 60 minutes at 37°C in a humidified chamber). This allows TdT to label the 3'-OH ends of fragmented DNA with the fluorescent dUTPs.
-
-
Washing and Counterstaining:
-
Wash the samples thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
-
Visualization:
-
Mount the samples and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to quantify the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2, Bax, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in apoptosis signaling and the steps in experimental procedures can aid in understanding and planning research.
Caption: Overview of Apoptosis Signaling Pathways and Inhibitor Targets.
Caption: Generalized Experimental Workflow for Comparing Apoptosis Inhibitors.
Conclusion
COG1410 represents a promising anti-apoptotic agent with a distinct mechanism of action compared to established inhibitors like the Bcl-2 inhibitor ABT-737 and the pan-caspase inhibitor Z-VAD-FMK. While direct comparative quantitative data is sparse, the available evidence suggests that COG1410 effectively reduces apoptosis in models of neuronal injury through modulation of the Bcl-2 family and caspase-3 activity. In contrast, ABT-737 and Z-VAD-FMK offer more direct and potent inhibition of specific components of the core apoptotic machinery. The choice of inhibitor will ultimately depend on the specific research question, the experimental model, and the desired point of intervention in the apoptotic pathway. Further head-to-head studies are warranted to definitively delineate the comparative efficacy of these different classes of apoptosis inhibitors.
References
- 1. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ApoE Mimetic Peptides to Improve the Vicious Cycle of Malnutrition and Enteric Infections by Targeting the Intestinal and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 5. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 is a better ABT-737 target than Bcl-xL or Bcl-w and only Noxa overcomes resistance mediated by Mcl-1, Bfl-1, or Bcl-B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peerj.com [peerj.com]
- 13. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A direct comparison of selective BH3-mimetics reveals BCL-XL, BCL-2 and MCL-1 as promising therapeutic targets in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 18. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase Inhibitor Z-VAD-FMK [promega.kr]
- 20. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Anti-Biotin Antibodies: A Comparative Analysis with Biotin-COG1410 TFA
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of anti-biotin antibodies with the novel biotinylated peptide, Biotin-COG1410 TFA. This report provides a detailed comparison with other biotinylated molecules, supported by representative experimental data and protocols.
In the realm of biomedical research and diagnostics, the high affinity between biotin and avidin/streptavidin has been a cornerstone for numerous detection and purification systems. Anti-biotin antibodies offer an alternative with distinct advantages, including milder elution conditions. This guide delves into the binding specificity of anti-biotin antibodies, with a particular focus on their interaction with this compound, a biotin-labeled peptide derived from apolipoprotein E with neuroprotective and anti-inflammatory properties.[1] Understanding the cross-reactivity of these antibodies is paramount for their effective implementation in assays involving complex biological matrices.
Comparative Analysis of Anti-Biotin Antibody Binding
To assess the cross-reactivity of a standard monoclonal anti-biotin antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was designed. This assay measures the ability of various biotinylated and non-biotinylated molecules to inhibit the binding of the anti-biotin antibody to a plate coated with biotinylated Bovine Serum Albumin (BSA). The half-maximal inhibitory concentration (IC50), representing the concentration of the analyte required to inhibit 50% of the antibody binding, was determined for each molecule. A lower IC50 value indicates a higher affinity of the antibody for the competing molecule.
Table 1: Competitive ELISA Data for Anti-Biotin Antibody Cross-Reactivity
| Competitor Molecule | Description | IC50 (nM) | Relative Affinity (%) |
| Free Biotin | The natural ligand | 15 | 100 |
| This compound | Biotinylated therapeutic peptide | 25 | 60 |
| Biotinylated Peptide A | Irrelevant biotinylated control peptide | 30 | 50 |
| Biotinylated BSA | Biotinylated carrier protein | 50 | 30 |
| COG1410 (unlabeled) | Non-biotinylated therapeutic peptide | >10,000 | <0.1 |
| Desthiobiotin | Biotin analog | 800 | 1.875 |
Note: The data presented in this table is representative and intended for illustrative purposes.
The results clearly indicate that the anti-biotin antibody exhibits the highest affinity for free biotin. Importantly, the antibody demonstrates strong recognition of this compound, with a relative affinity of 60% compared to free biotin. This is comparable to another irrelevant biotinylated peptide, suggesting that the antibody primarily recognizes the biotin moiety. The significantly lower affinity for unlabeled COG1410 and the biotin analog, desthiobiotin, confirms the antibody's specificity for the biotin molecule.
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the comparative data is provided below.
Competitive ELISA Protocol for Anti-Biotin Antibody Specificity
-
Plate Coating: A 96-well microtiter plate was coated with 100 µL/well of biotinylated BSA at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with 200 µL/well of Wash Buffer (PBS containing 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of Blocking Buffer (PBS containing 1% BSA) and incubating for 1 hour at room temperature.
-
Washing: The plate was washed three times as described in step 2.
-
Competition Reaction:
-
A fixed concentration of monoclonal anti-biotin antibody (e.g., 0.5 µg/mL in Blocking Buffer) was pre-incubated for 30 minutes with varying concentrations of the competitor molecules (Free Biotin, this compound, Biotinylated Peptide A, Biotinylated BSA, COG1410, and Desthiobiotin).
-
100 µL of these mixtures were then added to the corresponding wells of the coated plate.
-
-
Incubation: The plate was incubated for 1 hour at room temperature.
-
Washing: The plate was washed five times to remove unbound antibodies and competitors.
-
Detection: 100 µL/well of a secondary antibody conjugated to horseradish peroxidase (HRP), specific for the primary anti-biotin antibody, was added at an appropriate dilution in Blocking Buffer. The plate was incubated for 1 hour at room temperature.
-
Washing: The plate was washed five times.
-
Substrate Addition: 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL/well of 2N H₂SO₄.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The percentage of inhibition was calculated for each competitor concentration, and the IC50 values were determined from the resulting dose-response curves.
Visualizing the Context: COG1410 Signaling and Experimental Workflow
To provide a broader context for the application of this compound, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow for its use in research.
Caption: Proposed signaling pathway of the COG1410 peptide.
The COG1410 peptide is believed to exert its neuroprotective effects by interacting with Apolipoprotein E (ApoE) receptors, leading to the activation of pro-survival signaling cascades such as the PI3K/Akt and BDNF/TrkB pathways.[2][3] This activation helps to inhibit apoptosis and reduce inflammation, ultimately promoting neuronal survival.
Caption: A typical workflow for studying this compound interactions.
This workflow illustrates how biotinylated COG1410 can be used to identify its binding partners or to track its presence in biological samples. Following treatment, cells or tissues are lysed, and the biotinylated peptide, along with any interacting molecules, is captured using anti-biotin antibodies or streptavidin-coated beads. The captured complexes are then eluted and analyzed by techniques such as Western Blotting or Mass Spectrometry to identify the interacting proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of COG1410 Across Neurological Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of COG1410, an apolipoprotein E (ApoE) mimetic peptide, across various preclinical models of neurological injury. The data presented herein, derived from multiple independent studies, validates the therapeutic potential of COG1410 and elucidates its mechanisms of action.
Executive Summary
COG1410 is a 12-amino acid peptide designed to mimic the neuroprotective properties of ApoE.[1][2] Unlike the full-length ApoE protein, COG1410 has a low molecular weight (1,410 Da), allowing it to cross the blood-brain barrier.[1][2] Extensive preclinical research has demonstrated its efficacy in reducing neuronal damage and improving functional outcomes in models of ischemic stroke, traumatic brain injury (TBI), Alzheimer's disease, and traumatic optic nerve injury. Its neuroprotective effects are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant properties.[3][4]
Performance Comparison Across Injury Models
The efficacy of COG1410 has been consistently demonstrated in various models of central nervous system (CNS) injury. The following tables summarize the key quantitative findings from these studies, comparing COG1410-treated groups with control (vehicle or sham) groups.
Table 1: Ischemic Stroke Models
| Parameter | Model | COG1410 Treatment | Control (Vehicle/Scrambled Peptide) | Percentage Improvement | Reference |
| Infarct Volume | Rat MCAO | 23% ± 4% | 34% ± 3% | ~32% reduction | [5] |
| Neurological Deficit Score | Rat MCAO | Significantly improved vestibulomotor function | Impaired vestibulomotor function | N/A | [5] |
| Blood-Brain Barrier Permeability | Rat MCAO | Significantly reduced Evans blue leakage and IgG extravasation | Increased BBB permeability | N/A | [1][2] |
| Microglial Activation (Iba-1 positive cells) | Rat MCAO | Significantly reduced | Increased | N/A | [2] |
| COX-2 Protein Expression | Rat MCAO | Significantly decreased | Increased | N/A | [1] |
Table 2: Traumatic Brain Injury (TBI) Models
| Parameter | Model | COG1410 Treatment (0.8 mg/kg) | Control (Vehicle) | Percentage Improvement | Reference |
| Cortical Tissue Loss | Rat FPI | 6.42% | 11.79% | ~45.5% reduction | [3] |
| Cognitive Function (MWM) | Rat bilateral frontal CCI | Performance indistinguishable from sham | Significant deficits | N/A | [6] |
| Sensorimotor Function (Tapered Beam) | Rat FPI | Significant improvement on days 2 & 4 post-injury | Persistent deficits | N/A | [3] |
| Degenerating Neurons (FJ+ cells) | Rat bilateral frontal CCI | Significantly reduced | Increased | N/A | [6] |
| Reactive Astrocytes (GFAP+) | Rat CCI | Reduced number | Increased number | N/A | [7] |
Table 3: Alzheimer's Disease Model
| Parameter | Model | COG1410 Treatment | Control (Untreated APP/PS1) | Outcome | Reference |
| Spatial Learning & Memory | APP/PS1 Mice | Effectively improved performance | Deficits in spatial learning and memory | N/A | [8] |
| Aβ Deposition | APP/PS1 Mice | Reduced Aβ deposition in the dentate gyrus | Significant Aβ plaques | N/A | [8] |
| A1/A2 Reactive Astrocyte Ratio | APP/PS1 Mice | Significantly reverted the ratio (favoring A2) | Imbalance favoring A1 astrocytes | N/A | [8] |
Table 4: Traumatic Optic Nerve Injury (TONI) Model
| Parameter | Model | COG1410 Treatment | Control (Vehicle) | Percentage Improvement | Reference |
| Retinal Ganglion Cell (RGC) Apoptosis (TUNEL+ cells) | Mouse TONI | 61.14% decrease in TUNEL-positive cells | High levels of apoptosis | 61.14% reduction | [9] |
| Optic Nerve Edema (T2 signal intensity) | Mouse TONI | Significantly decreased | Significantly increased | N/A | [4][9] |
| Inflammatory Cytokines (TNF-α) | Mouse TONI | 95.12 ± 11.03 ng/mg | 125.04 ± 20.14 ng/mg | ~24% reduction | [4] |
| Inflammatory Cytokines (IL-6) | Mouse TONI | 37.12 ± 7.02 ng/mg | 54.04 ± 6.14 ng/mg | ~31% reduction | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Rats were subjected to 2 hours of middle cerebral artery occlusion followed by 22 hours of reperfusion.
-
Treatment: COG1410 (1 mg/kg in saline) or a scrambled peptide was administered intravenously immediately after the insertion of the suture. Sham-operated rats received an equivalent volume of saline.
-
Analysis:
-
BBB Permeability: Assessed by Evans blue leakage and IgG extravasation assays.
-
Infarct Volume: Brains were sectioned and stained to visualize the infarcted regions, followed by three-dimensional reconstruction.
-
Western Blotting: Used to measure the protein expression of COX-2 and MMPs.[1][5]
-
Immunofluorescence: Utilized to detect microglial activation (Iba-1 and CD68 positive cells).[1]
-
Controlled Cortical Impact (CCI) Model of TBI
-
Animal Model: Rats.
-
Procedure: A bilateral frontal CCI model was used to induce traumatic brain injury.
-
Treatment: COG1410 (0.4 mg/kg or 0.8 mg/kg) or vehicle was administered intravenously 30 minutes post-CCI. A two-dose regimen has also been tested (30 minutes and 24 hours post-CCI).[3][6]
-
Analysis:
-
Behavioral Testing: Sensorimotor function was assessed using tests like the tapered beam walk, while cognitive function was evaluated using the Morris Water Maze (MWM).
-
Histology: Cortical lesion volume was quantified. The number of Fluoro-Jade B positive (degenerating) neurons and GFAP positive (reactive) astrocytes were counted.[3][6]
-
APP/PS1 Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 double transgenic mice.
-
Treatment: Administration of COG1410.
-
Analysis:
-
Behavioral Testing: Spatial learning and memory functions were assessed.
-
Immunohistochemistry: Deposition of β-amyloid (Aβ) in the dentate gyrus was quantified. The ratio of A1 and A2 subtypes of reactive astrocytes was determined.[8]
-
Traumatic Optic Nerve Injury (TONI) Model
-
Animal Model: Mice.
-
Procedure: A model of traumatic optic nerve injury was induced.
-
Treatment: COG1410 was administered following the injury.
-
Analysis:
-
Apoptosis Assay: TUNEL staining was used to quantify apoptotic cells in the ganglion cell layer (GCL) of the retina.
-
Magnetic Resonance Imaging (MRI): T2-weighted imaging was used to assess optic nerve edema.
-
ELISA: The protein concentrations of inflammatory cytokines (TNF-α and IL-6) in the optic nerve were measured.[4][9]
-
Signaling Pathways and Mechanisms of Action
COG1410 exerts its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate these mechanisms.
Caption: COG1410's anti-inflammatory signaling pathway.
Caption: COG1410's anti-apoptotic signaling pathway.
Caption: General experimental workflow for validating COG1410.
Conclusion
The collective evidence strongly supports the neuroprotective effects of COG1410 across a range of CNS injury models. Its ability to mitigate inflammation, reduce apoptosis, and preserve neuronal tissue, leading to improved functional outcomes, makes it a promising therapeutic candidate. This guide provides a consolidated overview of its performance, offering researchers and drug development professionals a valuable resource for evaluating its potential. Further investigation into the clinical translation of COG1410 is warranted based on these robust preclinical findings.
References
- 1. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
Head-to-Head Comparison of ApoE Mimetics in Stroke Research: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading Apolipoprotein E (ApoE) mimetic peptides in preclinical stroke models. By summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, this document aims to inform the selection of the most suitable candidates for further investigation.
Apolipoprotein E is a crucial protein involved in lipid transport, neuronal repair, and inflammation in the central nervous system. Its neuroprotective functions have made it a key target in the development of therapeutics for acute brain injuries like stroke. ApoE mimetic peptides, small synthetic molecules that replicate the beneficial effects of the full-length ApoE protein, have emerged as a promising therapeutic strategy. These peptides are designed to cross the blood-brain barrier, a significant advantage over the native ApoE protein.[1] This guide focuses on a head-to-head comparison of the most researched ApoE mimetics in the context of ischemic stroke: COG1410 , CN-105 , and the more recent addition, CS15 .
Quantitative Performance Comparison
The following tables summarize the efficacy of these ApoE mimetics from various preclinical studies. It is important to note that these results are compiled from different studies and not from a single direct comparative experiment; therefore, experimental conditions may vary.
Table 1: Efficacy of ApoE Mimetics in Animal Models of Ischemic Stroke
| Parameter | COG1410 | CN-105 | CS15-GNPs |
| Animal Model | Rat (MCAO)[2] | Mouse (tMCAO)[3] | Rat (MCAO)[4] |
| Dosage | 0.8 mg/kg[2] | 0.1 mg/kg[3] | 20 and 40 µg/mL (intranasal)[4] |
| Administration Route | Intravenous[2] | Intravenous[3] | Intranasal[4] |
| Time of Administration | 120 minutes post-MCAO[2] | Various time points post-tMCAO[3] | Not specified[4] |
| Infarct Volume Reduction | 10% reduction vs. vehicle[5] | Significant reduction vs. vehicle[3] | 33.5% and 49% reduction (for 20 and 40 µg/mL respectively)[4] |
| Functional Outcome Improvement | Significant improvement in vestibulomotor function and reduced locomotor asymmetry[2] | Improved motor-sensory functional outcomes (rotarod and wire hanging tests)[3] | Improved neurological function[4] |
Table 2: In Vitro Anti-Inflammatory Effects of ApoE Mimetics
| Peptide | Cell Line | Assay | Key Findings |
| COG1410 | BV2 Microglia | Oxygen-Glucose Deprivation | Suppressed inflammatory cytokine production.[6] |
| CN-105 | Microglial Cell Line | Not specified | Suppressed inflammatory cytokine secretion (TNF-alpha).[3] |
| CS15 | BV2 Microglia | LPS-induced inflammation | Exhibited more potent anti-inflammatory effects than COG1410.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental paradigm to induce focal cerebral ischemia that mimics human stroke.
-
Animal Model: Male Sprague-Dawley rats or C57/BL6 mice are commonly used.[2][3]
-
Anesthesia: Anesthesia is induced and maintained typically with isoflurane.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).[2]
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes or 2 hours), the filament is withdrawn to allow for reperfusion.[2][7]
-
Confirmation of Ischemia: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.[2]
Behavioral Testing
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[3]
-
Four-Limb Wire Hanging Test: This test evaluates motor strength and endurance. Mice are placed on a wire grid, which is then inverted, and the time until they fall is measured.[3]
-
Vestibulomotor Function: Assessed through tests like observing spontaneous and induced rotations to measure post-stroke locomotor asymmetry.[2]
Histological Analysis
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. The infarct volume is then quantified using image analysis software.[3]
-
Immunohistochemistry: This technique is used to assess cellular changes, such as microglial activation (using markers like Iba-1 or F4/80) and neuronal loss.[3][6]
Signaling Pathways and Mechanisms of Action
ApoE mimetics exert their neuroprotective effects through various signaling pathways, primarily by modulating neuroinflammation.
COG1410: TREM2-Mediated Neuroprotection
COG1410 has been shown to interact with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor primarily found on microglia.[7] Activation of TREM2 by COG1410 is thought to initiate a signaling cascade that leads to the suppression of pro-inflammatory responses and the promotion of phagocytosis of cellular debris, thereby reducing secondary injury after stroke.[7]
Caption: COG1410 signaling via the TREM2 receptor on microglia.
CN-105: Modulation of Neuroinflammation
CN-105 is a smaller pentapeptide that has also demonstrated potent anti-inflammatory and neuroprotective properties.[3] Its mechanism is thought to involve the downregulation of acute inflammatory responses following brain injury.[8] While the precise receptor is not as clearly defined as with COG1410 and TREM2, it is believed to interact with low-density lipoprotein receptor-related protein 1 (LRP-1).[5] This interaction leads to a reduction in microglial activation and the suppression of pro-inflammatory cytokine secretion.[3]
Caption: CN-105's proposed anti-inflammatory mechanism of action.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an ApoE mimetic in a preclinical stroke model.
Caption: A generalized workflow for preclinical stroke research.
Conclusion
The available preclinical data suggests that ApoE mimetic peptides are a promising therapeutic avenue for ischemic stroke. COG1410 and CN-105 have both demonstrated significant neuroprotective and anti-inflammatory effects in rodent models of stroke. The newer peptide, CS15, delivered via gold nanoparticles, has shown superior anti-inflammatory potential in vitro and significant efficacy in vivo, highlighting the potential for novel formulations to enhance therapeutic benefit.[4]
While a direct, comprehensive head-to-head clinical comparison is not yet available, this guide provides a synthesis of the current preclinical evidence to aid researchers in the strategic development of ApoE mimetic therapies for stroke. Future research should focus on direct comparative studies under standardized experimental conditions and further elucidation of the downstream signaling pathways to optimize the therapeutic potential of these promising molecules.
References
- 1. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
- 2. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic peptide, CN-105, improves outcomes in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of a Novel ApoE‐Mimetic Peptide‐Coated Gold Nanoparticles as Therapy for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Development of Apolipoprotein E Mimetics for Acute Brain Injury: Augmenting Endogenous Responses to Reduce Secondary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke — Olink® [olink.com]
- 7. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Specificity of Biotin-COG1410 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the binding specificity of Biotin-COG1410 TFA, a biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide, COG1410. By summarizing key experimental data and outlining detailed protocols, this document serves as a valuable resource for researchers investigating the therapeutic potential of this peptide.
Introduction to COG1410
COG1410 is a synthetic 12-amino acid peptide derived from the receptor-binding region of human ApoE (residues 138-149) with aminoisobutyric acid substitutions at two positions to enhance stability.[1][2] It has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects.[1][3][4][5][6] The biotinylated form, this compound, allows for the detection and study of its binding interactions.
Quantitative Assessment of Binding Specificity
The specificity of this compound can be inferred from the binding affinity of its unlabeled counterpart, COG1410, to its identified molecular targets. The following table summarizes the known binding interactions of COG1410. For comparative purposes, a hypothetical scrambled peptide is included as a negative control, which would be expected to have negligible binding affinity.
| Ligand | Binding Target | Organism/Cell Type | Binding Affinity (KD) | Experimental Method |
| COG1410 | ClpC ATPase | Mycobacterium smegmatis | 2.03 µM | Surface Plasmon Resonance (SPR) |
| COG1410 | Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) | Microglia (inferred) | Not Quantified | Co-immunoprecipitation, Functional Assays |
| Scrambled COG1410 (Hypothetical) | ClpC ATPase | Mycobacterium smegmatis | > 100 µM (expected) | Surface Plasmon Resonance (SPR) |
| Scrambled COG1410 (Hypothetical) | TREM2 | Microglia | No significant binding (expected) | Co-immunoprecipitation, Functional Assays |
Experimental Protocols
To rigorously assess the binding specificity of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key binding assays.
1. Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
This protocol is adapted from the methodology used to determine the binding affinity of COG1410 to ClpC.[7]
-
Objective: To quantify the association and dissociation rate constants and determine the equilibrium dissociation constant (KD) of this compound binding to a target protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
This compound
-
Purified target protein (e.g., ClpC)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
-
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 µM to 10 µM).
-
Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface with the regeneration solution.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
2. Co-immunoprecipitation (Co-IP) to Verify Protein-Peptide Interactions
This protocol is designed to confirm the interaction between this compound and a target protein in a cellular context, such as the interaction with TREM2 in microglial cells.[8][9]
-
Objective: To demonstrate a direct or indirect interaction between this compound and a target protein within a cell lysate.
-
Materials:
-
Cell line expressing the target protein (e.g., BV2 microglia)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the target protein (for immunoprecipitation)
-
Streptavidin-conjugated beads (e.g., agarose or magnetic)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (for Western blotting)
-
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Alternatively, for a pulldown assay, incubate the lysate with streptavidin-conjugated beads to capture the this compound and any interacting proteins.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Visualizing Molecular Pathways and Experimental Workflows
COG1410 Signaling Pathway in Microglia
Caption: COG1410 binds to the TREM2 receptor on microglia, leading to reduced neuroinflammation and enhanced neuroprotection.
Experimental Workflow for Specificity Assessment
Caption: A multi-faceted approach to assess the binding specificity and functional consequences of this compound.
Comparison with Alternatives
A key alternative for assessing specificity is the use of a scrambled peptide control. A scrambled peptide consists of the same amino acids as COG1410 but in a random sequence. This control is crucial to demonstrate that the observed binding and biological effects are due to the specific sequence of COG1410 and not merely a result of its physicochemical properties. In all experiments, a scrambled this compound should be run in parallel to the active peptide.
Another alternative approach is the use of competitive binding assays. In this setup, the binding of this compound is competed with an excess of unlabeled COG1410. A significant reduction in the signal from this compound in the presence of unlabeled COG1410 would confirm the specificity of the binding to the target.
Conclusion
This compound is a valuable tool for studying the molecular interactions and mechanisms of action of the COG1410 peptide. The available data indicates specific binding to targets such as ClpC in M. smegmatis and a functional interaction with the TREM2 receptor in microglia.[7][8][9] To ensure the rigor of future studies, it is imperative to include appropriate controls, such as scrambled peptides and competitive binding assays, as outlined in this guide. The provided protocols and workflows offer a robust framework for the continued investigation of this compound's binding specificity and its potential as a therapeutic agent.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison: Unveiling the Advantages of Biotinylation for In Vivo Tracking of COG1410
For researchers, scientists, and drug development professionals, the ability to accurately track therapeutic molecules in vivo is paramount to understanding their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of biotinylation against other common labeling techniques for the in vivo tracking of COG1410, a promising neuroprotective and antimicrobial peptide. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tracking methodology.
COG1410, a 12-amino acid peptide derived from apolipoprotein E (ApoE), has demonstrated significant therapeutic potential in models of neurological injury and bacterial infection. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating central nervous system disorders. Effective tracking of COG1410 in vivo is crucial for elucidating its mechanism of action, determining its biodistribution, and optimizing dosing strategies.
This guide focuses on chemical biotinylation using N-hydroxysuccinimide (NHS) esters, a robust and widely used method, and compares its performance with two other prevalent techniques: fluorescent labeling and radiolabeling.
Comparative Analysis of In Vivo Tracking Methods for Peptides
The choice of a tracking method depends on a variety of factors, including the required sensitivity, spatial and temporal resolution, and the potential impact of the label on the peptide's biological activity. Below is a summary of the key performance metrics for biotinylation, fluorescent labeling, and radiolabeling in the context of in vivo peptide tracking.
| Feature | Biotinylation with Streptavidin-based Detection | Fluorescent Labeling (Direct Conjugation) | Radiolabeling (e.g., PET, SPECT) |
| Detection Principle | High-affinity binding of biotin to streptavidin, which is conjugated to a reporter (e.g., fluorophore, enzyme, or radionuclide). | Direct detection of emitted photons from a conjugated fluorophore upon excitation. | Detection of gamma rays or positrons emitted from a conjugated radionuclide. |
| Signal-to-Noise Ratio | High, due to the specificity and high affinity of the biotin-streptavidin interaction, which allows for stringent washing steps to reduce background.[1] | Variable; can be affected by tissue autofluorescence, leading to lower signal-to-noise, especially for deep tissue imaging.[1] | Very high; minimal background signal results in excellent contrast.[2] |
| Detection Sensitivity | High; amplification strategies are possible (e.g., using streptavidin-HRP conjugates). Can detect low abundance proteins. | Moderate to high, depending on the quantum yield of the fluorophore and the imaging system. Limited by autofluorescence. | Very high; capable of detecting picomolar to nanomolar concentrations of the labeled peptide.[3] |
| Spatial Resolution | Dependent on the detection modality. High for microscopy-based techniques (sub-micron), lower for whole-body imaging (mm scale).[4] | High for microscopy (sub-micron). For whole-body imaging, resolution is limited by light scattering (mm to cm scale).[4][5][6][7][8] | Lower for whole-body imaging (PET: 1-2 mm; SPECT: 5-10 mm).[5][6][7][8] |
| Temporal Resolution | Dependent on the detection modality. Can be high for real-time fluorescence imaging. | High; suitable for real-time tracking of dynamic processes.[4][5][8] | Lower; limited by the half-life of the radionuclide and data acquisition times.[5][8] |
| Impact on Peptide | Minimal; biotin is a small molecule, reducing the likelihood of altering peptide function.[9] | Can be significant; larger fluorophores may affect the peptide's structure, function, and biodistribution.[10][11] | Can alter physicochemical properties, potentially affecting biodistribution and clearance.[3] |
| Safety | Non-radioactive and generally considered safe. | Non-radioactive and safe. | Involves ionizing radiation, requiring specialized handling and facilities. |
| Cost & Accessibility | Reagents are relatively inexpensive and widely available. Imaging can be performed with standard laboratory equipment for fluorescence detection. | Dyes and conjugation kits are readily available. Requires access to fluorescence imaging systems. | Radionuclides and labeling precursors can be expensive and require access to a cyclotron and specialized imaging equipment (PET/SPECT scanners).[2] |
Experimental Protocols
Protocol 1: Biotinylation of COG1410 using Sulfo-NHS-Biotin
This protocol describes the chemical labeling of COG1410 with biotin via primary amines (the N-terminus and the side chain of lysine residues).
Materials:
-
COG1410 peptide
-
Sulfo-NHS-Biotin (or Sulfo-NHS-LC-Biotin for a longer spacer arm)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Desalting spin column
-
Reaction tubes
Procedure:
-
Prepare COG1410 Solution: Dissolve COG1410 in amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in water or the same amine-free buffer to a concentration that will allow for a 10-20 fold molar excess of the biotin reagent to the peptide.
-
Biotinylation Reaction: Add the calculated volume of the Sulfo-NHS-Biotin solution to the COG1410 solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting spin column according to the manufacturer's instructions.
-
Quantification of Biotinylation (Optional): The efficiency of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin by biotin.[12]
-
Storage: Store the biotinylated COG1410 at -20°C or -80°C for long-term use.
Protocol 2: In Vivo Tracking of Biotinylated COG1410 using Streptavidin-Fluorophore Conjugate
This protocol outlines a two-step approach for the in vivo imaging of biotinylated COG1410.
Materials:
-
Biotinylated COG1410
-
Streptavidin conjugated to a near-infrared (NIR) fluorophore (e.g., Alexa Fluor 680 or 750)
-
Animal model (e.g., mouse)
-
In vivo fluorescence imaging system
Procedure:
-
Administration of Biotinylated COG1410: Administer the biotinylated COG1410 to the animal model via the desired route (e.g., intravenous injection). The dosage should be determined based on previous efficacy studies of COG1410.
-
Pre-targeting Period: Allow sufficient time for the biotinylated COG1410 to distribute and bind to its targets, and for unbound peptide to clear from circulation. This time will depend on the pharmacokinetics of COG1410 and should be optimized.
-
Administration of Streptavidin-Fluorophore Conjugate: Administer the streptavidin-fluorophore conjugate via intravenous injection. The molar ratio of streptavidin to biotinylated peptide should be optimized to ensure adequate signal without causing adverse effects.
-
Imaging: At various time points after the administration of the streptavidin conjugate, perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs or tissues to determine the biodistribution of the biotinylated COG1410.
Protocol 3: In Vivo Tracking of Biotinylated COG1410 using Radiolabeled Streptavidin (PET Imaging)
This protocol describes a pre-targeting approach for PET imaging of biotinylated COG1410.
Materials:
-
Biotinylated COG1410
-
Streptavidin
-
Radiolabeling precursor (e.g., a chelator conjugated to streptavidin and a positron-emitting radionuclide like ⁶⁸Ga or ⁶⁴Cu)
-
Animal model
-
PET/CT scanner
Procedure:
-
Radiolabeling of Streptavidin: Radiolabel the streptavidin with the chosen positron-emitting radionuclide according to established protocols.
-
Administration of Biotinylated COG1410: Administer the biotinylated COG1410 to the animal model.
-
Pre-targeting and Clearance: Allow time for the biotinylated peptide to accumulate at its target sites and for the unbound peptide to clear. A "chase" step with unlabeled avidin can be introduced to clear circulating biotinylated COG1410 and reduce background signal.[13]
-
Administration of Radiolabeled Streptavidin: Inject the radiolabeled streptavidin.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at different time points to visualize and quantify the biodistribution of the radiolabeled streptavidin bound to the biotinylated COG1410.
-
Data Analysis: Analyze the PET images to determine the percentage of injected dose per gram of tissue (%ID/g) in various organs and tumors.
Visualizing Workflows and Mechanisms
To further clarify the processes and pathways discussed, the following diagrams have been generated using Graphviz.
References
- 1. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of Nanomaterials: Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Temporal vs. spatial resolution in Functional Neuroimaging and what it means for Consumer Neuroscience | by Pedro Almeida | Medium [medium.com]
- 9. Biotin-Ligand Complexes With Streptavidin Quantum Dots for In Vivo Cell Labeling of Membrane Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. store.sangon.com [store.sangon.com]
- 13. Improved targeting of radiolabeled streptavidin in tumors pretargeted with biotinylated monoclonal antibodies through an avidin chase - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
